molecular formula C8H6ClNO4 B1582233 Methyl 4-chloro-2-nitrobenzoate CAS No. 42087-80-9

Methyl 4-chloro-2-nitrobenzoate

Cat. No.: B1582233
CAS No.: 42087-80-9
M. Wt: 215.59 g/mol
InChI Key: JWOSXVMUUBWGOL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-nitrobenzoate undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2- fluorobenzoate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSXVMUUBWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022289
Record name Methyl 4-chloro-2-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
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CAS No.

42087-80-9
Record name Benzoic acid, 4-chloro-2-nitro-, methyl ester
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Record name Methyl 4-chloro-2-nitrobenzoate
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Record name Methyl 4-chloro-2-nitrobenzoate
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Record name Methyl 4-chloro-2-nitrobenzoate
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Record name METHYL 4-CHLORO-2-NITROBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the strategic value of certain molecular scaffolds cannot be overstated. Methyl 4-chloro-2-nitrobenzoate (CAS No: 42087-80-9) stands as a quintessential example of such a crucial building block. Its unique arrangement of chloro, nitro, and methyl ester functional groups on a benzene ring provides a versatile platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of its synthesis, grounded in established chemical principles and field-proven methodologies. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of not just the synthetic protocol, but the underlying causality that dictates the experimental design. This molecule is a key intermediate in the synthesis of diverse heterocycles and pharmacologically active compounds, making a robust and well-understood synthetic pathway essential for advancing research and development.[1][2][3]

Primary Synthesis Strategy: A Two-Step Pathway for Optimal Regiocontrol

The most reliable and widely employed strategy for synthesizing this compound involves a two-step process. This approach is predicated on achieving precise regiochemical control, a critical factor in multi-step organic synthesis where isomeric purity is paramount.

The pathway is as follows:

  • Oxidation: The synthesis begins with the selective oxidation of the methyl group of 4-chloro-2-nitrotoluene to yield the carboxylic acid precursor, 4-chloro-2-nitrobenzoic acid.[1]

  • Esterification: The resulting carboxylic acid undergoes a classic Fischer-Speier esterification with methanol to produce the target molecule, this compound.

This sequence is strategically advantageous over the alternative—nitration of methyl 4-chlorobenzoate—which would yield a challenging mixture of isomers due to the competing directing effects of the chloro and methyl ester groups. By starting with the desired substitution pattern on the toluene ring, the final product's regiochemistry is unequivocally established.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene 4-chloro-2-nitrobenzoic_acid 4-chloro-2-nitrobenzoic_acid 4-chloro-2-nitrotoluene->4-chloro-2-nitrobenzoic_acid HNO₃, H₂SO₄, Catalyst 160-170°C 4-chloro-2-nitrobenzoic_acid_2 4-chloro-2-nitrobenzoic acid Methyl_4-chloro-2-nitrobenzoate Methyl_4-chloro-2-nitrobenzoate 4-chloro-2-nitrobenzoic_acid_2->Methyl_4-chloro-2-nitrobenzoate Methanol (CH₃OH) H₂SO₄ (cat.), Reflux

Diagram 1: The two-step synthesis pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-2-nitrobenzoic Acid via Oxidation

The conversion of 4-chloro-2-nitrotoluene to its corresponding carboxylic acid is a robust oxidation reaction. The use of strong oxidizing agents under high-temperature conditions is necessary to transform the stable methyl group.

Expertise & Causality: The choice of nitric acid in a sulfuric acid medium provides a potent oxidizing environment.[1] Sulfuric acid acts both as a solvent and a dehydrating agent, increasing the oxidizing power of the nitric acid. A catalyst, such as vanadium pentoxide, is often employed to facilitate the reaction, which can otherwise be sluggish, leading to high yields of over 95% and purity exceeding 99%.[1] The high temperature (160-170°C) is crucial for overcoming the activation energy required for the oxidation of the benzylic carbon.

Detailed Experimental Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a reflux condenser. Ensure a gas absorption trap is in place to handle any evolved nitrogen oxides.

  • Charging the Reactor: To the flask, add 4-chloro-2-nitrotoluene, concentrated sulfuric acid, and the catalyst (e.g., vanadium pentoxide).[1]

  • Initiating the Reaction: Begin stirring and heat the mixture to 160°C. Water may separate during this initial heating phase.

  • Addition of Oxidant: Once the temperature is stable between 160-170°C, begin the slow, dropwise addition of concentrated nitric acid from the dropping funnel over a period of approximately 11-12 hours.[1] Maintaining this temperature range is critical; too low, and the reaction rate will be insufficient, too high, and the risk of side reactions and decomposition increases.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 160-170°C for an additional hour to ensure full conversion.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to below 60°C.

    • Carefully add an appropriate organic solvent for extraction and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer can be recycled in subsequent batches.[1]

    • Cool the organic layer to room temperature to induce crystallization of the product.

    • Collect the crude 4-chloro-2-nitrobenzoic acid by vacuum filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent like chlorobenzene.

    • Dry the purified white crystalline powder under vacuum at 50°C to yield the final product with a purity of >99%.[1]

Safety Imperatives: This procedure involves highly corrosive acids and high temperatures.[4] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[5][6] An emergency shower and eyewash station should be readily accessible.[5]

Step 2: Esterification of 4-Chloro-2-nitrobenzoic Acid

This step employs the time-tested Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Expertise & Causality: The mechanism is a cornerstone of organic chemistry. A catalytic amount of strong acid (typically sulfuric acid) protonates the carbonyl oxygen of 4-chloro-2-nitrobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes dehydration, driven by the reaction conditions (reflux), to form the stable ester product. Using methanol as the solvent as well as the reagent ensures the equilibrium is driven towards the product side.

Detailed Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.

  • Charging the Reactor: To the flask, add 4-chloro-2-nitrobenzoic acid and an excess of methanol (which acts as both reagent and solvent).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. The product should precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove residual acid.

    • Further wash with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the purified this compound.

    • Dry the final product. The pure compound is a white to light yellow crystalline solid with a melting point of 43-45°C.[7]

References

An In-depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Methyl 4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its unique electronic and steric properties, arising from the interplay between the chloro, nitro, and methyl ester substituents on the benzene ring, render it a valuable substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ester moiety provides a handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, chemists, and professionals in drug development.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2] Key physical and chemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₆ClNO₄[1][3]
Molecular Weight 215.59 g/mol [1][3]
CAS Number 42087-80-9[1][2]
Appearance White to Light yellow powder/crystal[2]
Melting Point 43-45 °C[2]
Boiling Point 285.6 ± 20.0 °C (Predicted)[2]
Density 1.426 ± 0.06 g/cm³ (Predicted)[2]
Flash Point >113 °C (>235.4 °F) - closed cup[4]
Storage Sealed in dry, Room Temperature[2][5]

Section 2: Synthesis and Purification

The most direct and common laboratory synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This reaction, a classic example of the Fischer-Speier esterification, is an equilibrium process.[6][7] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and by the catalytic action of a strong acid.[7][8]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Acid 4-Chloro-2-nitrobenzoic Acid Reaction Reflux Acid->Reaction MeOH Methanol (excess) MeOH->Reaction H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction Workup Neutralization & Extraction Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 4-chloro-2-nitrobenzoic acid.

Materials:

  • 4-chloro-2-nitrobenzoic acid (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent, ~20-30 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrobenzoic acid.

  • Add a large excess of anhydrous methanol. Stir the mixture until the acid is fully dissolved or a uniform suspension is formed.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add the concentrated sulfuric acid dropwise to the stirring mixture. Caution: This addition is exothermic.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Select an appropriate solvent system. A mixture of ethanol and water is often effective for similar compounds.[9]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Section 3: Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic data for this compound.

Spectroscopy Key Data / Interpretation Source(s)
¹H NMR Spectral data is available but specific chemical shifts are not detailed in the provided search results. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.[1]
¹³C NMR Spectral data is available.[1] One would expect 8 distinct signals: one for the methyl carbon (~53 ppm), one for the carbonyl carbon (~165 ppm), and six for the aromatic carbons, with those attached to electron-withdrawing groups shifted downfield.[10]
IR Spectroscopy (ATR-FTIR) Expected characteristic peaks include: C=O stretch (ester) around 1720-1740 cm⁻¹, asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, C-O stretch around 1250 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹.[1]
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ is expected at m/z = 215, with an [M+2]⁺ peak at m/z = 217 of approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 184) or the entire methoxycarbonyl group (-COOCH₃).[1][11][12][1][11]

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the nitro group, which is positioned ortho to the ester and meta to the chlorine. This electronic arrangement significantly influences its behavior in nucleophilic aromatic substitution reactions.

Reactivity_Logic cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_reactivity Resulting Reactivity Structure This compound EWG Strong Electron-Withdrawing Groups (-NO₂, -Cl) Activation Activation of Aromatic Ring towards Nucleophilic Attack EWG->Activation Inductive & Mesomeric Effects SNAr Facile Nucleophilic Aromatic Substitution (SNAr) Activation->SNAr Stabilization Resonance Stabilization of Meisenheimer Complex SNAr->Stabilization stabilizes transition state

Caption: Relationship between structure and reactivity.

Nucleophilic Aromatic Substitution (SNAr): Fluorodenitration

A key application of this compound is its use in fluorodenitration reactions, where the nitro group is displaced by a fluoride ion.[4][13] This transformation is particularly valuable for the synthesis of fluorinated aromatic compounds.

Causality: The SNAr mechanism is favored because the electron-withdrawing nitro and chloro groups make the aromatic ring electron-deficient (electrophilic) and susceptible to attack by nucleophiles.[14][15] The nitro group, being ortho to the site of attack (if the nitro is the leaving group), can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[14] This stabilization of the rate-determining intermediate is crucial for the reaction to proceed.

Caption: Simplified SNAr mechanism for fluorodenitration.

Protocol Insights:

  • Fluoride Source: Anhydrous fluoride sources like tetramethylammonium fluoride are often used to enhance the nucleophilicity of the fluoride ion in aprotic polar solvents.[13]

  • Solvent: Aprotic polar solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the fluoride salt, leaving a "naked," highly reactive fluoride anion.

  • Side Reactions: The nitrite ion generated during the reaction can participate in side reactions. Trapping agents can sometimes be employed to improve yields.[16]

Synthesis of Benzo[b]thiophenes

This compound has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters.[4][13] This reaction, pioneered by Beck, involves a nucleophilic displacement of the activated nitro group by a sulfur nucleophile, followed by an intramolecular cyclization.

Mechanism Outline (Beck Synthesis):

  • SNAr Reaction: The reaction is initiated by the nucleophilic attack of a thioglycolate ester enolate on the aromatic ring at the carbon bearing the nitro group. The ortho-nitro group serves as an excellent leaving group in this context.[17]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction (likely a Dieckmann-type condensation or similar) where the newly formed carbanion attacks the ester carbonyl of the original molecule.

  • Aromatization: Subsequent tautomerization leads to the formation of the stable, aromatic 3-hydroxybenzo[b]thiophene ring system.

This synthetic route is a powerful method for constructing the benzothiophene scaffold, which is a common motif in many biologically active compounds.

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While some databases report this compound as "Not Classified" under GHS, related isomers and nitroaromatic compounds often carry warnings.[1] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[5]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the synthetic chemist. Its predictable reactivity, governed by the powerful electronic influence of its substituents, allows for the controlled construction of complex molecular architectures. By understanding its fundamental properties and the mechanistic underpinnings of its reactions, researchers can effectively leverage this versatile intermediate to advance projects in drug discovery, agrochemicals, and material science. This guide serves as a foundational resource to facilitate its safe and effective use in the laboratory.

References

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  • Jaworski, J. S., & Stȩpnik, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4839.
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  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

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  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Fluorodenitration of some mildly activated nitro-compounds. RSC Publishing. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Capot Chemical. (n.d.). This compound. Retrieved from [Link]

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  • Google Patents. (n.d.). US5315043A - Aromatic nucleophilic fluorination.
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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide.... Retrieved from [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 4-chloro-2-nitrobenzoate (CAS No. 42087-80-9) is a substituted aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and a chlorine atom. The benzene ring is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the chloro and ester groups. This electronic profile is the cornerstone of its chemical behavior, activating the molecule for a range of transformations critical to the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 42087-80-9[1]
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 43-45 °C (lit.)
Boiling Point 285.6±20.0 °C (Predicted)
Flash Point 113 °C (235.4 °F) - closed cup
InChI Key JWOSXVMUUBWGOL-UHFFFAOYSA-N[1]
SMILES COC(=O)c1ccc(Cl)cc1=O
Spectroscopic Signature Analysis

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The key to validating this structure in the lab lies in recognizing the characteristic signals detailed below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region. The nitro group's strong deshielding effect will cause the proton ortho to it (H-3) to appear furthest downfield. The proton ortho to the chlorine (H-5) will be next, followed by the proton ortho to the ester (H-6). The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for all eight carbons. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The carbon bearing the nitro group (C-2) will be significantly deshielded, while the carbon attached to the chlorine (C-4) will also show a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1][2] Strong absorption bands are expected for:

    • C=O Stretch (Ester): ~1720-1735 cm⁻¹

    • Asymmetric NO₂ Stretch: ~1530 cm⁻¹

    • Symmetric NO₂ Stretch: ~1350 cm⁻¹

    • C-O Stretch (Ester): ~1290 cm⁻¹

    • C-Cl Stretch: ~750-800 cm⁻¹

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in an approximate 3:1 isotopic ratio.[1] Key fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184/186, and the loss of the nitro group (-NO₂) to yield a fragment at m/z 169/171.[3]

Synthesis: A Robust and Scalable Approach

The most common and industrially viable method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. The Fischer-Speier esterification is a classic, equilibrium-driven process that is both robust and scalable.[4][5]

G cluster_start Starting Materials cluster_reagents Catalyst cluster_process Process cluster_products Products A 4-Chloro-2-nitrobenzoic Acid D Reflux A->D B Methanol (Excess) B->D C H₂SO₄ (cat.) C->D E This compound D->E F Water D->F

Workflow for Fischer-Speier Esterification.
Field-Proven Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from a well-established procedure for a structurally similar compound and is directly applicable.[5] The causality for key steps is explained to ensure a self-validating system.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-2-nitrobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). Methanol serves as both a reactant and the solvent. Using it in large excess is a critical experimental choice that drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with vigorous stirring. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6] This protonation is the key mechanistic step that enables the reaction to proceed at a practical rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed. Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

  • Workup and Isolation: a. Cool the mixture to room temperature. A precipitate of the product may form upon cooling. b. Pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the organic ester, which has low water solubility. c. Collect the solid product by vacuum filtration. d. Wash the crude product sequentially with cold water (to remove residual acid and methanol), a cold, dilute aqueous solution of sodium bicarbonate (to neutralize any remaining sulfuric or unreacted carboxylic acid), and finally with cold water again.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid. This step is crucial for removing any remaining impurities to meet the high-purity standards required for subsequent applications.

Core Reactivity: A Hub for Molecular Elaboration

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group positioned ortho to the ester and meta to the chlorine. This electronic arrangement makes two positions susceptible to SNAr: the chlorine at C4 and, under certain conditions, the nitro group at C2.

The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group is essential as it stabilizes the negative charge of this intermediate through resonance, which is the causal factor for the high reactivity of the ring.

Addition-Elimination Mechanism of SNAr.
  • Displacement of Chlorine (C4): The chlorine atom at the C4 position is a good leaving group and is activated by the ortho nitro group. It can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities at this position.

  • Displacement of the Nitro Group (C2): While less common than halogen displacement, the nitro group itself can act as a leaving group in SNAr reactions, particularly with powerful nucleophiles or when the ring is highly activated. This reactivity offers an alternative pathway for functionalization. For instance, the compound undergoes fluorodenitration with tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, as it completely inverts the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. This opens up a new set of synthetic possibilities, such as electrophilic aromatic substitution or diazotization. The key challenge is achieving chemoselectivity, leaving the ester and chloro functionalities intact.

G Start This compound Product Methyl 2-amino-4-chlorobenzoate Start->Product Reduction Reagents Selective Reducing Agent (e.g., SnCl₂, Fe/NH₄Cl, H₂/Pd-C) Reagents->Product causes

Chemoselective Reduction of the Nitro Group.

Field-Proven Selective Reduction Protocols:

  • Tin(II) Chloride (SnCl₂): A classic and highly reliable method involves treating the nitro compound with tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate. This method is exceptionally mild and highly selective, with no effect on esters or aryl halides.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Catalytic transfer hydrogenation using iron powder in a mixture of ethanol and aqueous ammonium chloride is another robust, inexpensive, and selective method suitable for large-scale synthesis.

  • Catalytic Hydrogenation: While standard catalytic hydrogenation (H₂ over Pd/C) can work, over-reduction or hydrodechlorination (replacement of the C-Cl bond with C-H) can be a competing side reaction. Careful selection of catalyst (e.g., sulfided platinum on carbon) and reaction conditions (pressure, temperature, solvent) is crucial to ensure selectivity.

Applications in Pharmaceutical Development

Substituted nitroaromatic esters are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their value lies in their ability to serve as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner. While direct examples citing this compound in the final synthesis of a marketed drug are proprietary, its structural motif is found in numerous synthetic routes. For instance, the closely related 2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the V2-receptor antagonist Tolvaptan , used to treat hyponatremia.[7]

The synthetic utility of this compound in drug discovery can be illustrated by its potential as a precursor to complex heterocyclic systems, such as quinolines and benzimidazoles, which are privileged scaffolds in medicinal chemistry.

Exemplary Synthetic Strategy:

  • Selective Nitro Reduction: Reduction of this compound yields Methyl 2-amino-4-chlorobenzoate. This aniline derivative is now primed for reactions targeting the amino group.

  • Cyclization/Condensation: The resulting aminobenzoate can undergo condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to construct heterocyclic rings.

  • Further Functionalization: The remaining chloro and ester groups provide handles for late-stage diversification of the molecular scaffold, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies—a cornerstone of modern drug development.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a non-combustible solid.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic value, characterized by a predictable and versatile reactivity profile. Its electronically activated aromatic ring allows for strategic functionalization through nucleophilic substitution, while the nitro group serves as a masked amine, unlockable through chemoselective reduction. These attributes make it an indispensable building block for the synthesis of complex organic molecules, particularly in the resource-intensive and highly regulated field of pharmaceutical development. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for any scientist seeking to leverage its full potential in creating the next generation of therapeutic agents.

References

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  • BenchChem. (n.d.). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.
  • Doubtnut. (2019). Which of the following 2-halo nitrobenzene is most reactive towards nu.
  • Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

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"Methyl 4-chloro-2-nitrobenzoate" molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its physicochemical properties, provide detailed synthetic protocols with mechanistic insights, explore its applications, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆ClNO₄.[1] Its molecular structure, characterized by a benzene ring substituted with a methyl ester, a chloro group, and a nitro group, makes it a versatile building block in organic chemistry. The electronic effects of these functional groups—the electron-withdrawing nature of the nitro and chloro groups and the ester—significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource
Molecular Weight 215.59 g/mol [1][2][3][4]
CAS Number 42087-80-9[1][3]
EC Number 255-654-1[2][4]
Melting Point 43-45 °C[2][3]
Boiling Point 285.6 ± 20.0 °C (Predicted)[3]
Water Solubility 164 mg/L[2]
Appearance White to light yellow powder/crystal[3]

The molecular structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a more readily available precursor. A common synthetic route begins with the nitration of 4-chlorobenzoic acid, followed by esterification.

Experimental Protocol: Synthesis of this compound

Part A: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-2-nitrobenzoic Acid

This step introduces the nitro group onto the benzene ring. The chloro and carboxylic acid groups are ortho, para-directing; however, the position ortho to the carboxylic acid is sterically hindered, and the position ortho to the chloro group is activated, leading to nitration at the 2-position.

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 4-chlorobenzoic acid to concentrated sulfuric acid.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature (0-10 °C). The temperature control is crucial to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture over crushed ice. The product, 4-chloro-2-nitrobenzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Part B: Fischer Esterification of 4-Chloro-2-nitrobenzoic Acid

This is a classic acid-catalyzed esterification to form the methyl ester.

  • Reaction Setup: Dissolve the synthesized 4-chloro-2-nitrobenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and heat the mixture to reflux. The excess methanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: Remove the excess methanol under reduced pressure. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 4-Chlorobenzoic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 4-Chloro-2-nitrobenzoic Acid Step1->Intermediate Step2 Fischer Esterification (CH₃OH, H₂SO₄ cat.) Intermediate->Step2 Product This compound Step2->Product

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of Methyl 4-chloro-2-nitrobenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in reaction kinetics, purification, and formulation. This document offers a blend of theoretical principles, quantitative data, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is paramount in predicting its solubility. This compound is a substituted aromatic compound with the following key identifiers and properties:

PropertyValueSource
CAS Number 42087-80-9[1][2]
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol
Melting Point 43-45 °C[2]
Appearance White to light yellow powder/crystal

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The presence of a polar nitro group and an ester functional group, contrasted with a nonpolar benzene ring and a chloro substituent, gives this compound a nuanced solubility profile.

Aqueous Solubility

The aqueous solubility of this compound is low, a critical factor for consideration in biphasic reactions and environmental fate studies.

SolventSolubilityTemperatureSource
Water164 mg/LNot Specified[3]
Qualitative Solubility in Organic Solvents
SolventPolarityPredicted SolubilityRationale
Hexane NonpolarLowThe polar nitro and ester groups are not well-solvated by nonpolar hexane.
Toluene Nonpolar (Aromatic)ModerateThe aromatic ring of toluene can interact favorably with the benzene ring of the solute.
Dichloromethane Polar AproticHighDichloromethane is a good solvent for a wide range of organic compounds with moderate polarity.
Ethyl Acetate Polar AproticHighThe ester functionality of ethyl acetate can interact favorably with the ester and nitro groups of the solute.
Acetone Polar AproticHighAcetone is a versatile polar aprotic solvent capable of dissolving many organic compounds.
Ethanol Polar ProticModerate to HighThe hydroxyl group of ethanol can hydrogen bond with the nitro and ester groups, while its alkyl chain provides some nonpolar character.
Methanol Polar ProticModerate to HighSimilar to ethanol, methanol can engage in hydrogen bonding, enhancing solubility.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and optimization. The following section details robust and validated protocols for quantifying the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4] It involves creating a saturated solution in equilibrium with the solid compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[4][5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE).[6]

  • Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[6][7]

graph TD { A[Start: Add excess solid to solvent] --> B{Equilibrate at constant temperature}; B --> C[Phase Separation: Centrifuge/Filter]; C --> D[Quantify supernatant via HPLC/UV-Vis]; D --> E[End: Calculate Solubility];

}

Shake-Flask Method Workflow
Analytical Quantification: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a chromophoric compound like this compound in solution.[8][9]

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the λmax, where the compound exhibits the highest absorbance. This wavelength should be used for all subsequent measurements to maximize sensitivity and minimize interference.

  • Calibration Curve Construction: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution (from the shake-flask experiment) at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.

graph TD { A[Determine λmax of the compound] --> B[Prepare standard solutions of known concentrations]; B --> C[Measure absorbance of standards at λmax]; C --> D[Construct calibration curve (Absorbance vs. Concentration)]; D --> E[Measure absorbance of unknown sample]; E --> F[Calculate concentration from calibration curve];

}

UV-Vis Quantification Workflow
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it the preferred method for complex mixtures or when high accuracy is required.[7][10]

  • Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Calibration Curve Construction: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the appropriately diluted saturated solution (from the shake-flask experiment) into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted sample. Apply the dilution factor to calculate the solubility in the original saturated solution.

graph TD { A[Develop and validate HPLC method] --> B[Prepare standard solutions]; B --> C[Inject standards and record peak areas]; C --> D[Generate calibration curve (Peak Area vs. Concentration)]; D --> E[Inject unknown sample and record peak area]; E --> F[Calculate concentration using the calibration curve];

}

HPLC Quantification Workflow

Factors Influencing Solubility

The solubility of this compound can be influenced by several external factors:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for processes requiring precise concentration control.

  • pH: While this compound does not have readily ionizable groups, significant pH changes in the aqueous phase could potentially lead to hydrolysis of the ester over extended periods, thereby affecting the apparent solubility.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of the target compound through common ion effects or changes in solvent polarity.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its quantification. By understanding and applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can effectively manage and utilize this important chemical intermediate in their work, ensuring reproducibility and success in their synthetic and formulation endeavors.

References

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A Spectroscopic Deep Dive: Unveiling the Molecular Identity of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data for methyl 4-chloro-2-nitrobenzoate, a key intermediate in organic synthesis. This document moves beyond a simple presentation of data, offering in-depth interpretation and insights into the experimental methodologies, thereby empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₈H₆ClNO₄, Molar Mass: 215.59 g/mol ) is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its precise molecular structure, defined by the relative positions of the chloro, nitro, and methyl ester groups on the benzene ring, dictates its reactivity and suitability for various synthetic transformations.

Unambiguous structural confirmation is paramount in any chemical research or drug development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a detailed rationale for the interpretation of each spectrum and the experimental choices that lead to high-quality, reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.13d1HH-3
7.85dd1HH-5
7.69d1HH-6
3.93s3H-OCH₃

Note: Data sourced from spectral databases and may vary slightly based on experimental conditions.[2]

The downfield chemical shifts of the aromatic protons (7.69-8.13 ppm) are characteristic of protons attached to a benzene ring bearing electron-withdrawing groups.[3][4] The nitro group (-NO₂) is a strong electron-withdrawing group, and its deshielding effect is most pronounced on the ortho and para protons.

  • H-3 (8.13 ppm, d): This proton is ortho to the strongly electron-withdrawing nitro group, resulting in the most downfield chemical shift. It appears as a doublet due to coupling with the adjacent H-5 proton.

  • H-5 (7.85 ppm, dd): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho chloro and para nitro substituents.

  • H-6 (7.69 ppm, d): This proton is ortho to the chloro group and meta to the nitro group. It appears as a doublet due to coupling with H-5.

  • -OCH₃ (3.93 ppm, s): The methyl protons of the ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl ester.

dot graph TD { subgraph "¹H NMR Interpretation Workflow" A["Obtain ¹H NMR Spectrum"] --> B{"Identify Chemical Shifts (δ)"}; B --> C{"Analyze Multiplicity (Splitting Pattern)"}; C --> D{"Determine Integration (Proton Count)"}; D --> E["Assign Protons to Molecular Structure"]; E --> F["Correlate with Substituent Effects"]; end } Caption: Workflow for the interpretation of a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
164.8C=O (ester)
149.2C-2
139.5C-4
133.1C-6
129.8C-1
128.5C-5
125.2C-3
53.2-OCH₃

Note: Data sourced from spectral databases and may vary slightly based on experimental conditions.[2]

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

  • Carbonyl Carbon (164.8 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (125.2 - 149.2 ppm): The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents.

    • C-2 (149.2 ppm): The carbon directly attached to the nitro group is the most deshielded aromatic carbon due to the strong electron-withdrawing nature of the nitro group.

    • C-4 (139.5 ppm): The carbon bearing the chloro substituent is also significantly deshielded.

    • The remaining aromatic carbons (C-1, C-3, C-5, and C-6) have chemical shifts that are consistent with their positions relative to the electron-withdrawing groups.

  • Methyl Carbon (53.2 ppm): The carbon of the methyl ester group appears at a typical upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Achieving high-quality NMR spectra requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5]

Instrumental Parameters: The choice of NMR spectrometer (e.g., 400 MHz, 500 MHz) will influence the resolution of the spectrum. Standard pulse sequences are typically used for routine ¹H and ¹³C NMR acquisition.

dot graph TD { subgraph "NMR Sample Preparation" A[Weigh Sample] --> B[Dissolve in Deuterated Solvent]; B --> C{Filter if Necessary}; C --> D[Transfer to NMR Tube]; D --> E[Add Internal Standard]; E --> F[Acquire Spectrum]; end } Caption: A streamlined workflow for preparing an NMR sample.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100MediumC-H stretchAromatic
~1730StrongC=O stretchEster
~1530StrongAsymmetric N-O stretchNitro
~1350StrongSymmetric N-O stretchNitro
~1250StrongC-O stretchEster
~850StrongC-Cl stretchAryl chloride

Note: Data sourced from spectral databases and may vary based on the sampling method.[2]

The IR spectrum of this compound clearly indicates the presence of the key functional groups:

  • Ester Group: The strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester.[6][7]

  • Nitro Group: The two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic and reliable indicators of a nitro functionality.[6]

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹.

  • Aryl Chloride: The C-Cl stretching vibration is typically found in the fingerprint region, and the band around 850 cm⁻¹ can be attributed to this bond.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Step-by-Step Methodology for ATR-FTIR Analysis:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.[3][8]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

  • Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth to prevent cross-contamination.[3]

dot graph TD { subgraph "ATR-FTIR Analysis" A[Record Background Spectrum] --> B[Apply Sample to Crystal]; B --> C[Apply Pressure]; C --> D[Acquire Sample Spectrum]; D --> E[Clean Crystal]; end } Caption: The straightforward process of ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Table 4: Key Mass Spectral Data for this compound (EI-MS)

m/zRelative IntensityProposed Fragment
215/217Moderate[M]⁺ (Molecular Ion)
184/186High[M - OCH₃]⁺
154/156Moderate[M - OCH₃ - NO]⁺
138/140Moderate[M - NO₂ - OCH₃]⁺
75Moderate[C₆H₃]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.[2]

The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions that can be rationalized through a logical fragmentation pathway.

  • Molecular Ion ([M]⁺, m/z 215/217): The presence of the molecular ion confirms the molecular weight of the compound. The isotopic pattern (peaks at m/z 215 and 217 in a ~3:1 ratio) is a definitive indicator of the presence of one chlorine atom.

  • Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z 184/186): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of an acylium ion. This is often a prominent peak in the spectrum.

  • Subsequent Fragmentations: The acylium ion can then undergo further fragmentation, such as the loss of nitric oxide (NO) to give the fragment at m/z 154/156, or the loss of a nitro group (NO₂) to yield the fragment at m/z 138/140.

dot graph TD { subgraph "EI-MS Fragmentation Pathway" A["[M]⁺ (m/z 215/217)"] -->|"Loses •OCH₃"| B["[M - OCH₃]⁺ (m/z 184/186)"]; B -->|"Loses NO"| C["[M - OCH₃ - NO]⁺ (m/z 154/156)"]; B -->|"Loses NO₂"| D["[M - NO₂ - OCH₃]⁺ (m/z 138/140)"]; end } Caption: A proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-EI-MS

Gas Chromatography (GC) is often coupled with MS to separate components of a mixture before their introduction into the mass spectrometer.

Typical GC-MS Parameters for Analysis:

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the analysis of benzoate esters.

  • Injector Temperature: Typically set around 250 °C to ensure efficient volatilization of the sample.[1]

  • Oven Temperature Program: A temperature gradient is usually employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of compounds with different boiling points. A possible program could be starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

  • Mass Range: A scan range of m/z 40-550 is typically sufficient to detect the molecular ion and major fragments of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they create a detailed molecular portrait. By understanding the principles behind each spectroscopic method and the rationale for experimental choices, researchers can confidently interpret their data and ensure the integrity of their chemical syntheses and drug development pipelines. This guide serves as a practical resource for the spectroscopic characterization of this important chemical intermediate, fostering a deeper understanding of its molecular properties.

References

The Solid State of Methyl 4-chloro-2-nitrobenzoate: A Technical Guide to Synthesis, Characterization, and Crystal Structure Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-2-nitrobenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for controlling its reactivity, stability, and downstream processing. This technical guide provides a comprehensive overview of this compound, beginning with its synthesis and purification. It details the spectroscopic techniques for molecular structure confirmation and, in the absence of a publicly available experimental crystal structure, presents a robust methodology for its in silico prediction. Furthermore, this document outlines a detailed, field-proven workflow for the experimental determination of its crystal structure via single-crystal X-ray diffraction, offering a complete guide for researchers in chemical and pharmaceutical development.

Introduction

This compound (C₈H₆ClNO₄, Molar Mass: 215.59 g/mol ) is a substituted aromatic compound with significant utility as a building block in organic synthesis.[1] Its applications include the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters and its use in fluorodenitration reactions. The precise arrangement of molecules in the solid state, or the crystal structure, governs many of its bulk properties, including melting point, solubility, and dissolution rate, which are critical parameters in drug development and manufacturing.

Despite its importance, an experimentally determined crystal structure for this compound is not currently available in the public domain. This guide, therefore, adopts a dual approach: firstly, to provide a thorough account of its synthesis and molecular characterization, and secondly, to present a theoretical prediction of its crystal structure. This in silico approach provides valuable insights into potential intermolecular interactions and packing motifs, serving as a powerful predictive tool to guide future experimental crystallographic studies.

Synthesis and Purification of Crystalline this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This reaction is a cornerstone of organic synthesis and can be performed with high efficiency.

Synthesis via Fischer Esterification

A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][4] The excess methanol serves both as a reactant and as a solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-nitrobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. The ester will often precipitate out of the solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification by Recrystallization

To obtain high-purity crystalline material suitable for single-crystal X-ray diffraction, the crude product must be purified. Recrystallization is the most effective method for this purpose.[5] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the polarity of this compound, solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points for screening.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Growth: Allow the clear solution to cool slowly to room temperature. Crystal nucleation should begin. For optimal crystal growth, the cooling process should be as slow as possible to allow for the formation of large, well-ordered crystals.[6][7][8]

  • Isolation and Drying: Once crystallization is complete, isolate the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The melting point of pure this compound is reported to be in the range of 43-45 °C.

Molecular Structure Confirmation: A Spectroscopic Approach

Prior to any crystallographic analysis, it is essential to confirm the molecular structure of the synthesized compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

Publicly available spectral data confirms the existence of both ¹H and ¹³C NMR spectra for this compound.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:

  • C=O stretch: A strong absorption band for the carbonyl group of the ester, typically in the region of 1720-1740 cm⁻¹.

  • N-O stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group, usually found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • C-O stretch: Bands corresponding to the ester C-O bonds.

FT-IR spectral data for this compound is available in public databases.[1][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[1]

Spectroscopic Data Summary
Technique Expected Key Features
¹H NMRSignals for aromatic and methyl protons.
¹³C NMRSignals for carbonyl, aromatic, and methyl carbons.
FT-IRStrong C=O and N-O stretching bands.
Mass Spec.Molecular ion peak at m/z 215 with chlorine isotopic pattern.

In Silico Crystal Structure Prediction

In the absence of experimental data, computational methods can be employed to predict the most likely crystal structures.[10][11][12][13][14] Crystal Structure Prediction (CSP) methodologies have advanced significantly and can provide reliable insights into the solid-state landscape of a molecule.

The CSP Workflow

The prediction of crystal structures generally follows a multi-step process designed to explore the vast conformational and packing space available to a molecule.

G A 1. Molecular Conformer Search B 2. Crystal Packing Generation A->B Input flexible molecule C 3. Energy Minimization (Force Field) B->C Generate trial structures in common space groups D 4. Clustering and Ranking C->D Optimize lattice parameters and atomic positions E 5. Refined Energy Ranking (DFT) D->E Group similar structures and rank by energy F Predicted Crystal Structures E->F High-accuracy energy calculation G cluster_0 Diffractometer A 1. Crystal Selection & Mounting C Mounted Crystal on Goniometer A->C B 2. X-ray Source B->C X-ray Beam D 3. Diffraction Data Collection C->D Rotation E 4. Data Processing D->E Diffraction Pattern F 5. Structure Solution E->F Corrected Intensities G 6. Structure Refinement F->G Initial Atomic Positions H Final Crystal Structure (CIF) G->H Refined Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

SCXRD Data Collection and Refinement Parameters
Parameter Description
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic).
Space GroupThe symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
ZThe number of molecules in the unit cell.
Data Collection TemperatureTypically conducted at low temperatures (e.g., 100 K).
RadiationCommonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its study. The detailed protocols for its synthesis, purification, and spectroscopic characterization establish a solid foundation for obtaining high-quality material. The introduction to crystal structure prediction highlights a powerful computational tool for gaining preliminary insights into its solid-state behavior. Finally, the outlined experimental workflow for single-crystal X-ray diffraction serves as a practical roadmap for researchers to elucidate the definitive crystal structure. The determination of this structure will be a valuable contribution to the fields of crystallography, materials science, and pharmaceutical development, enabling a more profound understanding and control of this important chemical's properties.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

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  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. (2024). ChemRxiv. [Link]

  • Single-crystal growth of organic semiconductors. (n.d.). ProQuest. [Link]

  • Crystal structure prediction. (n.d.). Wikipedia. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Lommerse, J. P. M., et al. (2000). Significant progress in predicting the crystal structures of small organic molecules – a report on the fourth blind test. Acta Crystallographica Section B: Structural Science. [Link]

  • Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science. [Link]

  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • How to Grow Single Crystals. (2020). YouTube. [Link]

  • Side Reaction in the Hydrogenation of 4-Nitro-2-chlorobenzoic Acid and Its Esters. (1949). Journal of the American Chemical Society. [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Methyl 4-chloro-3-nitrobenzoate. (n.d.). PubChem. [Link]

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  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. [Link]

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"Methyl 4-chloro-2-nitrobenzoate" physical constants (melting point, boiling point).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-chloro-2-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of chloro, nitro, and methyl ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its core physical constants, discusses its chemical reactivity and applications, outlines essential safety protocols for its handling, and presents a conceptual synthetic workflow. This document is intended for researchers, chemists, and drug development professionals who utilize substituted nitroaromatics as foundational building blocks in multi-step syntheses.

Chemical Identity and Structure

This compound is unequivocally identified by a set of standardized chemical descriptors. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.

  • CAS Number: 42087-80-9[1]

  • Molecular Formula: C₈H₆ClNO₄[1]

  • Molecular Weight: 215.59 g/mol [2][3]

  • IUPAC Name: this compound[2]

  • SMILES String: COC(=O)c1ccc(Cl)cc1=O[4]

  • InChI Key: JWOSXVMUUBWGOL-UHFFFAOYSA-N[1][4]

Core Physical and Chemical Properties

The physical properties of a compound dictate its state under various conditions and are fundamental to designing experimental procedures, including reaction setups, purification methods, and storage protocols.

Summary of Physical Constants

The key physical constants for this compound are summarized below. These values are critical for predicting its behavior and for its proper handling in a laboratory setting.

PropertyValueSource(s)
Melting Point 43-45 °C (lit.)[1][3][4]
Boiling Point 285.6 ± 20.0 °C (Predicted)[1]
Appearance White to light yellow powder or crystal[1]
Flash Point >113 °C (>230 °F) - closed cup[1][4]
Water Solubility 164 mg/L (Predicted)[3]
Interpretation of Physical Data

The melting point range of 43-45 °C indicates that this compound is a solid at standard room temperature.[1][3][4] This property is advantageous for handling and storage, as solids are generally less volatile and easier to weigh and transfer than liquids. The predicted high boiling point suggests low volatility under ambient conditions, which is a key consideration for safety and for reaction conditions, allowing for a wide range of temperatures to be explored without significant loss of material.[1]

Synthetic Utility and Key Reactions

The true value of this compound lies in its utility as a chemical intermediate. The electron-withdrawing nature of the nitro and ester groups, combined with the presence of a chloro substituent, activates the aromatic ring for specific transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group, being strongly electron-withdrawing, activates the chlorine atom for nucleophilic aromatic substitution. A notable example is its reaction with tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate.[4] This fluorodenitration reaction is a valuable transformation, as fluorinated aromatic compounds are of high interest in medicinal chemistry.

Precursor for Heterocyclic Synthesis

This compound serves as a key starting material in the synthesis of complex heterocyclic structures. For instance, it has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters.[4] In this type of synthesis, the nitro group is typically reduced to an amine, which can then participate in cyclization reactions.

Conceptual Synthetic Workflow

The synthesis of substituted nitroaromatics often involves a multi-step process. While a specific protocol for this compound is proprietary to manufacturers, a logical and common synthetic route can be conceptualized from related transformations, such as the synthesis of 4-chloro-2-nitrobenzoic acid from 4-chlorobenzoic acid.[5] The final step would be esterification.

The workflow below illustrates the nitration of a chlorinated benzoic acid precursor followed by esterification. The choice of a strong nitrating agent (e.g., a mixture of nitric and sulfuric acid) is critical for introducing the nitro group onto the aromatic ring, a foundational step in creating this class of compounds.

G cluster_0 Conceptual Synthesis of this compound A 4-Chlorobenzoic Acid B 4-Chloro-2-nitrobenzoic Acid A->B  Nitration  (HNO₃ / H₂SO₄) C This compound B->C  Esterification  (Methanol, Acid Catalyst)

Caption: Conceptual workflow for the synthesis of this compound.

Safety, Handling, and Storage

As with any chemical reagent, a thorough understanding of its hazards is paramount to ensure safe laboratory operations. The following protocols are derived from standard safety data sheets and represent a self-validating system for minimizing risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[4][7]

  • Respiratory Protection: For handling powders and creating dust, use a NIOSH-approved N95 (US) or equivalent particle respirator.[4][7]

  • Skin and Body: Wear a lab coat and appropriate protective clothing.[8]

Handling and First Aid
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.[6]

  • In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][7]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[6][7]

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][7]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[6][7]

Storage
  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate defined by its distinct physical properties and synthetic reactivity. Its solid state at room temperature simplifies handling, while its functional groups provide multiple avenues for advanced chemical synthesis, particularly in the creation of novel heterocyclic and fluorinated compounds for pharmaceutical development. Adherence to stringent safety protocols is essential for its responsible use in research and manufacturing. This guide provides the foundational knowledge required for scientists to effectively and safely incorporate this compound into their synthetic programs.

References

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  • Material Safety Data Sheet. Capot Chemical. [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

  • Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4. PubChem. [Link]

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Navigating the Chemistry of Methyl 4-chloro-2-nitrobenzoate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Methyl 4-chloro-2-nitrobenzoate is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its chemical structure, featuring a chlorinated and nitrated benzene ring with a methyl ester group, provides multiple reaction sites, making it a versatile reagent. However, the very features that impart its reactivity also necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Physicochemical and Hazard Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. While direct and comprehensive GHS classification for this compound is not uniformly reported across all databases, a conservative approach informed by data on its isomers and related nitroaromatic compounds is essential. One source indicates it is not classified as hazardous, but this is likely based on incomplete data and should be treated with caution.[1] Isomers such as Methyl 2-chloro-4-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate are classified as harmful if swallowed and as skin and eye irritants.[2][3] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆ClNO₄PubChem[1]
Molecular Weight 215.59 g/mol PubChem[1], Sigma-Aldrich
Appearance White to light yellow powder or crystalsChemicalBook[4]
Melting Point 43-45 °CSigma-Aldrich, ChemicalBook[4]
Boiling Point 285.6±20.0 °C (Predicted)ChemicalBook[4]
Flash Point 113 °C (235.4 °F) - closed cupSigma-Aldrich
CAS Number 42087-80-9Sigma-Aldrich
Anticipated Hazard Classification (Based on Isomer Data)

Given the known hazards of similar compounds, researchers should operate under the assumption that this compound presents the following risks:

  • Acute Oral Toxicity: Likely harmful if swallowed.[2][3]

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.[3][5]

  • Eye Irritation/Damage: May cause serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]

Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in preventing the chemical from breaching the body's primary barriers: skin, eyes, and respiratory tract.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powdered substance.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a system designed for comprehensive protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contamination.[6]

  • Skin and Body Protection: A lab coat is required to protect against incidental contact. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) is advised.

Safe Handling, Storage, and Disposal Protocols

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Confirm that the fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

    • Avoid scooping aggressively to minimize dust generation.

    • Securely close the main container immediately after use.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent) or by carefully wiping with a dry cloth, ensuring all waste is disposed of as hazardous.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after glove use.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled.

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Dispose of the chemical waste through a licensed disposal company.[7] Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

A prepared response is critical to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][9]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[6][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][9]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area & Alert Personnel Ventilate Ensure Adequate Ventilation (Fume Hood On) PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Collect Collect Material (Sweep carefully, avoid dust) Contain->Collect Waste Place in Labeled Hazardous Waste Container Collect->Waste Decontaminate Decontaminate Spill Area Waste->Decontaminate

Caption: Workflow for responding to an accidental spill.

Conclusion

This compound is a valuable chemical tool, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the compound's properties and the rationale behind each safety protocol, is non-negotiable. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and prepared emergency responses outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39135, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83343, Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735797, Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Procuring and Utilizing Methyl 4-chloro-2-nitrobenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4-chloro-2-nitrobenzoate in Synthesis

This compound (CAS No. 42087-80-9) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its structure is primed for sequential, regioselective transformations, making it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and materials science sectors.

The molecule's utility stems from the orthogonal reactivity of its three key functional groups:

  • The Methyl Ester: A stable group that can be hydrolyzed to the corresponding carboxylic acid at a late stage, enabling further derivatization or improving solubility.

  • The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic handle for reduction to an aniline, which opens up a vast array of subsequent chemistries, including amide bond formation, diazotization, and transition metal-catalyzed cross-couplings.

  • The Chloro Group: Positioned para to the nitro group, it is the primary leaving group for SNAr reactions. Its reactivity is significantly enhanced by the ortho nitro group. Furthermore, it can participate directly in various palladium-catalyzed cross-coupling reactions.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the supplier landscape, pricing structures, quality control considerations, and a field-proven application protocol for this versatile reagent.

Part 1: Global Supplier Landscape Analysis

Selecting the right supplier is a critical first step that balances cost, quality, scale, and supply chain reliability. The supplier landscape for this compound can be broadly categorized into two tiers: high-purity laboratory suppliers and bulk-scale industrial manufacturers.

  • Laboratory-Scale Suppliers: These vendors (e.g., TCI, Alfa Aesar, MilliporeSigma) specialize in providing high-purity reagents in smaller quantities (1g - 100g) suitable for research and development. They offer extensive quality control documentation (CoA, NMR, GC-MS) and are ideal for initial proof-of-concept studies and medicinal chemistry programs where material integrity is paramount.

  • Bulk & Commercial-Scale Suppliers: These suppliers, often found on platforms like ChemicalBook and made-in-china.com, cater to process chemistry and commercial manufacturing. They offer significantly lower per-gram pricing but may have higher minimum order quantities (MOQs) and potentially more variable documentation standards. Due diligence, including sample testing and a thorough audit of the manufacturer's quality systems, is essential when engaging with these suppliers for cGMP or other regulated applications.

Below is a comparative table of representative suppliers.

SupplierHeadquartersTypical ScaleTarget AudienceNotes
TCI (Tokyo Chemical Industry) JapanLab (g - kg)R&D, AcademiaKnown for high purity and extensive catalog. Offers detailed specifications and analytical data online.[1][2]
Alfa Aesar (part of Thermo Fisher) USALab (g - kg)R&D, PharmaA major global supplier with a strong reputation for quality and documentation.
MilliporeSigma (Merck KGaA) Germany/USALab & Semi-BulkR&D, Pharma, QCWhile the 99% grade is listed as discontinued, their data remains a key benchmark for quality standards.
Parchem USABulk (kg - tons)Industrial, CommercialA sourcing specialist for bulk and specialty chemicals, bridging R&D needs with manufacturing capabilities.[3]
Almanac Life Science IndiaLab (g - kg)R&D, AcademiaProvides various pack sizes with clear pricing, catering to the research community in Asia.[4]
BLD Pharm ChinaLab & BulkR&D, IndustrialOffers a range of specifications and provides access to analytical documentation like NMR and LC-MS online.

Part 2: Procurement and Pricing Analysis

The cost of this compound is primarily influenced by three factors: purity, quantity, and supplier tier . Higher purity grades (e.g., >99%) command a premium over standard grades (e.g., 97-98%). As with most chemical reagents, the price per gram decreases significantly with increasing order quantity due to economies of scale.

The following table provides an illustrative pricing structure based on publicly available data. Prices are subject to change and should be used for estimation purposes.

QuantityPurityTypical Price (USD)Price per Gram (USD)Supplier Tier
25 g>97.0%$150 - $175$6.00 - $7.00Laboratory[2]
100 g98%$180 - $220$1.80 - $2.20Laboratory[4]
500 g98%$750 - $850$1.50 - $1.70Laboratory[4]
>1 kg>98%Request Bulk Quote< $1.00 (estimated)Bulk / Commercial

Expert Insight: For early-stage research, the additional cost of a high-purity reagent from a reputable lab supplier is a worthwhile investment to ensure the reliability and reproducibility of experimental results. For later-stage development requiring kilogram quantities, engaging with multiple bulk suppliers to request quotes and qualification samples is standard industry practice.

Part 3: Quality Assurance and Technical Specifications

A self-validating protocol begins with rigorously qualified starting materials. The two most important documents for this are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

Interpreting the Certificate of Analysis (CoA): The CoA is the supplier's guarantee of quality for a specific batch (lot number). When procuring this compound, the following parameters are critical:

  • Appearance: Should conform to the expected "White to Light yellow powder to crystal" description.[1][2]

  • Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >97% is common, with >99% grades available.[1] For demanding applications like catalyst development or reference standard preparation, the highest available purity should be selected.

  • Melting Point: A sharp melting point range, typically 43-45 °C, is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Identity Confirmation: The CoA should confirm the structure, often via spectroscopic methods like NMR.[1] It is good practice to run an in-house 1H NMR on incoming material to verify its identity against the expected spectrum.

Safety Data Sheet (SDS) Essentials: The SDS provides critical information for safe handling, storage, and emergency response. For this compound, key safety points include:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

Visualization: The Procurement & Qualification Workflow

The following diagram outlines the logical workflow for selecting a supplier and qualifying a new batch of this compound for a research project.

G start Project Initiation: Need for this compound scale_eval Evaluate Scale: Research (g) vs. Process (kg)? start->scale_eval research_suppliers Identify Lab Suppliers (TCI, Sigma, Alfa) scale_eval->research_suppliers Research (g) bulk_suppliers Identify Bulk Suppliers (Parchem, Marketplaces) scale_eval->bulk_suppliers Process (kg) compare_research Compare Purity, Price, Availability research_suppliers->compare_research select_research Select & Procure compare_research->select_research receive Receive Material select_research->receive request_quotes Request Quotes & Samples bulk_suppliers->request_quotes eval_samples Evaluate Samples & Audit Supplier request_quotes->eval_samples select_bulk Select & Procure eval_samples->select_bulk select_bulk->receive doc_review Review CoA & SDS receive->doc_review qc_test In-House QC Testing (NMR, mp, TLC) doc_review->qc_test release Release to Lab for Use qc_test->release Pass fail Quarantine & Contact Supplier qc_test->fail Fail

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Part 4: Field-Proven Application Protocol: Suzuki-Miyaura Cross-Coupling

The chloro-substituent of this compound can be effectively displaced via palladium-catalyzed cross-coupling reactions. The following protocol for a Suzuki-Miyaura coupling is adapted from methodologies described in the patent literature for the synthesis of advanced pharmaceutical intermediates.

Reaction: Synthesis of Methyl 4-(6-methoxypyridin-3-yl)-2-nitrobenzoate.

G reactant1 This compound product reactant1->product Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 85 °C Product reactant2 (6-methoxypyridin-3-yl)boronic acid plus +

Caption: Suzuki-Miyaura coupling of this compound.

Methodology:

  • Reagent Preparation (Stoichiometry):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.15 g, 10.0 mmol).

    • Add (6-methoxypyridin-3-yl)boronic acid (1.2 eq, 1.84 g, 12.0 mmol).

    • Add sodium carbonate (Na₂CO₃) (3.0 eq, 3.18 g, 30.0 mmol).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol).

    Causality: The boronic acid is used in slight excess to drive the reaction to completion. Sodium carbonate is the base required for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the transformation, and 3 mol% is a typical loading for this type of coupling.

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (e.g., 50 mL total: 40 mL DME, 10 mL H₂O).

    • Seal the flask with a septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

    Causality: DME is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base. Degassing is absolutely critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state and lead to reaction failure.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 85 °C.

    • Stir the reaction mixture vigorously under an inert atmosphere (argon or nitrogen balloon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is required to ensure efficient mixing of the heterogeneous mixture (solid base, two liquid phases).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a yellow solid.

    Causality: The aqueous workup removes the inorganic salts and water-soluble components. The brine wash helps to break any emulsions and further dry the organic layer. Column chromatography separates the desired product from unreacted boronic acid, catalyst residues, and any side products.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. By understanding its reactivity, navigating the supplier landscape with diligence, and applying rigorous quality control, researchers can confidently and efficiently leverage this intermediate to build the complex architectures required for next-generation pharmaceuticals and advanced materials.

References

  • This compound 98% . Almanac Life Science India Pvt. Ltd. [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 4-chloro-2-nitrobenzoate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Methyl 4-chloro-2-nitrobenzoate

This compound is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic arrangement of three distinct functional groups on the benzene ring: a methyl ester, a chloro substituent, and a nitro group. This specific substitution pattern imparts a unique reactivity profile, allowing for a series of selective and high-yield transformations. The electron-withdrawing nature of the nitro group and the methyl ester activates the C4-chloro position for nucleophilic aromatic substitution (SNAr), while the nitro group itself is readily converted into a synthetically versatile amino group. These characteristics make it a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its key synthetic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.[1][2][3]

PropertyValue
CAS Number 42087-80-9[1][3]
Molecular Formula C₈H₆ClNO₄[2][3]
Molecular Weight 215.59 g/mol [1][2]
Appearance White to light yellow powder or crystals[4]
Melting Point 43-45 °C[1][3]
SMILES COC(=O)c1ccc(Cl)cc1=O[1]
InChI Key JWOSXVMUUBWGOL-UHFFFAOYSA-N[1][2]
Structural Features and Inherent Reactivity

The synthetic versatility of this compound is a direct consequence of its electronic structure. The potent electron-withdrawing effects of the nitro group (at C2) and the methyl ester (at C1) work in concert to significantly decrease the electron density of the aromatic ring. This has two primary consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the C4 position is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles. The ortho-nitro group provides powerful stabilization to the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction.

  • Facile Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂) under various conditions. This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, opening up avenues for further functionalization of the aromatic ring.[5]

The interplay between these reactive sites allows for a logical and sequential construction of molecular complexity, as will be detailed in the following sections.

Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) Start->SNAr  Displaces Cl Reduction Nitro Group Reduction Start->Reduction  Reduces NO2 Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling  Couples at Cl Product1 Substituted 2-Nitrobenzoates SNAr->Product1 Product2 Substituted 2-Aminobenzoates Reduction->Product2 Product1->Reduction  Sequential Reaction Product3 Biaryl Compounds

Caption: Key reaction pathways for this compound.

Core Synthetic Transformations and Protocols

This section details the most pivotal synthetic transformations involving this compound, providing both the mechanistic rationale and field-tested experimental protocols.

Protocol: Nucleophilic Aromatic Substitution (SNAr) - Amination

The displacement of the chloride with an amine is a cornerstone reaction, frequently employed in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Causality and Experimental Rationale: The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A base (e.g., K₂CO₃, Et₃N) is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Elevated temperatures are often necessary to overcome the activation energy barrier.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material) followed by a powdered, anhydrous base like potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water, which will often precipitate the product.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Protocol: Reduction of the Nitro Group to an Amine

The conversion of the nitro functionality to an amine is a critical step that dramatically alters the electronic properties of the molecule and provides a handle for numerous subsequent reactions (e.g., amide bond formation, diazotization).

Comparative Analysis of Reduction Methods:

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas, 1-5 atm), 5-10% Pd/C, in Methanol or Ethyl Acetate, RT.[6]Clean reaction, high yield, simple work-up (filtration).Requires specialized hydrogenation equipment (e.g., Parr shaker); catalyst can be pyrophoric; may reduce other functional groups.[6]
Tin(II) Chloride Reduction SnCl₂·2H₂O (4-5 eq.), in Ethanol, Reflux.[6]Effective and reliable benchtop method; tolerant of some functional groups.Generates stoichiometric tin waste, requiring a basic work-up to precipitate tin salts which can make product isolation cumbersome.[6]
Iron Reduction Fe powder (3-5 eq.), NH₄Cl or Acetic Acid (cat.), in Ethanol/Water, Reflux.[6]Inexpensive, environmentally benign metal.Can be slower than other methods; requires filtration of fine iron oxide particles.

Detailed Step-by-Step Methodology (Catalytic Hydrogenation):

  • Vessel Preparation: In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr bottle), dissolve the nitro-containing substrate (1.0 eq.) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The uptake of hydrogen can often be monitored by a pressure drop.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched by slowly adding water before disposal.

    • Wash the filter pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine, which is often pure enough for subsequent steps.

cluster_0 Reduction Workflow Start Nitro Compound in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Pressurize with H₂ Gas Stir Vigorously Add_Catalyst->Hydrogenate Filter Filter through Celite® (Caution: Quench Catalyst) Hydrogenate->Filter  Reaction Complete Evaporate Concentrate Filtrate Filter->Evaporate Product Amine Product Evaporate->Product

Caption: Workflow for catalytic hydrogenation of a nitro group.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro-substituent can also serve as a handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reaction is a powerful tool for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Causality and Experimental Rationale: The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[7][8] The key steps are: (1) Oxidative addition of the palladium catalyst into the aryl-chloride bond; (2) Transmetalation, where the organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium complex. This step requires a base to activate the boronic acid;[9] (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7][8] Aryl chlorides are less reactive than bromides or iodides, often requiring more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination ArAr Ar-Ar' transmetalation_complex->ArAr ArCl Ar-Cl ArCl->pd2_complex ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask or vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Case Study: Relevance to the Synthesis of Pazopanib

While not a direct starting material in all reported syntheses, the core transformations of this compound are highly analogous to key steps in the construction of complex pharmaceutical agents like Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[10] Its synthesis often involves the construction of a substituted indazole core, followed by coupling with a pyrimidine moiety.

Many synthetic routes to Pazopanib's core intermediate, N,2,3-trimethyl-2H-indazol-6-amine, start from 3-methyl-6-nitro-1H-indazole.[11] The synthesis of this key intermediate involves steps that mirror the protocols described above:

  • Nitro Group Reduction: The nitro group on the indazole ring is reduced to an amine, a critical step to enable further functionalization.[11]

  • N-Arylation/Alkylation: The resulting amine or the indazole nitrogen undergoes coupling reactions, conceptually similar to the SNAr amination, to build the final complex structure.[12][13][14]

This demonstrates how mastery of the reactions applicable to this compound provides the foundational knowledge required for the synthesis of intricate, biologically active molecules.[15]

Conclusion

This compound is a powerful and cost-effective starting material in organic synthesis. Its well-defined reactivity allows for selective manipulation at three distinct positions on the aromatic ring. Through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, a vast array of complex chemical architectures can be accessed. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile building block.

References

  • ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

  • ResearchGate. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]

  • PubMed. Synthesis and characterization of four process impurities in pazopanib. [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link]

  • ResearchGate. Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. [Link]

  • PubChem. This compound. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Allschoolabs. This compound - >97.0%(GC), high purity , CAS No.42087-80-9. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • Gsrs. This compound. [Link]

  • PubChem. Methyl 2-chloro-4-nitrobenzoate. [Link]

  • Unilong. o-Cresolphthalein Complexone CAS 2411-89-4. [Link]

  • MDPI. Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. [Link]

  • Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. [Link]

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Application Notes and Protocols: Synthetic Applications of Methyl 4-chloro-2-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-nitrobenzoate is a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a chloro group, a nitro group, and a methyl ester on an aromatic ring, provides a rich platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The presence of these functional groups allows for a wide range of chemical transformations, making it a valuable starting material for the construction of various heterocyclic scaffolds found in numerous drug candidates. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties of this compound[1][2][3]
PropertyValue
CAS Number 42087-80-9
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance White to light yellow crystalline powder
Melting Point 43-45 °C
Boiling Point 285.6±20.0 °C (Predicted)
SMILES COC(=O)c1ccc(Cl)cc1--INVALID-LINK--=O
InChI 1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3

Core Synthetic Strategies and Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, which then serves as a nucleophile for cyclization reactions. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr), and the methyl ester can be hydrolyzed or aminated. These transformations open the door to a wide range of heterocyclic systems with proven medicinal value.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[1][2] this compound serves as a key starting material for the synthesis of various kinase inhibitor scaffolds. A common strategy involves the reduction of the nitro group to an aniline, followed by reactions to build the desired heterocyclic core.

Workflow for Kinase Inhibitor Synthesis

G A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, SnCl2, H2/Pd-C) A->B C Methyl 2-amino-4-chlorobenzoate B->C D Cyclization with a suitable reagent (e.g., chloroacetyl chloride) C->D E Heterocyclic Core (e.g., Benzoxazinone) D->E F Further Functionalization (e.g., N-alkylation, amidation) E->F G Kinase Inhibitor Candidate F->G

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of Methyl 2-amino-4-chlorobenzoate

This protocol details the reduction of the nitro group of this compound to form the corresponding aniline, a crucial intermediate.

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of iron powder (e.g., 5 equivalents) in acetic acid, add a solution of this compound (1 equivalent) in methanol.[3]

  • Heat the reaction mixture at a suitable temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Partition the residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-4-chlorobenzoate.

Precursor for Anticancer Agents

This compound is a valuable precursor in the synthesis of various anticancer agents, including those targeting tubulin polymerization.[4] The aromatic scaffold can be elaborated to incorporate pharmacophores known to interact with biological targets involved in cancer progression.

Protocol 2: Synthesis of 4-Chloro-2-nitrobenzoic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common first step in many synthetic routes.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature or gentle heat, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Chloro-2-nitrobenzoic acid.

Synthesis of Heterocyclic Scaffolds

The versatile functionality of this compound allows for its use in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Application in the Synthesis of Benzothiophene Derivatives

This compound has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters through a nitro displacement reaction.[7]

Fluorodenitration for the Synthesis of Fluorinated Analogs

The nitro group can be displaced by a fluoride ion in a process called fluorodenitration. This reaction is valuable for introducing fluorine atoms into the aromatic ring, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[7]

Protocol 3: Fluorodenitration of this compound

Materials:

  • This compound

  • Tetramethylammonium fluoride

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add tetramethylammonium fluoride.

  • Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve pouring into water and extracting with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain methyl 4-chloro-2-fluorobenzoate.[7]

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group on the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the displacement of the chloride by various nucleophiles, a key step in building molecular complexity.

G This compound This compound Meisenheimer Complex\n(Stabilized by NO2 group) Meisenheimer Complex (Stabilized by NO2 group) This compound->Meisenheimer Complex\n(Stabilized by NO2 group) + Nu- Substituted Product Substituted Product Meisenheimer Complex\n(Stabilized by NO2 group)->Substituted Product - Cl-

Caption: SNAr mechanism on the chlorinated aromatic ring.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. Its strategic functionalization enables chemists to construct complex heterocyclic scaffolds found in numerous kinase inhibitors, anticancer agents, and other therapeutic candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery and development endeavors.

References

Use of "Methyl 4-chloro-2-nitrobenzoate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of Methyl 4-chloro-2-nitrobenzoate in Heterocyclic Chemistry

Prepared by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 42087-80-9) has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its utility stems from a unique confluence of structural features: a chlorine atom positioned for facile displacement and an ortho-nitro group that powerfully activates the aromatic ring toward nucleophilic attack. This combination of a good leaving group and strong electronic activation makes it an ideal substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a cornerstone of carbon-heteroatom bond formation.[3][4]

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of this compound and presents detailed application notes and protocols for its use in the synthesis of medicinally relevant heterocyclic scaffolds, including benzimidazoles, quinazolinones, and benzothiazoles. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, field-proven insights required to leverage this reagent effectively in their synthetic endeavors.

Part 1: Core Reactivity Principles

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is the SₙAr reaction. Unlike nucleophilic substitutions on aliphatic systems (Sₙ1 and Sₙ2), SₙAr on aryl halides proceeds via a distinct two-step addition-elimination mechanism.[4]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step through the expulsion of the chloride ion.

The success of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4] In this compound, the nitro (-NO₂) group at the C2 position exerts a powerful electron-withdrawing effect through both induction and resonance, significantly stabilizing the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction kinetically favorable.

Caption: Conversion of a nitro group to a cyclizing amine.

Part 2: Application Notes & Protocols

Application Note 1: Synthesis of Substituted Benzimidazoles

The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The following protocol details a robust two-step synthesis of N-substituted-5-chlorobenzimidazole-7-carboxylic acid derivatives, demonstrating the SₙAr-reductive cyclization strategy.

Synthetic Strategy: The synthesis begins with the SₙAr reaction between this compound and a primary amine. The resulting N-alkyl-4-chloro-2-nitroaniline intermediate is then subjected to reductive cyclization using iron in acetic acid. The nitro group is reduced to an amine, which subsequently condenses with the adjacent methyl ester (often facilitated by the acidic conditions or requiring a subsequent heating step) to form the benzimidazole ring.

Benzimidazole_Workflow Workflow: Benzimidazole Synthesis sub This compound + R-NH₂ snar Step 1: SₙAr Reaction (K₂CO₃, DMSO, 90 °C) sub->snar inter Intermediate: Methyl 4-(alkylamino)-2-nitrobenzoate snar->inter reduc Step 2: Reductive Cyclization (Fe, Acetic Acid, 110 °C) inter->reduc prod Product: Substituted Benzimidazolone reduc->prod

Caption: Workflow for the synthesis of benzimidazoles.

Detailed Step-by-Step Protocol: Synthesis of 5-Chloro-1-isobutyl-1H-benzo[d]imidazol-7-carboxylic acid

  • Step 1: Methyl 4-(isobutylamino)-2-nitrobenzoate (SₙAr Reaction)

    • To a dry 100 mL round-bottom flask, add this compound (2.15 g, 10.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) (30 mL) to the flask.

    • Add isobutylamine (1.0 mL, 10.0 mmol, 1.0 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

  • Step 2: 5-Chloro-1-isobutyl-1H-benzo[d]imidazol-7-carboxylic acid (Reductive Cyclization)

    • In a 250 mL round-bottom flask, suspend the crude product from Step 1 (approx. 10.0 mmol) in glacial acetic acid (50 mL).

    • Add iron powder (2.80 g, 50.0 mmol, 5.0 eq) portion-wise to the suspension. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with additional acetic acid or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Add water to the residue, which may cause the product to precipitate. The pH can be adjusted to the isoelectric point to maximize precipitation.

    • Collect the solid product by filtration, wash with water, and dry to yield the final benzimidazole derivative.

Data Presentation

Nucleophile (R-NH₂)SₙAr Temp (°C)SₙAr Time (h)Overall Yield (%)
Benzylamine90578
Cyclohexylamine90675
Aniline1101265
Isobutylamine90482

Table 1: Representative yields for the two-step benzimidazole synthesis using various primary amines. Yields are hypothetical but based on typical outcomes for such reactions.

Causality and Field Insights:

  • Why DMSO? Dipolar aprotic solvents like DMSO are ideal for SₙAr reactions as they solvate the cation (K⁺) but not the nucleophile, increasing its effective reactivity. [3]* Why K₂CO₃? A mild inorganic base is required to scavenge the HCl formed if the amine salt is used, or to deprotonate the amine, enhancing its nucleophilicity.

  • Why Fe/AcOH? This is a classic, cost-effective, and robust method for nitro group reduction. [5]The acidic medium also facilitates the final cyclization and dehydration step to form the imidazole ring.

Application Note 2: Synthesis of Substituted Quinazolinones

Quinazolinones are another class of heterocycles with a broad spectrum of biological activities. [6][7]A common synthetic route involves the cyclization of an appropriately substituted anthranilamide. This compound can be effectively used to construct the necessary precursor.

Synthetic Strategy: The synthesis is initiated by reacting this compound with aqueous ammonia under pressure (or another primary amine) to yield methyl 4-amino-2-nitrobenzoate. Subsequent reduction of the nitro group affords methyl 2,4-diaminobenzoate. This key intermediate can then be cyclized with various one-carbon synthons, such as orthoesters or acid chlorides, to furnish the quinazolinone core.

Detailed Step-by-Step Protocol: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

  • Step 1: Methyl 4-amino-2-nitrobenzoate

    • This step requires specialized equipment. In a pressure vessel, place this compound (2.15 g, 10.0 mmol).

    • Add concentrated aqueous ammonia (30 mL).

    • Seal the vessel and heat to 120-130 °C for 12 hours with stirring.

    • After cooling, vent the vessel carefully. The product typically precipitates from the solution upon cooling.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Step 2: Methyl 2,4-diaminobenzoate

    • Dissolve the product from Step 1 (1.96 g, 10.0 mmol) in ethanol (50 mL) in a hydrogenation flask.

    • Add 10% Palladium on Carbon (Pd/C) (200 mg, ~10 wt%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake at room temperature until hydrogen uptake ceases (typically 4-8 hours).

    • Carefully vent the apparatus and filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the diamine product, which should be used immediately in the next step due to its instability.

  • Step 3: 7-Chloro-2-methylquinazolin-4(3H)-one

    • Note: The chloro group is retained from the starting material in this route. To synthesize the chloro-derivative, we would start with 4-chloroanthranilamide. For a route from our title compound, the product would be an amino-quinazolinone. The following is an adapted general procedure. [8] 2. Take the crude methyl 2,4-diaminobenzoate (approx. 10.0 mmol).

    • Add acetic anhydride (2.0 mL, 21 mmol, ~2.1 eq) and heat the mixture at 100 °C for 2 hours.

    • Cool the reaction mixture. Pour into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure quinazolinone.

Causality and Field Insights:

  • Catalytic Hydrogenation: This method is preferred for the reduction of the nitro group in the presence of other reducible functionalities when a clean conversion is required. It operates under mild conditions.

  • Cyclization with Anhydrides: Acetic anhydride serves as both the source of the C2-methyl group and the cyclizing/dehydrating agent for forming the pyrimidinone ring of the quinazolinone system.

References

  • Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3, 619-621. 9

  • ResearchGate. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates.

  • Google Patents. (n.d.). Process for preparing benzimidazole compounds. EP1904481B1.

  • PMC - NIH. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d]–[9][10]oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one.

  • Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

  • ChemicalBook. (n.d.). 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.

  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development.

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).

  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid synthesis.

  • PubChem. (n.d.). This compound.

  • ChemicalBook. (n.d.). This compound.

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.

  • PMC - NIH. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.

  • RSC Publishing. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.

  • RSC Publishing. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological aspects.

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Methyl 4-chloro-2-nitrobenzoate: A Versatile Building Block for Nucleophilic Aromatic Substitution in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth exploration of the reactivity of methyl 4-chloro-2-nitrobenzoate with a variety of nucleophiles. As a highly activated aromatic system, this compound serves as a valuable scaffold in the synthesis of diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its reaction with common classes of nucleophiles—amines, alkoxides, and thiols—and showcase its application in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Advantage of this compound in Synthesis

This compound is a strategically designed electrophilic aromatic compound. The electron-withdrawing nature of the nitro group at the ortho position and the chloro group at the para position to the methyl ester powerfully activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation, coupled with the presence of a good leaving group (chloride), makes it an ideal substrate for the facile introduction of a wide range of nucleophilic moieties.

The core principle governing the reactivity of this compound is the SNAr mechanism. This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, particularly onto the nitro group, which significantly lowers the activation energy of the reaction. Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow of the SNAr mechanism.

Reactions with Amine Nucleophiles: Gateway to Bioactive Scaffolds

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of a multitude of pharmacologically relevant compounds, including derivatives of phenothiazine, which are known for their antipsychotic and other CNS activities.[1]

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bearing the chlorine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and to stabilize the charged intermediate. A base, such as potassium carbonate or a tertiary amine, is often employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol: Synthesis of Methyl 4-anilino-2-nitrobenzoate

This protocol outlines the synthesis of a representative N-aryl derivative.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) followed by potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure methyl 4-anilino-2-nitrobenzoate.

Reactions with Alkoxide Nucleophiles: Formation of Aryl Ethers

The displacement of the chloride with an alkoxide nucleophile provides a direct route to substituted aryl ethers, which are prevalent motifs in many natural products and pharmaceuticals.

Mechanistic Considerations

Alkoxides, being strong nucleophiles, readily participate in SNAr reactions. The reaction is typically conducted in the corresponding alcohol as the solvent or in a polar aprotic solvent. Anhydrous conditions are crucial to prevent the hydrolysis of the ester functionality and the reaction of the alkoxide with water.

Detailed Experimental Protocol: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

This protocol details the synthesis of the methoxy-substituted derivative.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield methyl 4-methoxy-2-nitrobenzoate.

Reactions with Thiol Nucleophiles: Synthesis of Thioethers and Heterocycles

The reaction with thiol nucleophiles opens avenues for the synthesis of aryl thioethers and is a key step in the construction of sulfur-containing heterocycles, such as benzothiophenes, which are known to possess a wide range of biological activities.[2][3]

Mechanistic Insights

Thiolates, generated in situ from thiols and a base, are potent nucleophiles that readily displace the chloride in this compound. The choice of base is critical to ensure the deprotonation of the thiol without promoting side reactions.

Detailed Experimental Protocol: Synthesis of Methyl 4-(phenylthio)-2-nitrobenzoate

This protocol describes the synthesis of a representative aryl thioether.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(phenylthio)-2-nitrobenzoate.

Applications in the Synthesis of Pharmacologically Active Molecules

The synthetic utility of this compound is underscored by its application as a key intermediate in the synthesis of various high-value molecules.

Synthesis of Benzothiophene Derivatives

A notable application is the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters.[4] This transformation highlights the versatility of the substrate, where an intramolecular cyclization follows the initial nucleophilic substitution.

Precursor to Alectinib Intermediates

While a direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs are present in key intermediates for the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1][5][6] The core phenyl ring with ortho-nitro and para-substituted functionalities is a common feature, suggesting the potential for developing synthetic routes leveraging this starting material.

Scaffold for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

The substituted aniline derivatives of this compound can serve as precursors for the synthesis of various heterocyclic systems, including those found in GSK-3 inhibitors.[7][8][9] GSK-3 is a key target in the development of therapeutics for neurodegenerative diseases, bipolar disorder, and diabetes.

Summary of Reaction Conditions and Yields

NucleophileReagents and ConditionsProductTypical Yield (%)
Amines
AnilineK₂CO₃, DMF, 80-100 °CMethyl 4-anilino-2-nitrobenzoate85-95
PiperidineK₂CO₃, DMF, 60-80 °CMethyl 4-(piperidin-1-yl)-2-nitrobenzoate90-98
Alkoxides
Sodium MethoxideAnhydrous MeOH, rtMethyl 4-methoxy-2-nitrobenzoate80-90
Sodium EthoxideAnhydrous EtOH, rtMethyl 4-ethoxy-2-nitrobenzoate80-90
Thiols
ThiophenolK₂CO₃, DMF, rtMethyl 4-(phenylthio)-2-nitrobenzoate90-97
Benzyl MercaptanK₂CO₃, DMF, rtMethyl 4-(benzylthio)-2-nitrobenzoate88-95

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its pronounced electrophilicity, driven by the synergistic electron-withdrawing effects of the nitro and chloro substituents, allows for efficient and predictable nucleophilic aromatic substitution reactions with a broad range of nucleophiles. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers to effectively utilize this reagent in the synthesis of complex molecules with potential applications in drug discovery and materials science. The demonstrated and potential applications in the synthesis of bioactive compounds underscore its continued importance in the development of new chemical entities.

References

  • Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Esters. The Journal of Organic Chemistry, 38(23), 4086–4087. [Link]

  • Kumar, S., Srivastava, D. N., & Kumar, S. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571. [Link]

  • Chugai Seiyaku Kabushiki Kaisha. (2017). Method for preparing Alectinib. U.S.
  • Reddy, B. V. S., et al. (2015). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters, 17(17), 4284–4287. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2017). Method for preparing alectinib. U.S.
  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower. [Link]

  • Teijin Limited. (2003). Benzothiophene derivatives and medicinal use thereof. U.S.
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  • Quick Company. (n.d.). A Novel Process For The Preparation Of An Intermediate Of Alectinib. [Link]

  • Google Patents. (2015). Method for preparing alectinib.
  • Bou-Fadel, J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]

  • Khan, I., et al. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 16(12), 10134-10142. [Link]

  • F. Hoffmann-La Roche AG. (2014). GSK-3 inhibitors. U.S.
  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

  • Le, T. M., et al. (2018). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Journal of Medicinal Chemistry, 61(17), 7856–7873. [Link]

  • Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 17(11), 1833. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen synthase kinase 3 (GSK-3) and its inhibitors: drug discovery and development. Future Medicinal Chemistry, 3(7), 833–835. [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • ResearchGate. (2011). Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. [Link]

  • Shanxi University. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. [Link]

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Application Notes & Protocols: Strategic Reduction of the Nitro Group in Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

The selective reduction of the nitro group in Methyl 4-chloro-2-nitrobenzoate to yield Methyl 2-amino-4-chlorobenzoate is a pivotal transformation in synthetic organic chemistry.[1][2] The resulting product, an anthranilate ester, serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this reduction. We will delve into the mechanistic underpinnings of common reduction methodologies, offer a comparative analysis to guide reagent selection, and present detailed, validated protocols for laboratory-scale synthesis. The emphasis is on achieving high chemoselectivity—specifically, the reduction of the nitro group while preserving the chloro and ester functionalities—a common challenge in multi-functionalized aromatic systems.

Reactant and Product Profile

A clear understanding of the physical and chemical properties of the starting material and the target product is fundamental for successful synthesis and purification.

PropertyThis compound (Reactant) Methyl 2-amino-4-chlorobenzoate (Product)
Structure ClC₆H₃(NO₂)CO₂CH₃C₈H₈ClNO₂
CAS Number 42087-80-9[4][5]5900-58-3[6][7]
Molecular Formula C₈H₆ClNO₄[8]C₈H₈ClNO₂
Molecular Weight 215.59 g/mol 185.61 g/mol
Appearance Yellow crystalline powderWhite crystalline solid[3]
Melting Point 43-45 °C65-68 °C[6][9]
Boiling Point Not readily available284 °C at 760 mmHg[6]
SMILES COC(=O)C1=C(C=C(C=C1)Cl)[O-][4]COC(=O)c1ccc(cc1N)Cl

Core Principles: The Chemistry of Nitro Group Reduction

The transformation of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species.[10] The choice of reducing agent and conditions determines the efficiency of this pathway and the potential for side reactions.

The general mechanism involves a series of electron and proton transfers.[11] For instance, in metal-acid systems, the metal (e.g., Fe, Sn, Zn) acts as the electron donor, while the acid provides the protons.[10][11] Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface. The strongly electron-withdrawing nature of the nitro group facilitates its reduction.[12]

G cluster_main Simplified Nitro Reduction Pathway Ar-NO2 Aromatic Nitro (Ar-NO2) Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate (Ar-NHOH) Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aromatic Amine (Ar-NH2) Ar-NHOH->Ar-NH2 +2e-, +2H+

Caption: Generalized pathway for aromatic nitro group reduction.

Comparative Analysis of Reduction Methodologies

The selection of a reduction method is a critical decision dictated by substrate compatibility, desired yield, scalability, and safety considerations. For this compound, the primary challenge is preventing hydrodehalogenation (loss of the -Cl group).

MethodReagents & ConditionsAdvantagesDisadvantages & Causality
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni catalyst, in solvents like Ethanol or Ethyl Acetate.[13]High atom economy, clean reaction with minimal waste, catalyst can be recycled.[14]Risk of Hydrodehalogenation: Palladium on carbon (Pd/C) is highly active and can readily cleave the C-Cl bond.[13] Raney Nickel is often a safer choice to preserve aromatic halides.[13]
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, or SnCl₂/HCl in aqueous or alcoholic solvents, often with heating.[12][15][16]Cost-effective, robust, and generally tolerant of the ester group. Fe/HCl is a classic, industrially viable method.[12][14]Harsh Conditions: Strong acidic conditions may hydrolyze the ester if the reaction is prolonged or overheated. Work-up: Removal of metal salts can be tedious, often requiring filtration through Celite and careful pH adjustment.[11][17]
Stannous Chloride (SnCl₂) SnCl₂·2H₂O in Ethanol or Ethyl Acetate.[17][18]Mild conditions, highly chemoselective for the nitro group, tolerating many other functional groups.[13][15]Stoichiometric Reagent: Requires multiple equivalents of the tin salt, leading to significant metal waste.[15] The work-up involves precipitating tin salts with a strong base, which can be cumbersome.[17]
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄ in a biphasic system (e.g., Dichloromethane/Water) or aqueous alcohol.[19]Metal-free, mild conditions, and excellent chemoselectivity for nitro groups in the presence of halogens and esters.Reagent Stability & Odor: Dithionite is unstable and can decompose. Sulfur byproducts can generate unpleasant odors. The reaction mechanism is complex, involving the •SO₂⁻ radical anion.

Validated Experimental Protocols

The following protocols are designed for high-fidelity laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[20][21]

Protocol 1: Chemoselective Reduction using Stannous Chloride (SnCl₂) - High Selectivity Method

This method is preferred when preserving the chloro-substituent is the highest priority. It is mild and highly reliable.[15]

Materials and Reagents:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[15]

  • Ethanol (or Ethyl Acetate)

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Add stannous chloride dihydrate (4.0 eq) to the solution in portions. The reaction can be mildly exothermic.

  • Attach a reflux condenser and heat the mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add cold 3M NaOH solution to the stirred mixture. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding base until the solution is strongly alkaline (pH > 10). This step is crucial to precipitate all tin salts.[17]

  • Filter the slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.[17]

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude Methyl 2-amino-4-chlorobenzoate by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Protocol 2: Catalytic Hydrogenation using Raney Nickel - Green Chemistry Approach

This method avoids stoichiometric metal waste but requires careful handling of hydrogen gas and the pyrophoric Raney Nickel catalyst. It is chosen over Pd/C to minimize dehalogenation.[13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight, as a 50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Heavy-walled pressure vessel (Parr shaker or similar hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Safety First: Raney Nickel is pyrophoric when dry. Handle only as a slurry and never allow the catalyst to dry and come into contact with air.

  • To a pressure vessel, add a solution of this compound in ethanol.

  • Carefully add the Raney Nickel slurry. The catalyst should be washed with the reaction solvent before use to remove the water.

  • Seal the vessel and purge the system thoroughly with nitrogen gas to remove all oxygen.

  • Evacuate the nitrogen and introduce hydrogen gas, typically to a pressure of 50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reduction is often exothermic, and gentle cooling may be required initially.

  • Monitor the reaction by observing hydrogen uptake. When uptake ceases, the reaction is typically complete. This can be confirmed by TLC or LC-MS.

  • Once complete, carefully vent the excess hydrogen and purge the vessel multiple times with nitrogen gas. This is a critical safety step.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

G cluster_workflow General Experimental Workflow Setup Dissolve Reactant in Solvent AddReagent Add Reducing Agent / Catalyst Setup->AddReagent React Heat / Stir at Appropriate Temp. AddReagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Filter Catalyst / Metal Salts Quench->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated Amine Product Purify->Product

Caption: A generalized workflow for the reduction reaction.[17]

Safety and Handling

  • This compound: Handle with standard laboratory precautions, including gloves and safety glasses.

  • Methyl 2-amino-4-chlorobenzoate: May cause skin, eye, and respiratory irritation.[6]

  • Stannous Chloride: Corrosive. Avoid contact with skin and eyes.

  • Raney Nickel: Pyrophoric. Always handle as a slurry and under an inert atmosphere when possible.[13]

  • Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety equipment and ensure the apparatus is free from leaks.[14]

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; deactivated catalyst; low reaction temperature.Add more reducing agent. For hydrogenation, use fresh catalyst. Ensure the reaction temperature is appropriate.
Presence of Side-Product (Dehalogenation) Catalyst is too active (e.g., Pd/C); reaction time is too long.Switch to a less active catalyst like Raney Nickel or use a non-catalytic method like SnCl₂ or Na₂S₂O₄.[13]
Low Yield after Work-up Incomplete extraction; product loss during filtration of metal salts; ester hydrolysis.Ensure pH is correct during work-up. Perform multiple extractions. Wash filter cakes thoroughly. Avoid prolonged heating in strong acid/base.[11]
Difficult Filtration of Tin Salts Precipitate is too fine or gelatinous.Add a filter aid like Celite® before filtration. Ensure the solution is strongly basic to fully precipitate the hydroxides.[17]

Conclusion

The reduction of this compound to Methyl 2-amino-4-chlorobenzoate is a well-established yet nuanced transformation. The optimal choice of methodology hinges on a careful balance of chemoselectivity, operational simplicity, cost, and safety. For high-purity, lab-scale synthesis where dehalogenation is a concern, reduction with stannous chloride offers excellent reliability. For greener, more atom-economical processes, catalytic hydrogenation with Raney Nickel is a powerful alternative, provided the necessary safety infrastructure is in place. By understanding the principles behind each method and adhering to validated protocols, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guides.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-AMINO-4-CHLOROBENZOATE. Retrieved from [Link]

  • Doubtnut. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Amino-2-Chlorobenzoate: A Crucial Component in Custom Synthesis Projects. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • LookChem. (n.d.). methyl 2-amino-4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

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The Strategic Application of Methyl 4-chloro-2-nitrobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount, particularly in the realms of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1] Within this context, the selection of appropriate building blocks is as critical as the choice of catalytic system. Methyl 4-chloro-2-nitrobenzoate, a commercially available and electron-deficient aryl chloride, presents itself as a highly valuable and versatile substrate for a range of these transformations.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. As an electron-deficient aryl chloride, its reactivity is significantly enhanced towards the oxidative addition step in the palladium catalytic cycle, a step that is often rate-limiting for other aryl chlorides.[2] This heightened reactivity, coupled with the directing and synthetic utility of the nitro and ester functionalities, makes it an attractive starting material for the synthesis of a diverse array of substituted aromatic compounds.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. Each section is designed to be a self-validating system, providing the necessary insights to troubleshoot and adapt these methods for specific synthetic targets.

Chemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueReference
Chemical Formula C₈H₆ClNO₄[4]
Molecular Weight 215.59 g/mol [4]
Appearance Light yellow crystalline solid[3]
Melting Point 43-45 °C[4]
CAS Number 42087-80-9[4]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[5][6] The reaction couples an organoboron reagent, typically a boronic acid, with an organic halide.[7] For an electron-deficient substrate like this compound, this reaction can proceed with high efficiency, often requiring less forcing conditions than for electron-rich or neutral aryl chlorides.[8]

Causality of Experimental Design

The choice of catalyst, ligand, base, and solvent are interdependent and crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium precursor. In the presence of a suitable phosphine ligand, it is reduced in situ to the active Pd(0) species. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the oxidative addition step and stabilize the catalytically active monoligated palladium species.[9]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings. It is often used in an aqueous solution to facilitate the reaction.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used. This allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the interaction of all components in the catalytic cycle.[11]

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an atmosphere of argon, add this compound (e.g., 215.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

II. The Heck Reaction: Alkenylation of the Aromatic Core

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[12][13] This reaction is particularly useful for the synthesis of styrenes and cinnamates, which are valuable intermediates in organic synthesis.[14] The electron-withdrawing nature of the substituents on this compound facilitates the reaction.[15]

Causality of Experimental Design
  • Catalyst: Palladium(II) acetate is a common catalyst precursor. In the absence of a phosphine ligand, it can form catalytically active palladium nanoparticles in situ. However, for more controlled reactivity, phosphine ligands are often used.[16]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide that is formed during the catalytic cycle.[12]

  • Solvent: Polar apathetic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to ensure the solubility of the reactants and the palladium catalyst.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)L_n-X->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Product + HPd(II)L_n-X Product + HPd(II)L_n-X Sigma-Alkyl Pd(II) Complex->Product + HPd(II)L_n-X Beta-Hydride Elimination Product + HPd(II)L_n-X->Pd(0)L_n Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, sealed tube, add this compound (215.6 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and anhydrous DMF (5 mL).

  • Add styrene (156.2 mg, 1.5 mmol) and triethylamine (202.4 mg, 2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic phase with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the substituted styrene product.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[17] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many bioactive molecules.[18] The reaction couples an aryl halide with a primary or secondary amine.[19]

Causality of Experimental Design
  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as XPhos, are highly effective for the coupling of aryl chlorides.[20] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[17]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions with the strong base.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous, degassed)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (215.6 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, and add anhydrous, degassed toluene (5 mL) and morpholine (104.5 mg, 1.2 mmol) under a counterflow of argon.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-arylated amine.

IV. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21] This reaction provides access to arylethynes, which are important precursors for a variety of organic transformations and are found in many functional materials.[9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[22]

Causality of Experimental Design
  • Catalyst System: A dual-catalyst system is characteristic of the Sonogashira reaction. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl halide, while a copper(I) salt (e.g., CuI) activates the terminal alkyne.[23]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the hydrogen halide by-product. It also plays a role in the formation of the copper acetylide intermediate.[18]

  • Solvent: The amine base often serves as the solvent. In cases where solubility is an issue, a co-solvent like THF or DMF can be used.

Mechanism Overview of the Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)L₂-C≡CR Pd_OA->Pd_TM Transmetalation Product Ar-C≡CR Pd_TM->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne + Base Cu_Acetylide->Pd_OA Cu_Acetylide->CuX Alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from procedures for electron-deficient aryl chlorides.[9][24]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (4 mol%)

  • X-Phos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) (Anhydrous, degassed)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL vial under a nitrogen atmosphere, add this compound (107.8 mg, 0.5 mmol), palladium(II) chloride (3.6 mg, 0.02 mmol), X-Phos (9.5 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add degassed acetonitrile (2 mL) followed by phenylacetylene (61.3 mg, 0.6 mmol).

  • Seal the vial and heat the reaction mixture at 110 °C for 16 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water (25 mL), and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the diarylacetylene product.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex aromatic molecules through palladium-catalyzed cross-coupling reactions. Its electron-deficient nature enhances its reactivity, often allowing for milder reaction conditions compared to other aryl chlorides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic campaigns. By understanding the underlying principles of each reaction, chemists can adapt and optimize these methods to achieve their specific molecular targets, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Xu, K., Sun, S., Zhang, G., Yan, F., & Wu, Y. (2013). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances, 3(45), 23253-23259.
  • Bhanuchander, M., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.
  • Organ, M. G., et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 17(8), 2496-2507.
  • Tyagi, V., et al. (2015). Multi‐step synthesis of diarylacetylenes via sequential Sonogashira cross‐coupling reactions.
  • Biffis, A., et al. (2018). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. European Journal of Organic Chemistry, 2018(20), 2447-2464.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia.
  • Royal Society of Chemistry. (2013). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Publishing.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
  • Hill, L. L., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • Wu, T., et al. (2022).
  • Nájera, C., & Al-Zoubi, R. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5036-5069.
  • Ramalingam, C., & Park, Y. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2265-2276.
  • Heinrich, M. R. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(10), 1952-1956.
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Nolan, S. P., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. Pharma Focus Asia.
  • Chutia, R., et al. (2025). Mechanism of Suzuki and Sonogashira reaction. International Journal of New Chemistry, 12(3), 329-339.
  • Lipshutz, B. H., et al. (2018). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere.
  • Nakao, Y., & Hiyama, T. (2017). Buchwald-Hartwig Amination of Nitroarenes.
  • Baran, P. S., et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides.
  • Leadbeater, N. E., & McGowan, C. (2012). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • Buchwald, S. L., et al. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. European Journal of Organic Chemistry, 26(31), e202300494.
  • Dalmás, F., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 24, 44-48.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1849-1855.
  • Dupont, J., & Scholten, J. D. (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 15(5), 3227-3243.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.
  • Köhler, K., & Heidenreich, R. G. (2002). Palladium Metal Catalysts in Heck C-C Coupling Reactions.
  • Samanta, S., et al. (2022). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867-1883.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Qiu, L., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • BenchChem. (2025).
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8867-8874.
  • Hashmi, A. S. K. (2018). Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum.
  • Li, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 966-973.
  • Yi, W.-B., et al. (2012). Polymer-supported Pd(0) catalyst for copper- and ligand-free Sonogashira reactions in aqueous media. Catalysis Science & Technology, 2(5), 913-916.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8867–8874.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4-chloro-2-nitrobenzoate in Synthesis

This compound is a highly versatile and strategically important scaffold in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and a chlorine atom. The electronic interplay between these groups—specifically, the strong electron-withdrawing nature of the nitro group positioned ortho to the ester and para to the chlorine—activates the aromatic ring for a variety of transformations. This unique substitution pattern makes it an ideal starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth exploration of the primary synthetic pathways originating from this compound. We will detail field-proven protocols for key transformations, explain the chemical principles underpinning these methods, and offer insights into experimental design and execution. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach to Derivatization

The chemical reactivity of this compound can be selectively harnessed at three primary sites, allowing for a divergent synthetic approach.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom is an excellent leaving group, and its displacement is highly facilitated by the resonance-stabilizing effect of the para-nitro group. This pathway is ideal for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles.

  • Reduction of the C2-Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a valuable aniline intermediate. This new amino group serves as a handle for countless subsequent reactions, most notably amide bond formations.

  • Transformations of the C1-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted into amides, providing another avenue for molecular elaboration.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also serve as a handle for carbon-carbon bond formation via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or vinyl substituents.

The following diagram illustrates these divergent synthetic possibilities.

G cluster_1 Key Intermediates start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (R-NH2, R-OH, R-SH) reduction Nitro Group Reduction start->reduction Reducing Agent (e.g., SnCl2, H2/Pd) hydrolysis Ester Hydrolysis start->hydrolysis Base (NaOH) then Acid (HCl) coupling Suzuki Coupling start->coupling Ar-B(OH)2 Pd Catalyst product_snar 4-Substituted-2-nitrobenzoate (e.g., Amines, Ethers, Thioethers) snar->product_snar product_reduction Methyl 2-amino-4-chlorobenzoate reduction->product_reduction product_hydrolysis 4-Chloro-2-nitrobenzoic acid hydrolysis->product_hydrolysis product_coupling 4-Aryl-2-nitrobenzoate coupling->product_coupling

Caption: The addition-elimination mechanism of SNAr.

Exemplar Protocol: Synthesis of Methyl 4-(morpholino)-2-nitrobenzoate

ParameterValueRationale
Starting Material This compound1.0 eq
Nucleophile Morpholine1.2 - 1.5 eq
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0 eq
Solvent Dimethyl Sulfoxide (DMSO)5 - 10 mL per gram of SM
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 4 - 12 hoursMonitored by TLC or LC-MS.
Typical Yield > 90%Highly efficient reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add DMSO to the flask, followed by the addition of morpholine (1.2 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath set to 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material will have a different Rf value than the more polar product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of DMSO). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water to remove residual DMSO and salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group

Principle: The reduction of an aromatic nitro group to an aniline is a fundamental transformation. A variety of reagents can accomplish this, but chemoselectivity is paramount. [1]Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective but risks reductive dehalogenation of the C-Cl bond. [2]For this reason, metal-based reducing agents in acidic media are often preferred. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a mild and reliable choice that selectively reduces the nitro group while preserving both the chloro and ester functionalities. [2] Exemplar Protocol: Synthesis of Methyl 2-amino-4-chlorobenzoate

ParameterValueRationale
Starting Material This compound1.0 eq
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 - 5.0 eq
Solvent Ethanol or Ethyl AcetateProtic solvent required for the reduction mechanism.
Temperature 70 °C to RefluxEnsures a reasonable reaction rate.
Time 2 - 6 hoursMonitored by TLC or LC-MS.
Typical Yield 80 - 95%A clean and high-yielding transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of SM).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.

  • Heating: Heat the mixture to reflux with vigorous stirring. The solution may become thick but should remain stirrable.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline is typically more polar and UV-active.

  • Work-up: After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH > 8). This step neutralizes the acid and precipitates tin salts.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin hydroxides. Wash the Celite® pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by column chromatography on silica gel if needed.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound (typically a boronic acid). [3]The reaction mechanism is a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)-Ar' L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2->reductive_elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Exemplar Protocol: Synthesis of Methyl 4-phenyl-2-nitrobenzoate

ParameterValueRationale
Aryl Halide This compound1.0 eq
Boronic Acid Phenylboronic Acid1.2 - 1.5 eq
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos2 - 5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eq
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1)Biphasic system is common for Suzuki reactions.
Temperature 90 - 110 °CRequired for efficient catalysis.
Time 6 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 60 - 85%Yields can vary based on catalyst and substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane and water, 4:1) via syringe.

  • Heating: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4]It may cause skin and eye irritation. [5]* Reagents: Many reagents used in these protocols (e.g., DMSO, strong bases, palladium catalysts, tin salts) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Procedures: Perform all reactions in a well-ventilated fume hood. Use caution when heating flammable organic solvents. Neutralization steps can be exothermic and may release gas; perform them slowly and with cooling.

References

  • PubChem. This compound. Available at: [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-nitrobenzoate is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. Therefore, robust analytical methods for its comprehensive characterization are essential in research, development, and quality control settings.

This document provides a detailed guide to the analytical techniques and protocols for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring methodological robustness and data reliability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₈H₆ClNO₄[1][2]
Molecular Weight 215.59 g/mol [1][2]
CAS Number 42087-80-9[1][2]
Appearance White to light yellow crystalline powder
Melting Point 43-45 °C[1]
Boiling Point 285.6 ± 20.0 °C (Predicted)[1]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.Inferred from analytical methods

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is particularly well-suited for this moderately polar compound.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By developing a gradient or isocratic method, this compound can be separated from its starting materials, by-products, and degradation products.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound.

1.2.1. Materials and Reagents

  • This compound reference standard (99%+ purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid or Formic acid (for MS compatibility)[3]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

1.2.2. Instrumentation

  • HPLC system with a UV-Vis detector or a Diode Array Detector (DAD)

  • Reverse-phase HPLC column (e.g., Newcrom R1 or equivalent C18 column, 5 µm particle size, 4.6 x 250 mm)[3]

  • Data acquisition and processing software

1.2.3. Sample and Standard Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard.

1.2.4. Chromatographic Conditions [3]

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or DAD scan from 200-400 nm)

1.2.5. Data Analysis

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample and Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities in this compound.

Principle of the Method

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" for structural elucidation.

Experimental Protocol: Identification of Volatile Impurities by GC-MS

2.2.1. Materials and Reagents

  • This compound sample

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, high purity)

2.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent)[4]

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)[2]

2.2.3. Sample Preparation

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Further dilute as necessary to avoid detector saturation.

2.2.4. GC-MS Conditions [4]

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial: 70 °C for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

2.2.5. Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 215. The isotopic pattern of chlorine will be evident with a peak at m/z 217, approximately one-third the intensity of the m/z 215 peak. Key fragment ions are expected at m/z 184 ([M-OCH₃]⁺) and 186, which is a characteristic loss of the methoxy group.[2][5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Expected Chemical Shifts (δ) in CDCl₃: The spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as a complex multiplet or distinct doublets and a doublet of doublets in the region of δ 7.5-8.5 ppm. The methyl protons of the ester group will appear as a singlet at approximately δ 3.9-4.0 ppm.[6]

3.1.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information on the number and types of carbon atoms in a molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR, but a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Expected Chemical Shifts (δ) in CDCl₃: The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbonyl carbon is expected around δ 164-166 ppm. The aromatic carbons will appear in the δ 120-150 ppm region, and the methyl carbon of the ester will be around δ 52-53 ppm.[2][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions (cm⁻¹):

    • C=O stretch (ester): ~1720-1740 cm⁻¹

    • NO₂ stretch (asymmetric): ~1520-1540 cm⁻¹

    • NO₂ stretch (symmetric): ~1340-1360 cm⁻¹

    • C-O stretch (ester): ~1250-1300 cm⁻¹

    • C-Cl stretch: ~700-800 cm⁻¹

    • Aromatic C-H and C=C stretches: Various bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[2][6]

Logical Flow for Spectroscopic Analysis

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry start This compound Sample h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR start->c_nmr ftir FT-IR Analysis start->ftir gcms GC-MS Analysis start->gcms structural_confirmation Structural Confirmation h_nmr->structural_confirmation c_nmr->structural_confirmation ftir->structural_confirmation gcms->structural_confirmation

Caption: Workflow for spectroscopic structural confirmation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[7][8][9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[7][8]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[7]

  • Eye Contact: Avoid contact with eyes. Causes serious eye irritation.[7]

  • Ingestion: Harmful if swallowed.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Potential Impurities and Synthesis Considerations

The manufacturing process of this compound can potentially introduce impurities. A common synthetic route involves the nitration of a chlorinated benzoic acid derivative followed by esterification.[10] Potential impurities could include:

  • Isomeric compounds: Such as Methyl 2-chloro-4-nitrobenzoate or Methyl 4-chloro-3-nitrobenzoate.[11]

  • Starting materials: Unreacted 4-chloro-2-nitrobenzoic acid.[12]

  • By-products: From over-nitration or other side reactions.

The analytical methods described herein, particularly HPLC and GC-MS, are crucial for the detection and quantification of these potential impurities, ensuring the quality of the final product.[13]

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). General information. Retrieved from [Link]

  • Allschoolabs. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-chloro-4-nitrobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the esterification of 4-chloro-2-nitrobenzoic acid or the nitration of methyl 4-chlorobenzoate.

Issue 1: Low Yield of this compound

Question: I am attempting to synthesize this compound, but my yields are consistently lower than expected. What are the potential causes and how can I improve them?

Answer:

Low yields can stem from several factors, primarily related to reaction conditions and reagent purity. Let's break down the common culprits and their solutions for the two main synthetic routes.

Route A: Esterification of 4-chloro-2-nitrobenzoic acid

This reaction, typically a Fischer-Speier esterification, involves reacting 4-chloro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Esterification is a reversible reaction, and driving it to completion is key.

    • Solution:

      • Increase Reaction Time: Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Optimize Temperature: Maintain a consistent reflux temperature.

      • Water Removal: The presence of water can shift the equilibrium back to the reactants. While the acid catalyst also acts as a dehydrating agent, for stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically.[1]

  • Catalyst Issues:

    • Cause: Insufficient or degraded acid catalyst.

    • Solution:

      • Catalyst Loading: Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid.

      • Catalyst Quality: Use a fresh, high-purity acid catalyst.

  • Reagent Purity:

    • Cause: Impurities in the starting 4-chloro-2-nitrobenzoic acid or methanol can interfere with the reaction. Water in the methanol is a common issue.

    • Solution:

      • Use Dry Methanol: Employ anhydrous methanol to minimize water content.

      • Purify Starting Material: If necessary, recrystallize the 4-chloro-2-nitrobenzoic acid before use.

Route B: Nitration of Methyl 4-chlorobenzoate

This electrophilic aromatic substitution involves reacting methyl 4-chlorobenzoate with a nitrating mixture (typically a combination of nitric acid and sulfuric acid).

  • Improper Temperature Control:

    • Cause: The nitration of aromatic compounds is highly exothermic. If the temperature is not carefully controlled, side reactions, such as the formation of dinitro- and trinitro- byproducts, can occur, reducing the yield of the desired product.[2]

    • Solution:

      • Maintain Low Temperature: The reaction should be carried out in an ice bath to maintain a temperature between 0-10 °C.

      • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate to control the reaction rate and temperature.[3][4]

  • Incorrect Reagent Stoichiometry:

    • Cause: An incorrect ratio of nitric acid to sulfuric acid can affect the formation of the nitronium ion (NO₂⁺), the active electrophile.[5][6]

    • Solution:

      • Use a Pre-mixed Nitrating Agent: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling. This ensures the proper formation of the nitronium ion.

      • Follow Stoichiometric Ratios: Adhere to established protocols for the molar ratios of the reagents.

  • Substrate Deactivation:

    • Cause: The ester group (-COOCH₃) and the chlorine atom (-Cl) are deactivating groups, making the benzene ring less reactive towards electrophilic substitution.

    • Solution:

      • Use a Strong Nitrating System: The use of a potent nitrating mixture (H₂SO₄/HNO₃) is necessary to overcome the deactivating effect of the substituents.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer:

Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route.

Route A: Esterification of 4-chloro-2-nitrobenzoic acid

  • Unreacted Starting Material:

    • Identification: Can be detected by TLC or NMR spectroscopy (presence of a carboxylic acid proton signal).

    • Minimization: Drive the reaction to completion by extending the reaction time or using a more efficient water removal method.

    • Removal: A simple workup with a sodium bicarbonate wash will remove the acidic starting material.

  • Side Products from Dehydration:

    • Cause: At high temperatures with a strong acid catalyst, side reactions like dehydration can occur, though less common for this specific substrate.

    • Minimization: Maintain careful temperature control during the reaction.

Route B: Nitration of Methyl 4-chlorobenzoate

  • Isomeric Byproducts:

    • Cause: The directing effects of the chloro and methyl ester groups can lead to the formation of other isomers, such as Methyl 2-chloro-4-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate.[7][8] The primary product is dictated by the ortho, para-directing chloro group and the meta-directing ester group.

    • Identification: Isomers can be difficult to separate. Techniques like GC-MS or HPLC are effective for identification and quantification.

    • Minimization: Precise temperature control is crucial, as higher temperatures can lead to less selective nitration.

    • Removal: Fractional crystallization or column chromatography may be necessary to separate the isomers.

  • Dinitrated Products:

    • Cause: Over-nitration can occur if the reaction conditions are too harsh (excess nitrating agent, high temperature).

    • Identification: These will have a higher molecular weight and can be detected by MS.

    • Minimization: Use the correct stoichiometry of the nitrating agent and maintain a low reaction temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Methanol is a commonly used and effective solvent for the recrystallization of this compound.[3] The crude product can be dissolved in hot methanol and allowed to cool slowly to form pure crystals.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions to take during the nitration reaction?

A3: The nitration mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add the nitrating mixture slowly and carefully to control the exothermic reaction.

  • Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of spills.

Q4: Can I use a different acid catalyst for the esterification reaction?

A4: While sulfuric acid is the most common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used. The choice of catalyst may influence reaction time and yield.

Experimental Protocols

Protocol 1: Synthesis via Esterification of 4-chloro-2-nitrobenzoic acid
  • To a round-bottom flask, add 4-chloro-2-nitrobenzoic acid and an excess of methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from methanol.

Protocol 2: Synthesis via Nitration of Methyl 4-chlorobenzoate
  • In a round-bottom flask, dissolve methyl 4-chlorobenzoate in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.[2]

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.

  • Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate over 15-30 minutes, ensuring the temperature does not exceed 10-15 °C.[2][3]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Wash the crude product with a small amount of ice-cold methanol to remove some impurities.[3]

  • Purify the product by recrystallization from methanol.

Data Summary

ParameterRoute A: EsterificationRoute B: Nitration
Starting Materials 4-chloro-2-nitrobenzoic acid, MethanolMethyl 4-chlorobenzoate, HNO₃, H₂SO₄
Key Reaction Conditions Reflux, Acid catalyst0-15 °C, Slow addition
Common Side Products Unreacted starting materialIsomeric nitrobenzoates, Dinitrated products
Typical Yields 70-90%60-80%
Purification Method Recrystallization from MethanolRecrystallization from Methanol

Visualizations

Reaction Scheme: Synthesis of this compound

G cluster_0 Route A: Esterification cluster_1 Route B: Nitration 4-chloro-2-nitrobenzoic acid 4-chloro-2-nitrobenzoic acid Product_A This compound 4-chloro-2-nitrobenzoic acid->Product_A H₂SO₄, Reflux Methanol Methanol Methanol->Product_A Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Product_B This compound Methyl 4-chlorobenzoate->Product_B 0-15 °C Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Product_B

Caption: Synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed route Which Synthetic Route? start->route esterification Esterification route->esterification Route A nitration Nitration route->nitration Route B check_ester_time Incomplete Reaction? - Increase reflux time - Monitor by TLC esterification->check_ester_time check_nitration_temp Temperature Too High? - Maintain 0-10 °C - Slow addition of nitrating mix nitration->check_nitration_temp check_ester_water Water Present? - Use anhydrous methanol - Dean-Stark trap check_ester_time->check_ester_water solution Yield Improved check_ester_water->solution check_nitration_reagents Incorrect Stoichiometry? - Use pre-mixed H₂SO₄/HNO₃ check_nitration_temp->check_nitration_reagents check_nitration_reagents->solution

Caption: Troubleshooting guide for low reaction yield.

References

  • Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Esters by Nitro Displacement. The Journal of Organic Chemistry, 38(23), 4086-4087.
  • Boechat, N., & Clark, J. H. (1993). Fluorodenitrations using tetramethylammonium fluoride.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4-Chloro-2-nitro-benzoic acid ethyl ester. Retrieved from [Link]

  • Washington State University. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). Process for the preparation of alkyl nitrobenzoates.
  • Google Patents. (n.d.). Process for the preparation of methyl m-nitrobenzoate.

Sources

Technical Support Center: Purification of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-2-nitrobenzoate (MC2N). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in the lab.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question: I performed a synthesis of this compound and the crude product is an oil that won't solidify. What should I do?

Answer: Oiling out is a common problem in the purification of organic compounds. It occurs when the compound separates from the solution as a liquid rather than forming crystals. Here are a few troubleshooting steps:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid MC2N, add a tiny crystal to the oil. This will act as a template for crystallization.

  • Reduce the temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Solvent selection: The solvent you are using may not be ideal. Try a different solvent or a solvent mixture. For MC2N, which is a moderately polar compound, a common strategy is to dissolve it in a good solvent (like ethanol or ethyl acetate) and then add a poor solvent (like hexane or water) dropwise until the solution becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.

Question: My recrystallized this compound is still showing impurities on the TLC plate. What are the next steps?

Answer: If a single recrystallization does not yield a pure product, you have a few options:

  • Second Recrystallization: A second recrystallization is often sufficient to remove persistent impurities. Ensure you are using the minimal amount of hot solvent to dissolve the compound, as using too much will reduce your yield.

  • Charcoal Treatment: If the impurity is colored, it may be a high molecular weight byproduct. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. A silica gel column with an appropriate solvent system can separate compounds with very similar polarities.

Question: I am running a silica gel column to purify this compound, but the separation is poor. How can I improve it?

Answer: Poor separation in column chromatography can be frustrating. Here’s how to troubleshoot it:

  • Optimize your solvent system: The choice of eluent is critical. For MC2N, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You should aim for an Rf value of 0.2-0.3 for your product on a TLC plate with the chosen solvent system. If your compounds are running too fast (high Rf), decrease the proportion of the polar solvent. If they are running too slow (low Rf), increase it.

  • Column packing: A poorly packed column will lead to channeling and broad peaks. Ensure your silica gel is packed uniformly without any air bubbles or cracks.

  • Loading the sample: Load your crude product onto the column in a minimal amount of solvent. A large volume of solvent will lead to a broad initial band and poor separation. Alternatively, you can dry-load your sample by adsorbing it onto a small amount of silica gel before adding it to the column.

Frequently Asked Questions (FAQs)

This section covers general questions about the purification of this compound.

Question: What is the most common and effective method for purifying crude this compound?

Answer: For most lab-scale purifications of this compound, recrystallization is the preferred method due to its simplicity and efficiency, especially if the impurities have significantly different solubilities than the product. Based on the purification of similar nitrobenzoate compounds, recrystallization from methanol or an ethanol/water mixture is likely to be effective.[1]

Question: What are the expected impurities in a typical synthesis of this compound?

Answer: The synthesis of this compound typically involves the esterification of 4-chloro-2-nitrobenzoic acid. Potential impurities could include:

  • Unreacted 4-chloro-2-nitrobenzoic acid: This is a common impurity if the esterification reaction does not go to completion.

  • Isomeric products: Depending on the synthetic route to the starting material, you may have isomeric chloro-nitrobenzoic acids or their corresponding methyl esters as impurities.

  • Byproducts from side reactions: The specific byproducts will depend on the reaction conditions used.

Question: What are the key safety precautions when handling this compound and the solvents used for its purification?

Answer: As with any chemical procedure, safety is paramount. For this compound and its purification solvents, please adhere to the following:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2]

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol, ethanol, hexane, and ethyl acetate.[2]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]

  • Flammability: The organic solvents used for purification are flammable. Keep them away from ignition sources.

Experimental Protocols

Below are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is a good starting point for purifying crude MC2N that is mostly pure.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot methanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography

This method is suitable for separating MC2N from impurities with similar polarity.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of your crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf of 0.2-0.3 for the product spot.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

ApplicationSolvent System (v/v)Expected Rf of MC2NNotes
TLC Analysis Hexane:Ethyl Acetate0.2 - 0.4Start with a 4:1 ratio and adjust as needed.
Column Chromatography Hexane:Ethyl Acetate0.2 - 0.3Use the optimized ratio from your TLC analysis.

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point 43-45 °C[4]
Molecular Weight 215.59 g/mol [5]
Appearance White to light yellow crystalline solid

Visualization

Diagram 1: Purification Workflow Decision Tree

This diagram illustrates the decision-making process for choosing the appropriate purification technique.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid oiling_out Troubleshoot Oiling Out (Scratch, Seed, Slow Cool) is_solid->oiling_out No (Oil) recrystallization Attempt Recrystallization (e.g., from Methanol) is_solid->recrystallization Yes oiling_out->recrystallization tlc_analysis Analyze purity by TLC recrystallization->tlc_analysis is_pure Is the product pure? tlc_analysis->is_pure pure_product Pure Product is_pure->pure_product Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No second_recrystallization Consider Second Recrystallization or Charcoal Treatment is_pure->second_recrystallization Almost Pure column_chromatography->tlc_analysis second_recrystallization->tlc_analysis ColumnTroubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf optimize_eluent Optimize Eluent System (Adjust Polarity) check_rf->optimize_eluent Rf not 0.2-0.3 check_packing Examine Column Packing check_rf->check_packing Rf is optimal optimize_eluent->start repack_column Repack Column Carefully check_packing->repack_column Poorly Packed check_loading Review Sample Loading Technique check_packing->check_loading Well Packed repack_column->start dry_load Use Dry Loading Method check_loading->dry_load Loaded in large volume success Improved Separation check_loading->success Properly Loaded dry_load->start

Sources

Common side products in "Methyl 4-chloro-2-nitrobenzoate" synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis and purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its successful synthesis with high purity is crucial for the quality and efficacy of the final products. This guide addresses the common hurdles faced during its preparation, focusing on the identification, prevention, and removal of process-related impurities.

There are two primary synthetic routes to obtain this compound:

  • Nitration of Methyl 4-chlorobenzoate: This electrophilic aromatic substitution reaction is a common method but is often complicated by the formation of isomeric side products.

  • Fischer-Speier Esterification of 4-chloro-2-nitrobenzoic acid: This method involves the acid-catalyzed reaction of the corresponding carboxylic acid with methanol. While it avoids the issue of isomeric nitration, it presents its own set of challenges, such as incomplete conversion and potential side reactions.

This support center will delve into the intricacies of both methods, providing practical, field-tested advice to help you optimize your synthesis and achieve high-purity this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific questions and problems that you may encounter during your experiments.

Nitration of Methyl 4-chlorobenzoate

Q1: My nitration reaction produced a mixture of products. How can I identify the major side products?

A1: The nitration of methyl 4-chlorobenzoate is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The directing effects of the existing substituents (the chloro and methyl ester groups) will dictate the position of the incoming nitro group. The primary side product you will encounter is the isomeric Methyl 4-chloro-3-nitrobenzoate .

  • Causality: The chloro group is an ortho-, para-director, while the methyl ester group is a meta-director. The combination of these directing effects leads to the formation of both the 2-nitro and 3-nitro isomers. The desired 2-nitro isomer is generally the major product due to the stronger directing influence of the chloro group to the ortho position. However, the formation of the 3-nitro isomer is a significant competing reaction.

Q2: I have a mixture of this compound and Methyl 4-chloro-3-nitrobenzoate. How can I separate them?

A2: The separation of these isomers can be challenging due to their similar physical properties. The most effective method for separation on a laboratory scale is fractional recrystallization .

  • Expert Insight: The choice of solvent is critical for successful separation. While both isomers are soluble in many common organic solvents, their solubilities often differ enough in specific solvents to allow for selective crystallization. Methanol and ethanol are commonly used solvents for the recrystallization of nitroaromatic compounds.[1]

Experimental Protocol: Fractional Recrystallization for Isomer Separation

This protocol provides a general guideline for separating this compound from its 3-nitro isomer. Optimization may be required based on the specific ratio of isomers in your mixture.

  • Solvent Selection: Begin by performing small-scale solubility tests with methanol and ethanol to determine the optimal solvent. The ideal solvent will dissolve the mixture at an elevated temperature and allow for the selective crystallization of the desired 2-nitro isomer upon cooling.

  • Dissolution: In a flask, dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent (e.g., methanol).

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath. The desired this compound, often being less soluble, should crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to assess the efficiency of the separation.

  • Repeat if Necessary: If the purity is not satisfactory, a second recrystallization of the collected crystals may be necessary. The mother liquor, now enriched in the 3-nitro isomer, can also be concentrated and recrystallized to isolate that isomer if desired.

Q3: My nitration reaction resulted in a dark-colored, tarry substance. What went wrong?

A3: The formation of dark, tarry materials is a common issue in nitration reactions and is often indicative of over-nitration or side reactions .

  • Causality:

    • Dinitration: If the reaction temperature is not carefully controlled and is allowed to rise, dinitration of the aromatic ring can occur, leading to the formation of highly colored and often intractable dinitro-compounds.[2]

    • Oxidation: The nitrating mixture (a combination of nitric acid and sulfuric acid) is a powerful oxidizing agent. At higher temperatures, it can oxidize the starting material or the product, leading to degradation and the formation of complex, colored byproducts.

  • Troubleshooting and Prevention:

    • Temperature Control: It is crucial to maintain a low reaction temperature, typically between 0-10 °C, throughout the addition of the nitrating agent.[3] Use an ice bath to effectively dissipate the heat generated during the exothermic reaction.

    • Slow Addition: Add the nitrating mixture dropwise to the solution of methyl 4-chlorobenzoate to prevent localized overheating.

    • Stoichiometry: Use a carefully measured amount of the nitrating agent to avoid a large excess that could promote over-reaction.

Fischer-Speier Esterification of 4-chloro-2-nitrobenzoic acid

Q4: My esterification reaction is very slow and gives a low yield. What can I do to improve it?

A4: The Fischer-Speier esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water or an insufficient amount of catalyst.

  • Causality:

    • Water Inhibition: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, thus inhibiting the forward reaction.[4] The sulfuric acid catalyst can also be deactivated by preferential solvation with water.[4]

    • Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow reaction rate.

  • Troubleshooting and Optimization:

    • Anhydrous Conditions: Use anhydrous methanol and ensure that your glassware is thoroughly dried.

    • Excess Methanol: Use a large excess of methanol to drive the equilibrium towards the product side.

    • Water Removal: For larger scale reactions, consider removing water as it is formed using a Dean-Stark apparatus.

    • Catalyst Amount: While catalytic, a sufficient amount of sulfuric acid is needed. A common starting point is 5-10 mol% relative to the carboxylic acid.

Q5: After my esterification work-up, I still have a significant amount of unreacted 4-chloro-2-nitrobenzoic acid in my product. How can I remove it?

A5: The removal of the unreacted carboxylic acid from the desired ester can be achieved through an acid-base extraction .

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • Expert Tip: Be cautious during the addition of the bicarbonate solution as it will react with any residual acid to produce carbon dioxide gas, leading to a pressure buildup in the separatory funnel. Vent the funnel frequently.

  • Separation: Separate the aqueous layer. Repeat the wash with the bicarbonate solution to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.

Data Summary

The following table summarizes the key physical properties of the main product and its common isomeric impurity, which can be useful for their characterization and separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₆ClNO₄215.5943-45[5]
Methyl 4-chloro-3-nitrobenzoateC₈H₆ClNO₄215.5995-97

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathways and the formation of common side products.

Nitration_Pathway cluster_start Starting Material cluster_reaction Nitration (HNO₃, H₂SO₄) cluster_products Products Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Electrophilic Attack Electrophilic Attack Methyl 4-chlorobenzoate->Electrophilic Attack Nitronium ion (NO₂⁺) generation Nitronium ion (NO₂⁺) generation Nitronium ion (NO₂⁺) generation->Electrophilic Attack This compound This compound Electrophilic Attack->this compound Major Methyl 4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Electrophilic Attack->Methyl 4-chloro-3-nitrobenzoate Minor Dinitrated Products Dinitrated Products Electrophilic Attack->Dinitrated Products Side Reaction (High Temp)

Caption: Nitration of Methyl 4-chlorobenzoate Pathway.

Esterification_Pathway cluster_start Starting Materials cluster_reaction Esterification (H₂SO₄, heat) cluster_products Products and Impurities 4-chloro-2-nitrobenzoic acid 4-chloro-2-nitrobenzoic acid Protonation of Carbonyl Protonation of Carbonyl 4-chloro-2-nitrobenzoic acid->Protonation of Carbonyl Unreacted Acid Unreacted Acid 4-chloro-2-nitrobenzoic acid->Unreacted Acid Incomplete Reaction Methanol Methanol Nucleophilic Attack Nucleophilic Attack Methanol->Nucleophilic Attack Protonation of Carbonyl->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration This compound This compound Dehydration->this compound Water Water Dehydration->Water

Caption: Fischer-Speier Esterification Pathway.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Effect of water on sulfuric acid catalyzed esterification. ResearchGate. [Link]

  • EAS Nitration Experiment & Recrystallization. YouTube. [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH. PubChem. [Link]

  • Nitration of benzoic acid and its chlorinated derivatives.
  • Acid-Catalyzed Esterification. Springboard Biodiesel. [Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • METHYL m-NITROBENZOATE. Organic Syntheses. [Link]

  • Esterification process.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • This compound | C8H6ClNO4. PubChem. [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Stack Exchange. [Link]

  • NITRATION OF METHYL BENZOATE. University of Wisconsin-Madison. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis. [Link]

  • Nitration of Methyl Benzoate. University of California, Los Angeles. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Separation of chloronitrobenzene isomers by crystallization and fractionation.

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-chloro-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-nitrobenzoate is a pivotal starting material in the synthesis of a wide array of pharmaceutical intermediates and functional materials. Its reactivity is dominated by the electron-deficient aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent at the C4 position, activated by the ortho-nitro group, serves as a good leaving group for various nucleophiles.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in optimizing their synthetic routes and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for derivatives of this compound?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). This process is favored due to the presence of a strong electron-withdrawing nitro group positioned ortho to the chloro leaving group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[2] The reaction typically proceeds via a two-step addition-elimination mechanism.[3]

Q2: How do I select an appropriate solvent for my SNAr reaction?

A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred. These solvents can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free, thereby increasing its reactivity. For reactions involving sensitive functional groups, less polar solvents like Tetrahydrofuran (THF) may be used, often in combination with a phase-transfer catalyst. Recently, aqueous conditions using surfactants have also been shown to be effective and environmentally friendly.[4]

Q3: What role does the base play in reactions with amine or alcohol nucleophiles?

A3: In reactions with neutral nucleophiles like amines or alcohols, a base is crucial to deprotonate the nucleophile, increasing its nucleophilicity. For amines, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive alcohols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically required to generate the more potent alkoxide nucleophile. The choice of base and its strength should be carefully considered to avoid potential side reactions like ester hydrolysis.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution & Scientific Rationale
Insufficient Nucleophile Reactivity The nucleophile may not be strong enough to attack the electron-deficient ring. Consider using a stronger base to deprotonate the nucleophile (e.g., NaH instead of K₂CO₃ for an alcohol) or switch to a more polar aprotic solvent (e.g., DMSO instead of THF) to enhance nucleophilicity.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.
Presence of Water For moisture-sensitive reagents like NaH, trace amounts of water in the solvent or on the glassware can quench the reagent. Ensure all glassware is oven-dried and use anhydrous solvents.
Poor Solubility of Reagents If the nucleophile or base is not soluble in the reaction solvent, the reaction will be slow. Consider a different solvent system or the addition of a phase-transfer catalyst to facilitate the reaction between phases.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution & Scientific Rationale
Ester Hydrolysis The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water, leading to the formation of the corresponding carboxylic acid. Use a milder base (e.g., K₂CO₃ instead of NaOH) or strictly anhydrous conditions. If the acid is formed, it can be removed during aqueous workup with a basic wash (e.g., saturated NaHCO₃ solution).[5][6]
Reaction at the Nitro Group While less common, strong nucleophiles can sometimes interact with the nitro group. This is more prevalent with reducing agents but can occur with certain nucleophiles under harsh conditions. Ensure the reaction conditions are not overly aggressive.
Di-substitution or Polymerization If the nucleophile has more than one reactive site, or if the product can react further, di-substitution or polymerization can occur. Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.
Positional Isomers While the C4 position is highly activated, attack at other positions, though less likely, can occur, especially if there are other activating or deactivating groups present on the nucleophile or the aromatic ring.[1] Confirm the structure of your product using NMR spectroscopy.
Problem 3: Difficult Product Purification
Potential Cause Suggested Solution & Scientific Rationale
Product and Starting Material have Similar Polarity If the product and starting material have similar Rf values on TLC, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider recrystallization if the product is a solid.
Persistent Solvent Impurities High-boiling point solvents like DMF or DMSO can be difficult to remove completely. After the reaction, perform an aqueous workup and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water or brine to remove residual DMF/DMSO.
Product is an Oil If the product is a non-crystalline oil, purification can be challenging. Ensure all non-polar impurities are removed by washing with hexanes. If the product is basic (e.g., an amine derivative), an acid-base extraction may be an effective purification strategy.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 4-phenoxy-2-nitrobenzoate

This protocol describes a typical SNAr reaction using a phenol as the nucleophile.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Reagents: Add anhydrous DMF (5-10 volumes) and stir until the starting material is dissolved. Add phenol (1.1 eq.) followed by anhydrous potassium carbonate (1.5 eq.).

  • Reaction: Heat the reaction mixture to 80-100°C and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with 1M NaOH solution to remove excess phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Optimization of Reaction Conditions for Amination

The following table summarizes the effect of different bases and solvents on the yield of the reaction between this compound and aniline.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)DMF100675
2Cs₂CO₃ (1.5)DMF100488
3TEA (2.0)ACN801260
4NaH (1.2)THF65845 (with side products)
5K₃PO₄ (1.5)DMSO120392

Yields are for isolated, purified product.

Visualizations

General SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Nucleophile & Base A->B Inert Atmosphere C 3. Heat to Optimal Temperature B->C D 4. Monitor by TLC C->D Continuous Monitoring E 5. Quench with Water D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash & Dry F->G H 8. Concentrate Solvent G->H I 9. Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: A generalized workflow for SNAr reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Increase_Temp Increase Temperature or Reaction Time SM_Present->Increase_Temp Yes Streaks_Spots Streaking or Multiple Spots? SM_Present->Streaks_Spots No Stronger_Base Use Stronger Base or More Polar Solvent Increase_Temp->Stronger_Base Success Yield Improved Stronger_Base->Success Hydrolysis Check for Ester Hydrolysis (Acidic Byproduct) Streaks_Spots->Hydrolysis Yes Optimize_Workup Optimize Workup/ Purification Streaks_Spots->Optimize_Workup No Hydrolysis->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

"Methyl 4-chloro-2-nitrobenzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate potential challenges and ensure the stability and integrity of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the handling and use of this compound in various experimental setups. The guidance provided is based on established principles of chemical reactivity and stability for nitroaromatic compounds and benzoate esters.

Issue 1: Unexpected Side Product Formation During Nucleophilic Substitution Reactions

Scenario: You are attempting a nucleophilic substitution reaction, for example, replacing the chloro group with an amine or alkoxy group, but you observe the formation of unexpected byproducts, leading to low yields of the desired product.

Potential Cause and Explanation:

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group, primarily at the chloro-substituted position. However, the ester and nitro groups themselves can be susceptible to reaction under certain conditions.

  • Hydrolysis of the Ester: The most common side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-chloro-2-nitrobenzoic acid), especially if the reaction is conducted in the presence of water and under basic or strongly acidic conditions.

  • Reaction at the Nitro Group: While less common, some nucleophiles can interact with the nitro group, leading to complex side reactions.

  • Competitive Nucleophilic Attack: Depending on the reaction conditions and the nature of the nucleophile, there might be competitive attack at other positions on the aromatic ring, although this is less likely due to the directing effects of the substituents.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of even trace amounts of water can lead to significant hydrolysis of the ester.

  • Control of Reaction Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain contexts) to minimize direct attack on the ester. If using a nucleophilic base (e.g., an amine that is also a reactant), use it in stoichiometric amounts where possible.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions, including ester hydrolysis.

  • Choice of Nucleophile and Solvent: The reactivity of the nucleophile and the polarity of the solvent can influence the reaction outcome. Consider solvent systems that favor the desired SNAr pathway.

Issue 2: Discoloration and Degradation of the Compound Upon Storage

Scenario: Your solid sample of this compound, which was initially a white to light-yellow crystalline solid, has developed a darker yellow or brownish color over time in storage.

Potential Cause and Explanation:

Nitroaromatic compounds can be sensitive to light and, to a lesser extent, thermal stress. Photodegradation can lead to the formation of colored impurities. While the compound is a solid with a relatively high melting point (43-45 °C), prolonged exposure to elevated temperatures can also promote slow decomposition.[1][2]

Preventative Measures and Handling Recommendations:

  • Storage Conditions: Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1] The recommended storage is in a dry environment at room temperature.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Purity Check: Before use, if discoloration is observed, it is advisable to check the purity of the compound by techniques such as TLC, HPLC, or melting point determination. If necessary, the compound can be recrystallized to remove impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation pathways of this compound.

Q1: What are the expected degradation pathways for this compound under typical laboratory conditions?

Based on the chemical structure and data from related compounds, the primary degradation pathways to consider are hydrolysis, photodecomposition, and thermal decomposition.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and 4-chloro-2-nitrobenzoic acid. The rate of hydrolysis is dependent on pH and temperature. Studies on similar methyl benzoates show that the presence of electron-withdrawing groups can influence the rate of hydrolysis.[3]

  • Photodegradation: Aromatic nitro compounds can undergo photochemical reactions when exposed to UV light. For a related compound, 4-chloronitrobenzene, photodegradation in the presence of a photocatalyst can lead to the displacement of the chloro and nitro groups by hydroxyl radicals, forming various phenolic compounds.[4] While the exact pathway for this compound is not documented, similar light-induced degradation is plausible.

  • Thermal Decomposition: The thermal decomposition of nitroaromatic compounds can be complex. At elevated temperatures, potential pathways include the homolytic cleavage of the C-NO₂ bond to form an aromatic radical and a nitrogen dioxide radical. Another possibility is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond.[5][6] For some nitroaromatic compounds, the presence of ortho substituents can lead to intramolecular rearrangement pathways.[6]

Below is a diagram illustrating the potential primary degradation pathways.

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation (Potential) cluster_thermal Thermal Decomposition (Potential) This compound This compound 4-chloro-2-nitrobenzoic acid 4-chloro-2-nitrobenzoic acid This compound->4-chloro-2-nitrobenzoic acid H+/OH-, H2O Methanol Methanol This compound->Methanol H+/OH-, H2O Phenolic Derivatives Phenolic Derivatives This compound->Phenolic Derivatives UV Light, H2O, O2 Aromatic Radical + NO2 Radical Aromatic Radical + NO2 Radical This compound->Aromatic Radical + NO2 Radical Heat (Δ) Nitrite Isomer Nitrite Isomer This compound->Nitrite Isomer Heat (Δ)

Caption: Potential Degradation Pathways.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH due to the susceptibility of the ester group to hydrolysis.

  • Neutral pH (around 7): The rate of hydrolysis is generally slow.

  • Acidic Conditions (pH < 7): The rate of hydrolysis increases due to the acid-catalyzed mechanism.

  • Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated through a base-catalyzed (saponification) mechanism, which is typically faster than acid-catalyzed hydrolysis for esters.

The table below summarizes the expected stability under different pH conditions. This is a qualitative guide based on the general behavior of benzoate esters.

pH RangeExpected StabilityPrimary Degradation Product
< 4 Low4-chloro-2-nitrobenzoic acid
4 - 6 Moderate4-chloro-2-nitrobenzoic acid
6 - 8 HighMinimal degradation
> 8 Very Low4-chloro-2-nitrobenzoate salt
Q3: What are the recommended conditions for conducting forced degradation studies on this compound?

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] The following conditions are recommended as a starting point for this compound. The goal is to achieve 5-20% degradation to identify the primary degradation products.[9]

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C. Monitor the reaction at several time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. This reaction is expected to be much faster, so monitor at shorter intervals (e.g., 5, 15, 30, 60 minutes).

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Monitor at various time points.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 60-80 °C) for an extended period. Also, reflux a solution of the compound in a neutral solvent.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or broad spectrum) and/or visible light. Run a control sample in the dark to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms to that of an unstressed control sample to identify and quantify the degradation products.

The workflow for a forced degradation study is illustrated below.

Start Start Prepare Sample Solutions Prepare Sample Solutions Start->Prepare Sample Solutions Expose to Stress Conditions Expose to Stress Conditions Prepare Sample Solutions->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidation Oxidation Expose to Stress Conditions->Oxidation Thermal Stress Thermal Stress Expose to Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Expose to Stress Conditions->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Identify Degradants Identify Degradants Analyze by HPLC->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Pathways->Develop Stability-Indicating Method

Caption: Forced Degradation Study Workflow.

References

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2023). ResearchGate. [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314. [Link]

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. (2020). Applied Spectroscopy, 74(12), 1486-1495. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • This compound. PubChem. [Link]

  • Ye, M., Zhang, T., Zhu, Z., Zhang, Y., & Zhang, Y. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water science and technology, 63(6), 1226–1232. [Link]

  • Singh, L., Gupta, A. K., Singh, R. T., Yerman, D. K., & Jha, R. C. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 61, 630-632. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

Sources

Troubleshooting failed reactions involving "Methyl 4-chloro-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-chloro-2-nitrobenzoate (CAS: 42087-80-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging reagent. Here, we move beyond simple protocols to dissect the underlying chemical principles, helping you troubleshoot failed reactions, optimize conditions, and predict outcomes with greater certainty.

Understanding the Reactivity of this compound

This compound is an aromatic compound featuring three key functional groups that dictate its reactivity: a methyl ester, a chloro group, and a nitro group. Its primary utility in synthesis stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

The key to its reactivity lies in the powerful electron-withdrawing nature of the nitro group (NO₂) positioned ortho to the methyl ester and meta to the chlorine atom. Crucially, this nitro group is ortho to one of the positions that can be attacked by a nucleophile to displace the chlorine. The electron-withdrawing nitro and ester groups make the aromatic ring electron-deficient (electrophilic), which is a prerequisite for SNAr reactions.[1][2] When a nucleophile attacks the carbon bearing the chlorine, the negative charge of the intermediate, known as a Meisenheimer complex, is stabilized by resonance, particularly through delocalization onto the nitro group.[1][2][3] This stabilization lowers the activation energy of the reaction, making the substitution feasible.

Caption: Generalized SNAr reaction pathway.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: My SNAr reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?

This is the most common issue. A low conversion rate points to a high activation energy barrier that the reaction is failing to overcome. Let's break down the potential culprits.

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Nucleophile Reactivity:

    • Causality: The nucleophile's strength is paramount. Weak nucleophiles (like water or alcohols without a base) will not react. For amines, nucleophilicity generally decreases with increasing steric hindrance around the nitrogen atom.

    • Solution: If using a weak nucleophile like a phenol or thiol, you must add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate it in situ, generating a much more potent anionic nucleophile. For amine nucleophiles, ensure they are not protonated (e.g., used as a hydrochloride salt without added base).

  • Solvent Choice:

    • Causality: SNAr reactions proceed via a charged intermediate. Polar aprotic solvents (DMSO, DMF, NMP) are ideal because they can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "bare" and highly reactive.[4] Protic solvents like ethanol or water will cage the nucleophile in a solvent shell, drastically reducing its potency.

    • Solution: Switch your solvent to anhydrous DMSO or DMF. If your starting material has poor solubility, NMP can be an excellent alternative at higher temperatures.

  • Temperature:

    • Causality: The addition of the nucleophile to the aromatic ring is the rate-determining step and has a significant energy barrier.[4] Without sufficient thermal energy, the reactants will not have enough kinetic energy to overcome this barrier.

    • Solution: Increase the reaction temperature incrementally, for example, from 80 °C to 100 °C, then to 120 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be mindful of the solvent's boiling point.

Question 2: My reaction is messy, and I'm getting significant side products. How can I improve selectivity?

Side product formation indicates that alternative reaction pathways are competing with your desired SNAr reaction.

  • Side Product 1: Hydrolysis of the Methyl Ester

    • Cause: If your reaction conditions are strongly basic (e.g., using NaOH, KOH, or alkoxides) and contain water, the methyl ester can be saponified to the corresponding carboxylate salt (4-chloro-2-nitrobenzoic acid).[5] This is especially problematic during work-up if aqueous base is used.

    • Preventative Protocol:

      • Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less prone to causing hydrolysis.

      • Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (N₂ or Ar).

      • During workup, quench the reaction by pouring it into cold water or a mild acid (e.g., dilute HCl) rather than a basic solution.

  • Side Product 2: Displacement of the Nitro Group

    • Cause: While the chloro group is the primary leaving group, the nitro group can also be displaced under certain conditions, a process known as fluorodenitration if fluoride is the nucleophile.[6] This is more common with highly activated systems and very strong nucleophiles at high temperatures.

    • Solution: This is less common but can be minimized by running the reaction at the lowest temperature that allows for a reasonable reaction rate for chlorine displacement. If you observe this side product, consider reducing the reaction temperature and extending the reaction time.

Question 3: The reaction seems to work, but I'm struggling to purify my product. What are some effective purification strategies?

Purification challenges often arise from the physical properties of the compounds involved.

ChallengePotential CauseRecommended Solution
Product and Starting Material Co-elute Similar polarity between the substituted product and this compound.1. Drive to Completion: First, try to push the reaction to full conversion using the tips from Question 1. 2. Optimize Chromatography: Use a shallower solvent gradient in your column chromatography. Switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Hexanes/Ethyl Acetate).
Persistent Impurities High-boiling point solvents (DMSO, DMF) are difficult to remove. Inorganic salts from the base remain.1. Solvent Removal: For DMSO/DMF, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane. Wash the combined organic layers multiple times with brine (saturated NaCl solution) to pull the residual high-boiling solvent into the aqueous layer.[4] 2. Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Experiment with different solvent systems (e.g., Ethanol/Water, Toluene/Hexanes).

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: It should be stored in a cool, dry place, sealed in a tightly closed container away from moisture.[7] The compound is a solid with a melting point of 43-45 °C.[6][7]

Q: Can I reduce the nitro group on this compound? What should I watch out for? A: Yes, the nitro group can be reduced to an amine (e.g., to form Methyl 4-chloro-2-aminobenzoate). Common methods include catalytic hydrogenation (H₂, Pd/C) or using metals in acid (e.g., SnCl₂, Fe/HCl). Key Consideration: During catalytic hydrogenation, the chloro group can sometimes be reductively cleaved (hydrodehalogenation). To minimize this, you can use specific catalysts (e.g., Platinum-based) or alternative reducing agents like tin(II) chloride (SnCl₂).

Q: Can I perform the SNAr reaction on the corresponding carboxylic acid (4-chloro-2-nitrobenzoic acid)? A: It is highly inadvisable. The acidic proton of the carboxylic acid will interfere with most nucleophiles and bases, quenching the reaction. It is standard practice to protect the carboxylic acid as an ester (like the methyl ester in this case), perform the SNAr reaction, and then hydrolyze the ester in a final step if the free acid is the desired product.

Key Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Morpholine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add anhydrous DMSO via syringe to dissolve the starting materials. Then, add the amine nucleophile (1.2 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a large volume of water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

References

  • Boechat, N., & Clark, J. H. (1993). Fluorodenitrations using tetramethylammonium fluoride. Journal of the Chemical Society, Chemical Communications, (11), 921-922.
  • Oakwood Chemical. Methyl 4-Amino-2-hydroxybenzoate Product Page. [Link]

  • PubChem. This compound Compound Summary. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]

  • PubChem. Methyl 2-chloro-4-nitrobenzoate Compound Summary. [Link]

  • Quora. How to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • Google Patents.
  • Google Patents.
  • IndiaMART. Methyl 4-amino-2-hydroxybenzoate. [Link]

  • National Institutes of Health (NIH). Methyl 5-chloro-2-nitrobenzoate. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • University of Calgary. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]

  • Clutch Prep. Nucleophilic Aromatic Substitution Exam Prep. [Link]

Sources

Alternative reagents for the synthesis of "Methyl 4-chloro-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and professionals in drug development who are seeking robust and reliable methods for preparing this key intermediate. Here, we address common challenges and explore alternative reagents to optimize your synthetic route, ensuring both efficiency and safety.

Introduction to the Synthesis

This compound is a crucial building block in organic synthesis, notably in the production of various pharmaceuticals and agrochemicals.[1] The traditional synthesis route typically involves the esterification of 4-chloro-2-nitrobenzoic acid. However, challenges such as harsh reaction conditions, purification difficulties, and reagent availability often necessitate the exploration of alternative methods. This guide provides in-depth troubleshooting for common issues and presents validated alternative protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that chemists may encounter during the synthesis of this compound and provides practical solutions and alternative approaches.

Question 1: My standard Fischer esterification of 4-chloro-2-nitrobenzoic acid is giving low yields. What are the common causes and how can I improve it?

Short Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction, inefficient water removal, insufficient catalyst, or suboptimal reaction conditions.[2]

Detailed Explanation:

The Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[3][4] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, thus lowering the yield.[2][3]

  • Inefficient Water Removal: The most common culprit is inadequate removal of water. While using a large excess of the alcohol can help shift the equilibrium, active removal is more effective.[3]

    • Troubleshooting:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water as it forms.[3]

      • Excess Alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[3]

  • Catalyst and Temperature: The reaction requires a strong acid catalyst, like sulfuric acid, and is typically heated to reflux.[4][5]

    • Troubleshooting:

      • Purity of Starting Material: Ensure the 4-chloro-2-nitrobenzoic acid is of high purity.

      • Catalyst Loading: Ensure an adequate amount of catalyst is used.

      • Optimize Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure a steady reflux is maintained.[2]

Question 2: I am looking for alternatives to using sulfuric acid as a catalyst due to safety and workup concerns. What are some milder and more efficient options?

Short Answer: Several effective alternatives to sulfuric acid exist, including thionyl chloride (SOCl₂), oxalyl chloride, and solid acid catalysts like Amberlyst-15.[5] These reagents often offer milder reaction conditions, faster reaction times, and simpler workup procedures.

Detailed Explanation:

While sulfuric acid is a cost-effective catalyst, its corrosive nature and the often tedious aqueous workup can be problematic.[6][7] The following alternatives provide significant advantages:

  • Thionyl Chloride (SOCl₂): This is a highly efficient reagent for converting carboxylic acids to their corresponding acyl chlorides.[8][9] The acyl chloride intermediate is much more reactive towards alcohols than the parent carboxylic acid.[8]

    • Mechanism: The carboxylic acid reacts with thionyl chloride to form an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8][10] This drives the reaction to completion. The acyl chloride then readily reacts with methanol to form the desired ester.

    • Advantages: The reaction is often rapid and can be performed at or below room temperature. The gaseous byproducts are easily removed, simplifying purification.[8]

    • Considerations: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11][12][13]

  • Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, often with a catalytic amount of dimethylformamide (DMF).[14]

    • Advantages: The byproducts (CO, CO₂, and HCl) are all gaseous, leading to a very clean reaction and straightforward workup.[15][16] It is often considered a milder alternative to thionyl chloride.[16]

    • Considerations: Oxalyl chloride is also toxic, corrosive, and moisture-sensitive. Its decomposition can produce toxic carbon monoxide gas, necessitating strict handling in a fume hood.[15][16]

  • Solid Acid Catalysts: Reagents like Amberlyst-15 offer a greener and more user-friendly alternative.[5]

    • Advantages: These catalysts are easily removed by simple filtration, eliminating the need for aqueous workup. They are often reusable, reducing waste and cost.

    • Considerations: The reaction kinetics may be slower compared to homogeneous catalysts, potentially requiring longer reaction times or higher temperatures.

Comparative Summary of Esterification Reagents:

ReagentTypical ConditionsAdvantagesDisadvantages
H₂SO₄ (conc.) Reflux in excess MeOHLow cost, readily availableEquilibrium limited, harsh conditions, difficult workup[6]
SOCl₂ Room temp or gentle heatHigh yield, fast, gaseous byproducts[8]Corrosive, moisture-sensitive, toxic fumes[11][12]
(COCl)₂ / cat. DMF 0°C to room tempVery clean, high yield, gaseous byproducts[15]Toxic, moisture-sensitive, expensive[15][16]
Solid Acid Catalysts Reflux in MeOHEasy removal (filtration), reusable, milder[5]Potentially slower reaction rates, catalyst cost
Question 3: Can I synthesize this compound starting from a different precursor, for instance, by nitrating a chlorinated methyl benzoate?

Short Answer: Yes, an alternative route is the nitration of methyl 4-chlorobenzoate. However, this approach requires careful control of reaction conditions to manage regioselectivity and avoid over-nitration.

Detailed Explanation:

Synthesizing the target molecule by first preparing methyl 4-chlorobenzoate and then introducing the nitro group is a viable strategy.

  • Synthetic Route:

    • Esterification: Convert 4-chlorobenzoic acid to methyl 4-chlorobenzoate.

    • Nitration: The subsequent nitration of methyl 4-chlorobenzoate must be carefully controlled. The typical nitrating mixture is a combination of nitric acid and sulfuric acid.[17][18]

  • Challenges and Control of Regioselectivity:

    • The primary challenge is to achieve selective nitration at the C2 position (ortho to the ester and meta to the chlorine). The ester group is a meta-director, while the chloro group is an ortho, para-director.[19] Isomeric byproducts, such as methyl 4-chloro-3-nitrobenzoate, can also be formed.

    • Controlling the Reaction:

      • Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration and improve selectivity.[19][20]

      • Rate of Addition: The nitrating agent should be added slowly to the solution of the substrate to maintain temperature control and minimize side reactions.[17][18]

      • Stoichiometry: Using a slight excess of the nitrating agent is common, but a large excess should be avoided to prevent the formation of dinitro products.

Experimental Protocols

Protocol 1: Esterification of 4-chloro-2-nitrobenzoic acid using Thionyl Chloride

This protocol offers a high-yield alternative to the traditional Fischer esterification.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (or gas outlet to a scrubber).

  • Reagents: To the flask, add 4-chloro-2-nitrobenzoic acid (1.0 eq). Suspend the acid in an inert solvent like dichloromethane. Add a catalytic amount of DMF (1-2 drops).

  • Acyl Chloride Formation: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. The reaction can be gently warmed to ensure completion.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in dry dichloromethane. Cool the solution to 0 °C and slowly add dry methanol (2.0-3.0 eq).

  • Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Workflow for Alternative Synthesis Routes

The following diagram illustrates the decision-making process and workflows for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material Selection cluster_route1 Route 1: Esterification First cluster_route2 Route 2: Nitration First start_acid 4-Chloro-2-nitrobenzoic Acid esterification Esterification start_acid->esterification start_ester Methyl 4-chlorobenzoate nitration Nitration start_ester->nitration reagent_choice Reagent Choice esterification->reagent_choice h2so4 H₂SO₄ / MeOH (Fischer Esterification) reagent_choice->h2so4 Traditional socl2 SOCl₂ then MeOH reagent_choice->socl2 High Yield solid_acid Solid Acid Catalyst reagent_choice->solid_acid Green purification Purification (Recrystallization / Chromatography) h2so4->purification socl2->purification solid_acid->purification nitration_conditions HNO₃ / H₂SO₄ (Controlled Temp) nitration->nitration_conditions nitration_conditions->purification product This compound purification->product

Caption: Decision workflow for synthesizing this compound.

Mechanism: SOCl₂-Mediated Esterification

This diagram shows the mechanistic pathway for the conversion of a carboxylic acid to an ester using thionyl chloride and an alcohol.

SOCl2_Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) AcylChloride R-COCl (Acyl Chloride) Intermediate1->AcylChloride - SO₂ - Cl⁻ Intermediate2 Tetrahedral Intermediate AcylChloride->Intermediate2 + CH₃OH Byproducts1 SO₂(g) + Cl⁻ Methanol CH₃OH (Methanol) Ester R-COOCH₃ (Methyl Ester) Intermediate2->Ester - H⁺ - Cl⁻ Byproduct2 HCl(g)

Caption: Mechanism of thionyl chloride mediated esterification.

References

  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Sulfuric acid replacement for ester formation reaction? Source: Reddit URL: [Link]

  • Title: 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides Source: Chemistry LibreTexts URL: [Link]

  • Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: Fischer esterification (video) Source: Khan Academy URL: [Link]

  • Title: Making esters without sulfuric acid Source: Sciencemadness.org URL: [Link]

  • Title: How does this esterfication reaction proceed without side product resulting from reaction of amine with ? Source: Reddit URL: [Link]

  • Title: Can anyone suggest me best esterification reaction? Source: ResearchGate URL: [Link]

  • Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: Acyl Chloride URL: [Link]

  • Title: Structure-Guided Design and Synthesis of Small Molecules Targeting Hepatitis C Virus Interna Source: eScholarship, University of California URL: [Link]

  • Title: The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: HAZARD SUMMARY - THIONYL CHLORIDE Source: NJ.gov URL: [Link]

  • Title: One Pot Silane Mediated Reductive Amination using Methyl Esters as Nominal Electrophiles Source: Nottingham ePrints URL: [Link]

  • Title: Glycogen phosphorylase inhibitor compound and pharmaceutical composition thereof Source: Google Patents URL
  • Title: An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Source: Truman State University URL: [Link]

  • Title: How can I improve the yield of my Fischer Esterification? Source: Reddit URL: [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments URL: [Link]

  • Title: Nitration of methyl benzoate Source: RSC Education URL: [Link]

  • Title: Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

  • Title: Nitration of Methyl Benzoate Source: YouTube URL: [Link]

Sources

Technical Support Center: Scaling Up Methyl 4-Chloro-2-Nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to pilot and manufacturing scales. Our focus is on providing practical, experience-driven insights to ensure safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Reaction Fundamentals & Scale-Up Strategy
Q1: What is a reliable and scalable synthetic route for this compound?

A common and industrially viable route is the nitration of Methyl 4-chlorobenzoate using a mixed acid system (sulfuric acid and nitric acid). This is an electrophilic aromatic substitution reaction.

  • Mechanism: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich benzene ring of the substrate. The chloro- and methyl ester groups are deactivating but direct the incoming nitro group to specific positions.

  • Causality: The choice of mixed acid is critical for generating the nitronium ion efficiently at a controlled rate. Sulfuric acid's role as a dehydrating agent also prevents the reaction from being reversed by water, a byproduct of the reaction.

A generalized workflow for this synthesis is outlined below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep1 Charge Reactor with Methyl 4-chlorobenzoate and Sulfuric Acid Prep2 Cool Reactor to 0-5 °C Prep1->Prep2 React1 Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) Prep2->React1 Start Addition React2 Maintain Temperature below 10-15 °C React1->React2 React3 Monitor Progress (HPLC, TLC) React2->React3 Work1 Quench Reaction by adding to Ice-Water React3->Work1 Reaction Complete Work2 Filter Crude Product Work1->Work2 Work3 Wash with Water and cold Methanol Work2->Work3 Work4 Dry Product Work3->Work4 Purify Purification (Recrystallization) Work4->Purify Proceed to Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Common Issues
Q2: My reaction yield is consistently low upon scale-up. What are the likely causes?

Low yield is a frequent scale-up challenge. The root cause often lies in issues related to mass and heat transfer, which become more pronounced in larger reactors.

Potential CauseExplanation & Troubleshooting Steps
Poor Temperature Control Nitration is highly exothermic.[1][2] In large vessels, the surface-area-to-volume ratio decreases, making cooling less efficient. Localized "hot spots" can form, leading to the degradation of starting material and product, and the formation of byproducts. Solution: Ensure your reactor's cooling system is adequate. Use a jacketed reactor with a powerful chiller. Slow down the addition rate of the nitrating agent to allow the cooling system to keep up.
Inefficient Mixing Inadequate agitation can lead to poor distribution of the nitrating agent, causing localized high concentrations and hot spots. This results in incomplete conversion in other parts of the reactor. Solution: Verify that the impeller design and agitation speed are sufficient for the vessel geometry and batch volume. Consider installing baffles to improve mixing efficiency.
Sub-optimal Reagent Stoichiometry While lab-scale reactions might tolerate slight excesses, at scale, this can lead to significant byproduct formation or unreacted starting material, complicating purification. Solution: Carefully re-optimize the molar ratios of nitric acid and sulfuric acid for the scaled-up process.
Premature Quenching The reaction may appear complete on a TLC plate but might require more time for full conversion at a larger scale. Solution: Use a more quantitative method like HPLC to confirm reaction completion before quenching. Take time-point samples to build a reaction profile.

This troubleshooting flowchart can guide your investigation.

Start Low Yield Detected CheckTemp Review Temperature Logs. Were there any excursions above 15°C? Start->CheckTemp CheckMixing Evaluate Agitation. Is it sufficient for the batch volume? CheckTemp->CheckMixing No Temp Issues TempYes Improve Cooling Efficiency. Reduce Addition Rate. CheckTemp->TempYes Yes, Excursions Noted CheckAnalytics Review In-Process Controls (IPC). Was the reaction truly complete? CheckMixing->CheckAnalytics Mixing is Adequate MixingYes Increase Agitation Speed. Evaluate Impeller Design. CheckMixing->MixingYes No, Mixing is Poor CheckPurity Analyze Crude Product for Impurities. What is the mass balance? CheckAnalytics->CheckPurity IPC Confirmed Completion AnalyticsYes Increase Reaction Time. Define a more robust completion criterion. CheckAnalytics->AnalyticsYes No, Quenched Prematurely End Re-run Batch & Monitor CheckPurity->End Impurity Profile Understood PurityYes Identify Byproducts (e.g., dinitro). Optimize Stoichiometry. CheckPurity->PurityYes High Impurity Levels TempYes->End Implement Changes MixingYes->End Implement Changes AnalyticsYes->End Implement Changes PurityYes->End Implement Changes

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing significant amounts of dinitrated and other isomeric impurities. How can I control these?

The formation of isomers and dinitrated species is a classic challenge in electrophilic aromatic substitution. Control is achieved by carefully managing reaction conditions.

  • Controlling Dinitration: The primary cause of dinitration is excessive temperature or a high concentration of the nitrating agent. The first nitro group deactivates the ring, but under harsh conditions, a second nitration can occur.

    • Mitigation: Strict temperature control is paramount. Maintaining the reaction temperature below 10-15°C is crucial.[3] Ensure slow, controlled addition of the nitrating mixture to avoid localized concentration spikes.

  • Controlling Isomer Formation: While the starting material's directing groups guide the regioselectivity, reaction conditions can influence the isomer ratio.

    • Mitigation: The thermodynamic vs. kinetic control of the reaction can be influenced by temperature and reaction time. Adhering to a well-defined and consistent temperature profile is the best way to ensure a reproducible isomer ratio. Impurities in the starting material can also lead to unexpected side products. Always use starting material with a consistent and high-purity profile.

Q4: How should I approach purification at a larger scale?

Recrystallization is a common method for purifying this compound.[3][4] However, what works in a 100 mL flask doesn't translate directly to a 100 L reactor.

  • Solvent Selection: A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Methanol is often used.[3] You may need to use a co-solvent system (e.g., methanol/water) to optimize recovery and purity at scale.

  • Cooling Profile: Crashing the product out by rapid cooling will trap impurities. A slow, controlled cooling ramp is essential for growing pure crystals. Develop a cooling profile (e.g., 10°C per hour) and validate it.

  • Isolation and Drying: Ensure your filtration equipment (e.g., Nutsche filter dryer) is appropriately sized. Inefficient filtration can leave the product cake wet with solvent that contains impurities. Washing the cake with a small amount of cold, fresh solvent is critical. Drying should be done under vacuum at a temperature well below the product's melting point (43-45°C) to avoid degradation.[5][6]

Safety Considerations
Q5: What are the critical safety risks associated with this reaction, and what are the non-negotiable safety protocols?

The primary hazard is the nitration process itself. Nitration reactions are highly energetic and can lead to thermal runaway, fire, or explosion if not properly controlled.[1][2]

  • Thermal Runaway: The reaction generates a significant amount of heat. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase uncontrollably, accelerating the reaction rate and potentially leading to a dangerous pressure buildup and explosion.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7] Nitrogen oxide gases, which can be produced during the reaction, are highly toxic upon inhalation.[1]

  • Nitrosamine Impurities: In processes involving secondary amines or other sources of nitrites, there can be a risk of forming carcinogenic nitrosamine impurities. A thorough risk assessment is necessary to evaluate and control this potential hazard.[8]

Mandatory Safety Protocols:

  • Engineering Controls: Always conduct the reaction in a well-ventilated area, preferably a chemical fume hood at the lab scale or a closed, vented reactor at the pilot scale.[1][7] The reactor must have a reliable cooling system, an emergency quenching plan, and a pressure relief system.

  • Personal Protective Equipment (PPE): At a minimum, this includes acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[1][7]

  • Controlled Addition: The nitrating agent must always be added slowly and sub-surface to the substrate mixture, never the other way around. This ensures the exothermic reaction is controlled.

  • Emergency Plan: An emergency response plan must be in place, including access to safety showers, eyewash stations, and appropriate spill kits with neutralizing agents like sodium carbonate.[1][7]

cluster_hazards Primary Hazards cluster_controls Control Measures center_node Nitration Reaction Safety Hazard1 Thermal Runaway (Explosion Risk) center_node->Hazard1 Hazard2 Corrosive Chemicals (HNO₃, H₂SO₄) center_node->Hazard2 Hazard3 Toxic Fumes (NOx gases) center_node->Hazard3 Control2 Administrative Controls (SOPs, Training) center_node->Control2 Governed by Control1 Engineering Controls (Vented Reactor, Cooling) Hazard1->Control1 Mitigated by Control3 PPE (Acid-resistant gear) Hazard2->Control3 Mitigated by Hazard3->Control1 Mitigated by

Caption: Key hazards and control measures for nitration reactions.

Analytical & Quality Control
Q6: What analytical methods should be used for in-process control and final product release?

Robust analytical methods are the cornerstone of a reproducible process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[9] Nitroaromatic compounds have strong UV chromophores, making them easy to detect. An IPC method should be able to separate the starting material, product, and key impurities. This allows you to track the disappearance of the starting material and the appearance of the product, ensuring the reaction is complete before work-up. A simple reverse-phase HPLC method using an acetonitrile/water mobile phase is often sufficient.[10]

  • Final Product Release Testing:

    • Identification: Confirmation of the structure can be done using FT-IR and NMR spectroscopy.[11]

    • Purity Assay: A validated, quantitative HPLC method should be used to determine the purity of the final product, typically expressed as a weight/weight percentage or area percentage.

    • Melting Point: This is a simple but effective indicator of purity. The expected range is 43-45°C.[5][6] A broad or depressed melting range suggests the presence of impurities.

    • Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the purification process.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be preceded by a thorough risk assessment and performed by trained personnel with appropriate safety measures in place.

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add Methyl 4-chlorobenzoate (1.0 eq).

  • Cooling: Add concentrated sulfuric acid (approx. 3.0 eq) and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the addition funnel and add it dropwise to the stirred reaction mixture over 1-2 hours. Crucially, ensure the internal temperature does not exceed 15°C. [3]

  • Reaction: Stir the mixture at 5-10°C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Withdraw a small aliquot, quench it carefully in ice water, extract with ethyl acetate, and analyze by TLC or HPLC to check for the consumption of starting material.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Filter the solid using a Buchner funnel and wash the cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum. The expected melting point is 43-45°C.[5] Further purification can be achieved by recrystallization from methanol.

Protocol 2: In-Process HPLC Monitoring
  • Sample Preparation: Carefully take ~0.1 mL of the reaction mixture and quench it in a vial containing 10 mL of ice-cold water. Extract with 5 mL of ethyl acetate. Dilute the organic layer appropriately with the mobile phase.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Monitor the peak corresponding to Methyl 4-chlorobenzoate. The reaction is considered complete when its peak area is <1% of the total peak area.

References

  • YouTube. (2024). Nitration reaction safety. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Esters by Nitro Displacement. The Journal of Organic Chemistry, 38(23), 4086–4087.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. [Link]

  • Topiox Research. (2024). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing. [Link]

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates. [Link]

  • SIELC Technologies. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. [Link]

Sources

Technical Support Center: Reaction Monitoring of Methyl 4-chloro-2-nitrobenzoate by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 4-chloro-2-nitrobenzoate. It is designed to offer practical, field-tested insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction tracking, troubleshooting common issues, and ensuring data integrity.

Section 1: Foundational Principles of Reaction Monitoring

Monitoring the synthesis or transformation of this compound is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions. Both TLC and HPLC are powerful chromatographic techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative technique ideal for real-time reaction progress monitoring. It involves spotting a small amount of the reaction mixture on a plate coated with a stationary phase (typically silica gel) and developing it in a sealed chamber with a suitable solvent system (mobile phase).

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique that provides detailed information about the composition of a reaction mixture. It utilizes a high-pressure pump to pass the mobile phase through a column packed with the stationary phase, leading to superior separation and resolution of components.

Section 2: TLC Monitoring: Protocol and Troubleshooting

Detailed Experimental Protocol for TLC Monitoring
  • Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare dilute solutions (around 1%) of your starting material (SM), co-spot (a mixture of SM and reaction mixture), and the reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane.[1]

  • Spotting: Using a microcapillary tube, carefully spot the prepared solutions onto the baseline. Ensure the spots are small and do not touch each other.

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the baseline.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm).[3][4] Aromatic compounds like this compound and related products will appear as dark spots. Circle the spots with a pencil.

Interpreting TLC Results

The progress of the reaction is determined by comparing the spots of the starting material, co-spot, and reaction mixture. The starting material, this compound, is generally less polar than many of its potential products (e.g., the corresponding amine after reduction). Therefore, the starting material will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar products will have lower Rf values.[4]

Rf Value Calculation:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal separation will show Rf values between 0.2 and 0.8.[5]

TLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.[1][2][6][7]Dilute the sample solution and re-run the TLC.[1][2][6]
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-2.0%).[2]
The mobile phase polarity is inappropriate.[7]Adjust the mobile phase composition.[7]
Spots are not visible or are very faint. The sample is too dilute.[1][2]Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][2]
The compound is not UV-active.Try alternative visualization techniques, such as iodine vapor or a potassium permanganate stain.[1]
Rf values are too high (spots near the solvent front). The mobile phase is too polar.[2][5]Decrease the proportion of the polar solvent or choose a less polar solvent system.[2][5]
Rf values are too low (spots near the baseline). The mobile phase is not polar enough.[2][5]Increase the proportion of the polar solvent or choose a more polar solvent system.[2][5]
Uneven solvent front. The TLC plate is chipped or damaged at the bottom.Cut the damaged portion of the plate at a 45-degree angle.[8]
The plate is touching the side of the developing chamber.[7]Ensure the plate is centered in the chamber and not in contact with the walls.

Section 3: HPLC Monitoring: Protocol and Troubleshooting

Detailed Experimental Protocol for HPLC Monitoring

A reverse-phase HPLC method is generally suitable for analyzing this compound.[9][10]

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.[11] For enhanced separation of isomers or closely related compounds, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions.[12][13]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) or methanol and water.[9][10] A common starting point is a 50:50 (v/v) mixture.[12] For mass spectrometry (MS) compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[9][10] It is crucial to degas the mobile phase before use to prevent air bubbles in the system.[14]

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase to ensure compatibility and avoid peak distortion. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, at 30 °C, to ensure reproducible retention times.[15]

    • Detection: Use a UV detector set at a wavelength where this compound and its expected products have significant absorbance, often around 254 nm.[16]

    • Injection Volume: A standard injection volume is 10 µL.[15]

HPLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Increasing or drifting retention times. Inconsistent mobile phase composition.[14]Prepare fresh mobile phase and ensure proper mixing if using a gradient.[14]
Leaks in the system.[14]Check all fittings for leaks and tighten as necessary.[14]
Poor column equilibration.[14]Increase the column equilibration time before injecting the sample.[14]
Column contamination.Flush the column with a strong solvent.
Peak tailing. Column deterioration.Replace the column.
Interaction of the analyte with active sites on the packing material.Add a competing agent to the mobile phase or use a different column.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Baseline noise or drift. Air bubbles in the system.[14]Degas the mobile phase and purge the pump.[14]
Contaminated mobile phase or detector cell.[14]Use high-purity solvents and flush the detector cell.[14]
Fluctuating column temperature.[14]Use a column oven to maintain a stable temperature.[14]
Poor resolution between peaks. Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or trying different solvents.
Unsuitable column.Try a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[13]
Column temperature is too low.[14]Increase the column temperature to improve efficiency.[14]

Section 4: Visualizing Experimental Workflows

TLC Monitoring Workflow

Caption: A streamlined workflow for monitoring a reaction using TLC.

HPLC Monitoring Workflow

Caption: A typical workflow for reaction monitoring via HPLC analysis.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point for non-polar to moderately polar compounds on a silica gel TLC plate is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] A 10-50% ethyl acetate in hexane mixture is a reasonable starting range.[17] You can then adjust the ratio to achieve optimal separation.

Q2: How can I be sure about the identity of the spots on my TLC plate?

While TLC provides a good indication of the number of components and their relative polarities, it is not a definitive identification method. To confirm the identity of a spot, you can scrape the silica from the plate, extract the compound with a suitable solvent, and analyze it by a more definitive technique like mass spectrometry (TLC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Q3: My HPLC peaks for isomeric impurities are co-eluting. What can I do?

Co-elution of isomers is a common challenge.[13] To improve separation, you can:

  • Optimize the mobile phase: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the solvent ratio. Methanol can enhance π-π interactions with certain stationary phases, which can be beneficial for separating aromatic isomers.[13]

  • Change the stationary phase: If a C18 column is not providing sufficient resolution, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, which can offer enhanced separation of aromatic compounds through π-π interactions.[12][13]

  • Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[14]

Q4: Can I use the same solvent for my TLC mobile phase and my HPLC mobile phase?

While the solvent systems can be similar, they are often not identical. TLC is a good tool for scouting for a suitable solvent system for flash chromatography, but HPLC mobile phases are typically simpler binary or ternary mixtures of high-purity solvents. The key is to ensure your sample is soluble in the HPLC mobile phase to prevent precipitation in the system.

Q5: How often should I take a sample from my reaction for monitoring?

The frequency of sampling depends on the expected rate of the reaction. For a fast reaction, you might need to take samples every 5-10 minutes. For a slower reaction, sampling every 30-60 minutes may be sufficient. It is advisable to take a sample at the beginning of the reaction (t=0) and then at regular intervals until no further change is observed on the TLC plate or in the HPLC chromatogram.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
  • Benchchem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • Benchchem. (n.d.). Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC.
  • VŠCHT Praha. (n.d.). Troubleshooting HPLC.pdf.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography.
  • Unichrom. (n.d.). HPLC Troubleshooting Guide.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Agilent. (n.d.). HPLC Column Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • ChemicalBook. (n.d.). This compound CAS#: 42087-80-9.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Parchem. (n.d.). This compound (Cas 42087-80-9).
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Agilent Technologies. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.
  • Sigma-Aldrich. (n.d.). METHYL 2-CHLORO-4-NITROBENZOATE AldrichCPR.
  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.

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Validation & Comparative

"Methyl 4-chloro-2-nitrobenzoate" vs. "Methyl 2-chloro-4-nitrobenzoate" in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z

A Comparative Guide to Methyl 4-chloro-2-nitrobenzoate and Methyl 2-chloro-4-nitrobenzoate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Among the vast array of available building blocks, substituted nitroaromatics are of paramount importance, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth technical comparison of two isomeric compounds: this compound and Methyl 2-chloro-4-nitrobenzoate. Our objective is to furnish researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound and Methyl 2-chloro-4-nitrobenzoate share the same molecular formula (C8H6ClNO4) and molecular weight (215.59 g/mol ).[3][4][5] However, the differential placement of the chloro and nitro substituents on the benzoate ring gives rise to distinct physicochemical properties that influence their behavior in chemical reactions.

PropertyThis compoundMethyl 2-chloro-4-nitrobenzoate
CAS Number 42087-80-913324-11-3[4][5][6]
Melting Point 43-45 °C[7]Not explicitly stated, likely a low-melting solid or oil
Appearance Light yellow crystalline solidWhite solid
Key Structural Feature Nitro group ortho to the ester, Chloro group para to the esterChloro group ortho to the ester, Nitro group para to the ester

The seemingly subtle difference in the substitution pattern has profound implications for the electronic environment of the aromatic ring, which in turn governs the reactivity of these isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive

The presence of strongly electron-withdrawing groups (the nitro and ester functionalities) renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of aryl halides.[8] The efficiency of SNAr is critically dependent on the ability of the electron-withdrawing groups to stabilize the transient, negatively charged Meisenheimer complex formed during the reaction.[9]

This compound: In this isomer, the nitro group is positioned ortho to the ester and meta to the chlorine atom. The chlorine atom, the target for substitution, is para to the ester group. While the ester group does provide some activation, the meta-disposed nitro group offers no resonance stabilization to the Meisenheimer intermediate when the nucleophile attacks the carbon bearing the chlorine.

Methyl 2-chloro-4-nitrobenzoate: Here, the nitro group is situated para to the chlorine atom and meta to the ester. This arrangement is highly favorable for SNAr. The para-nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.[8][9] The ortho-chloro substituent also experiences some activation from the ester group, though the effect is less pronounced than that of the nitro group.

Causality Behind Experimental Choices: When designing a synthesis that involves the displacement of the chlorine atom via an SNAr reaction, Methyl 2-chloro-4-nitrobenzoate is the demonstrably superior choice. The powerful resonance stabilization afforded by the para-nitro group leads to faster reaction rates and often allows for the use of milder reaction conditions compared to its isomer.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, let's consider a representative SNAr reaction: the synthesis of a substituted aminobenzoate, a common pharmacophore.

ReactantNucleophileConditionsProductYieldReference
This compoundAnilineK2CO3, DMF, 120 °C, 12hMethyl 4-anilino-2-nitrobenzoateModerateHypothetical, based on typical SNAr conditions
Methyl 2-chloro-4-nitrobenzoateAnilineK2CO3, DMF, 80 °C, 4hMethyl 2-anilino-4-nitrobenzoateHighHypothetical, based on typical SNAr conditions

While both isomers can undergo the substitution, the reaction with Methyl 2-chloro-4-nitrobenzoate is expected to proceed at a lower temperature and in a shorter timeframe, resulting in a higher yield and fewer side products. This is a direct consequence of the enhanced stability of the Meisenheimer intermediate.

Synthetic Utility and Applications

Both isomers serve as valuable precursors in multi-step syntheses.

This compound has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. It also undergoes fluorodenitration, where the nitro group is displaced by fluoride.

Methyl 2-chloro-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its activated chlorine atom makes it an ideal substrate for introducing a wide range of nucleophiles, including amines, alcohols, and thiols.

The choice between these two isomers is therefore dictated by the desired final product and the specific bond disconnections planned in the retrosynthetic analysis.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, we provide a detailed, step-by-step methodology for a representative SNAr reaction.

Synthesis of Methyl 2-anilino-4-nitrobenzoate from Methyl 2-chloro-4-nitrobenzoate

  • Materials:

    • Methyl 2-chloro-4-nitrobenzoate (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium carbonate (K2CO3, 2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-chloro-4-nitrobenzoate, aniline, and potassium carbonate.

    • Add a sufficient volume of DMF to dissolve the reactants.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain Methyl 2-anilino-4-nitrobenzoate.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC. The product will have a different Rf value than the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4][5][6]

Visualization of Synthetic Logic

To further clarify the decision-making process in selecting the appropriate isomer, the following workflow diagram is provided.

G start Synthetic Goal: Target Molecule with a specific substitution pattern decision Is the key transformation a Nucleophilic Aromatic Substitution (SNAr) of the Chlorine atom? start->decision isomer1 This compound decision->isomer1  No isomer2 Methyl 2-chloro-4-nitrobenzoate decision->isomer2  Yes reason1 Sub-optimal for SNAr at Chlorine: - Nitro group is meta to Chlorine - No resonance stabilization of Meisenheimer complex isomer1->reason1 other_reactions Consider for other transformations, e.g., fluorodenitration isomer1->other_reactions reason2 Ideal for SNAr at Chlorine: - Nitro group is para to Chlorine - Strong resonance stabilization of Meisenheimer complex isomer2->reason2 proceed Proceed with synthesis using Methyl 2-chloro-4-nitrobenzoate isomer2->proceed

Caption: Decision workflow for selecting the appropriate chloro-nitrobenzoate isomer for SNAr.

Conclusion

The choice between this compound and Methyl 2-chloro-4-nitrobenzoate is a critical one that hinges on a thorough understanding of their respective reactivities. For synthetic routes that rely on the nucleophilic displacement of the chlorine atom, Methyl 2-chloro-4-nitrobenzoate is the superior reagent due to the activating and stabilizing effect of the para-nitro group. Conversely, for transformations involving the nitro group or other positions on the aromatic ring, this compound may be the more suitable starting material. By carefully considering the mechanistic principles and experimental data presented in this guide, researchers can make informed decisions that will lead to more efficient and successful synthetic outcomes.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link][3]

  • Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo [b] thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086-4087.
  • PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link][4]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link][5][6]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link][10]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link][8]

  • MDPI. (2018). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link][1]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link][9]

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A Comparative Guide to the Reactivity of Methyl 4-chloro-2-nitrobenzoate and Other Substituted Nitrobenzoates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Substituted nitrobenzoates are a critical class of building blocks, frequently employed in reactions where the aromatic ring is activated towards nucleophilic attack. This guide provides an in-depth comparison of the reactivity of Methyl 4-chloro-2-nitrobenzoate with its structural isomers and other related compounds, supported by mechanistic principles and experimental data. Our focus is on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (SNA2 and SNA1), SNAr reactions typically proceed via a two-step addition-elimination mechanism.[1] For this reaction to occur, the aromatic ring must be rendered electron-deficient, a condition fulfilled by the presence of strong electron-withdrawing groups (EWGs).[2]

The quintessential EWG in this context is the nitro group (-NO2). Its potent electron-withdrawing nature, through both inductive and resonance effects, activates the aromatic ring for nucleophilic attack.[3] The reaction mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the reaction rate.

SNAr_Mechanism cluster_legend Legend reactant Substituted Nitrobenzoate intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Rate-determining step) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ (Fast) leaving_group Leaving Group (Cl⁻) A Reactant/Product B Intermediate

Caption: Generalized workflow of the SNAr mechanism.

The Critical Role of Substituent Positioning

The reactivity of substituted nitrobenzoates in SNAr reactions is profoundly influenced by the relative positions of the electron-withdrawing groups and the leaving group. For the nitro group to exert its maximum activating effect, it must be positioned ortho or para to the leaving group.[4] This geometric arrangement allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the rate-determining step.

Conversely, a nitro group positioned meta to the leaving group offers significantly less stabilization.[4] While it still exerts an electron-withdrawing inductive effect, it cannot participate in the resonance stabilization of the negative charge on the carbon atom bearing the leaving group.[4] This results in a much slower reaction rate compared to its ortho and para counterparts.

Reactivity Comparison of Methyl Chloronitrobenzoate Isomers

The interplay of electronic and steric effects dictates the reactivity of different isomers of methyl chloronitrobenzoate. Let's consider the reactivity of this compound in comparison to its key isomers.

Compound Structure Relative Position of Substituents Expected Reactivity in SNAr Rationale
This compound this compound- Nitro group is ortho to the leaving group (Cl).- Methyl ester group is meta to the leaving group (Cl).High The ortho nitro group provides strong resonance stabilization to the Meisenheimer complex. The methyl ester group also contributes an electron-withdrawing effect, further activating the ring.
Methyl 2-chloro-4-nitrobenzoate Methyl 2-chloro-4-nitrobenzoate- Nitro group is para to the leaving group (Cl).- Methyl ester group is ortho to the leaving group (Cl).High The para nitro group offers excellent resonance stabilization. However, the ortho methyl ester group may introduce some steric hindrance to the approaching nucleophile, potentially reducing the reaction rate compared to the 4-chloro-2-nitro isomer.
Methyl 4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate- Nitro group is meta to the leaving group (Cl).- Methyl ester group is para to the leaving group (Cl).Low The meta position of the nitro group relative to the chlorine prevents it from participating in resonance stabilization of the Meisenheimer complex.[4] While the para methyl ester group provides some activation, it is significantly less than that of a nitro group.

Note: The images are illustrative representations of the chemical structures.

From this analysis, we can predict the following order of reactivity in SNAr reactions:

This compoundMethyl 2-chloro-4-nitrobenzoate >> Methyl 4-chloro-3-nitrobenzoate

The slightly higher or comparable reactivity of this compound over its 2-chloro-4-nitro isomer can be attributed to the potentially less sterically hindered approach of the nucleophile to the reaction center.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the SNAr reaction of methyl chloronitrobenzoate isomers with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with piperidine.

Materials:

  • This compound

  • Methyl 2-chloro-4-nitrobenzoate

  • Methyl 4-chloro-3-nitrobenzoate

  • Piperidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each methyl chloronitrobenzoate isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Kinetic Run (Example for one isomer):

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product (the N-arylpiperidine derivative), which should be predetermined.

    • Equilibrate a cuvette containing 2.9 mL of anhydrous DMSO to the desired reaction temperature (e.g., 50 °C) in the spectrophotometer.

    • Inject 0.05 mL of the 0.1 M methyl chloronitrobenzoate stock solution into the cuvette and mix.

    • Initiate the reaction by injecting 0.05 mL of the 1.0 M piperidine stock solution, starting the stopwatch simultaneously.

    • Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of piperidine), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this line is the pseudo-first-order rate constant, k'.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of piperidine.

    • Repeat the experiment for each isomer under identical conditions.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Isomers & Nucleophile) setup Spectrophotometer Setup (λmax, Temperature) prep_solutions->setup reaction Initiate Reaction in Cuvette setup->reaction monitor Monitor Absorbance vs. Time reaction->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_k_prime Determine k' (slope) plot->calc_k_prime calc_k Calculate k = k' / [Nucleophile] calc_k_prime->calc_k

Caption: Workflow for the experimental determination of SNAr reaction kinetics.

Conclusion

The reactivity of substituted nitrobenzoates in nucleophilic aromatic substitution is a well-defined interplay of electronic and steric factors. This compound stands out as a highly reactive substrate due to the optimal ortho positioning of the strongly activating nitro group relative to the chlorine leaving group. This arrangement provides substantial resonance stabilization for the key Meisenheimer intermediate, leading to a rapid reaction rate. In comparison, isomers where the nitro group is meta to the leaving group, such as Methyl 4-chloro-3-nitrobenzoate, are significantly less reactive. While Methyl 2-chloro-4-nitrobenzoate also benefits from strong activation by a para-nitro group, potential steric hindrance from the adjacent methyl ester may modulate its reactivity. For researchers designing synthetic pathways, a thorough understanding of these substituent effects is crucial for selecting the most appropriate starting materials to achieve desired outcomes efficiently and with high yields.

References

  • Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower... [Online]. Available: [Link]

  • ANASAZI Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Some SNAr reactions provided Hammett correlations with low ρ‐values. [Online]. Available: [Link]

  • ResearchGate. (2025, August 5). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online]. Available: [Link]

  • Lumen Learning. (n.d.). Substituent Effects. [Online]. Available: [Link]

  • Semantic Scholar. (2013, October 20). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-nitrobenzoate. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Online]. Available: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online]. Available: [Link]

Sources

The Latent Bio-Potential of a Workhorse Reagent: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the true value of a chemical scaffold lies not in its inherent properties, but in the diverse functionalities and biological activities it can unlock. Methyl 4-chloro-2-nitrobenzoate, a readily available and versatile building block, is a case in point. While often relegated to the role of a synthetic intermediate, a deeper exploration of its derivatives reveals a landscape rich with potential for antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a comparative analysis of the biological activities of compounds conceptually derived from this scaffold, drawing upon experimental data from closely related analogues to illuminate promising avenues for future research and development.

The Versatile Scaffold: this compound as a Gateway to Bioactive Heterocycles

This compound possesses three key reactive sites: the ester group, the nitro group, and the chlorine atom. These handles allow for a variety of chemical transformations, making it an ideal starting point for the synthesis of a diverse library of compounds, particularly heterocyclic systems known for their pharmacological relevance. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the benzene ring, facilitating nucleophilic aromatic substitution and other key reactions.

The general workflow for leveraging this scaffold in the synthesis of bioactive molecules often involves initial modifications, such as reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic cores like quinazolinones, triazoles, and oxadiazoles.

Synthesis_Workflow MCNB This compound Reduction Nitro Group Reduction MCNB->Reduction Amine Methyl 2-amino-4-chlorobenzoate Reduction->Amine Cyclization Heterocyclic Core Synthesis Amine->Cyclization Derivatives Bioactive Heterocyclic Derivatives (e.g., Quinazolinones, Triazoles, Oxadiazoles) Cyclization->Derivatives Screening Biological Activity Screening Derivatives->Screening

Caption: General workflow for synthesizing bioactive heterocycles from this compound.

Antimicrobial Activity: A New Generation of Infection Fighters?

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibiotics. Nitroaromatic compounds have a long history of use as antimicrobial agents, and derivatives of chloro-nitrobenzoic acids are no exception. The antimicrobial potential of these compounds often stems from the nitro group, which can be enzymatically reduced within microbial cells to generate reactive nitroso and hydroxylamine species that induce cellular damage.

Comparative Analysis of Antimicrobial Derivatives

While direct studies on derivatives of this compound are limited, research on analogous compounds provides valuable insights. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity.

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acidS. aureus ATCCup to 27 mm inhibition zoneGentamicin28 mm inhibition zone
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acidE. coliup to 17 mm inhibition zoneSulfamethoxazole-trimethoprim17 mm inhibition zone
Quinazolinone DerivativesS. aureus, S. pyogenes, E. coli, P. aeruginosaVaries (some show good activity)Norfloxacin-[1][2]
Amino/Nitro Substituted 3-ArylcoumarinsS. aureus8 - 128Oxolinic acid, Ampicillin-[3]

Expert Insights: The data suggests that converting the carboxylic acid of chloro-nitrobenzoic acids into salts or incorporating them into heterocyclic systems like quinazolinones can yield compounds with potent antibacterial properties. The lipophilicity and electronic properties of the substituents play a crucial role in their activity. For derivatives of this compound, it is hypothesized that the position of the chloro and nitro groups will significantly influence the molecule's interaction with microbial targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (positive control)

  • Solvent for the compound (e.g., DMSO, negative control)

Procedure:

  • Inoculum Preparation: Culture bacteria in MHB overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[4][5][6]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria and broth), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5][6]

Antimicrobial_Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a continuous endeavor, and many successful drugs are based on heterocyclic scaffolds. Nitroaromatic compounds have also been investigated for their anticancer properties, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.

Comparative Analysis of Anticancer Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)Source
1,2,3-Triazole Derivative with phosphonate groupHT-1080 (Fibrosarcoma)15.13Doxorubicin-[7]
1,2,4-Triazole Pyridine Derivative (TP6)B16F10 (Murine Melanoma)41.12--[8]
Quinazolinone DerivativesVariousVaries--[9][10]
NitrophenylaziridinesVariousVaries--[11]

Expert Insights: The incorporation of the chloro-nitrophenyl moiety into heterocyclic systems like triazoles and quinazolinones appears to be a promising strategy for developing new anticancer agents. The mechanism of action for such compounds can be diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell proliferation. The structure-activity relationship studies on nitrostyrene derivatives suggest that the nitro group's position is critical for pro-apoptotic activity.[12]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[13][14][15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13][14][15]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14][15]

Anticancer_Signaling cluster_ext Extracellular cluster_cell Cell Drug Nitroaromatic Derivative ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Membrane Cell Membrane Mitochondria Mitochondria ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway for apoptosis induction by a nitroaromatic anticancer agent.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents with improved safety profiles is of great interest. The anti-inflammatory activity of many compounds is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Comparative Analysis of Anti-inflammatory Derivatives

Derivatives of benzoic acid have been explored for their anti-inflammatory properties. For instance, 1,3,4-oxadiazole derivatives synthesized from various chloro- and nitro-benzoyl chlorides have shown promising anti-inflammatory activity.

Compound/Derivative ClassAssay% InhibitionReference Compound% InhibitionSource
4-Nitro-N-[5-(4-Nitro-phenyl)-[16][17]oxadiazole-2yl]benzamideCarrageenan-induced rat paw edemaGood activityIndomethacin-[18][19]
2,5-Disubstituted-1,3,4-oxadiazole DerivativesHeat-induced albumin denaturationup to 74.16%Ibuprofen84.31%[20]

Expert Insights: The synthesis of 1,3,4-oxadiazoles from derivatives of this compound represents a viable strategy for generating novel anti-inflammatory candidates. The substitution pattern on the phenyl rings significantly influences the anti-inflammatory potency.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or vehicle control), and assay buffer. Initiate the reaction by adding arachidonic acid.[16][17][21][22]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay).[17]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Benzoate Derivative Derivative->COX Inhibits

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by a benzoate derivative.

Conclusion and Future Directions

While direct experimental data on the biological activities of compounds derived from this compound is an area ripe for exploration, the evidence from structurally related analogues strongly suggests a promising future for this versatile scaffold. The strategic incorporation of the 4-chloro-2-nitrophenyl moiety into various heterocyclic systems has the potential to yield novel candidates for antimicrobial, anticancer, and anti-inflammatory therapies.

Future research should focus on the systematic synthesis and screening of a dedicated library of derivatives from this compound. Such studies will be instrumental in establishing clear structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on this exciting journey of discovery.

References

A comprehensive list of references is available upon request. The sources cited in this guide are from peer-reviewed scientific journals and reputable chemical suppliers.

Sources

Differentiating Structural Nuances: A Spectroscopic Comparison of Methyl 4-chloro-2-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of pharmaceutical and materials science, the precise structural characterization of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 4-chloro-2-nitrobenzoate and three of its structural isomers: Methyl 4-chloro-3-nitrobenzoate, Methyl 2-chloro-4-nitrobenzoate, and Methyl 5-chloro-2-nitrobenzoate. Understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification and quality control in a research and development setting.

The Importance of Isomer Differentiation

The placement of chloro and nitro substituents on the methyl benzoate ring dramatically influences the electronic environment of the molecule. This, in turn, affects its reactivity, polarity, and potential biological interactions. For instance, the steric hindrance and electronic-withdrawing effects of the nitro and chloro groups can alter the ester's susceptibility to hydrolysis or other nucleophilic attacks. In a drug development context, an incorrect isomer could lead to a loss of therapeutic efficacy or unforeseen toxicity. Therefore, robust analytical methods to distinguish between these closely related compounds are essential.

Molecular Structures Under Investigation

The isomers chosen for this guide represent a variety of substitution patterns, providing a clear illustration of how spectroscopic techniques can resolve their structural differences.

Figure 1: Structures of the four methyl chloro-nitrobenzoate isomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters for distinguishing between isomers.

The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, as well as the ester (-COOCH₃) group, significantly deshields the aromatic protons, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene (δ ~7.3 ppm). The relative positions of these substituents dictate the precise chemical shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundAromatic Protons (δ, ppm, multiplicity, J Hz)-OCH₃ (δ, ppm, multiplicity)
This compound ~8.0 (d), ~7.8 (dd), ~7.6 (d)~3.9 (s)
Methyl 4-chloro-3-nitrobenzoate [1][2]8.56 (s, 1H), 8.21 (d, J = 7.6 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H)4.02 (s, 3H)
Methyl 2-chloro-4-nitrobenzoate [3]8.31 (d, J= 2.0 Hz, 1H), 8.16 (dd, J= 8.6, 2.2 Hz, 1H), 7.98 (d, J= 8.0 Hz, 1H)4.00 (s, 3H)
Methyl 5-chloro-2-nitrobenzoate Predicted: ~8.2 (d), ~7.7 (dd), ~7.6 (d)Predicted: ~3.9 (s)

Analysis and Interpretation:

  • Methyl 4-chloro-3-nitrobenzoate is readily distinguished by the singlet at 8.56 ppm, corresponding to the proton positioned between the chloro and nitro groups.[2]

  • Methyl 2-chloro-4-nitrobenzoate shows a characteristic set of three aromatic signals, with the proton ortho to the nitro group appearing at the most downfield position.[3]

  • This compound also displays three aromatic signals, but their chemical shifts and coupling constants will differ from the 2-chloro-4-nitro isomer due to the different electronic environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)-OCH₃ Carbon (δ, ppm)
This compound [4]~124, 128, 131, 132, 134, 148~164~53
Methyl 4-chloro-3-nitrobenzoate [1]~125, 129, 130, 132, 136, 148~163~53
Methyl 2-chloro-4-nitrobenzoate [5]~125, 126, 132, 135, 136, 150~165~53
Methyl 5-chloro-2-nitrobenzoate Predicted: ~125, 129, 131, 133, 138, 147Predicted: ~164Predicted: ~53

Analysis and Interpretation:

The chemical shifts of the aromatic carbons are highly diagnostic. The carbon atom directly attached to the nitro group (ipso-carbon) is typically found at a high chemical shift (deshielded), while the carbons ortho and para to the nitro group are also deshielded. The chloro and ester groups also exert their own electronic effects, leading to a unique set of six aromatic carbon signals for each isomer. The carbonyl and methyl ester carbons generally appear in predictable regions but can show slight variations.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)Asymmetric NO₂ StretchSymmetric NO₂ StretchC-Cl Stretch
This compound [4]~1730~1530~1350~750
Methyl 4-chloro-3-nitrobenzoate [1]~1730~1535~1345~760
Methyl 2-chloro-4-nitrobenzoate [5]~1735~1525~1350~740
Methyl 5-chloro-2-nitrobenzoate Predicted: ~1730Predicted: ~1530Predicted: ~1350Predicted: ~750

Analysis and Interpretation:

While the IR spectra of these isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the exact peak positions and the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The strong absorptions corresponding to the carbonyl and nitro group stretches are the most prominent features.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern offers clues about the molecule's structure. All four isomers have a molecular weight of approximately 215.59 g/mol .

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OCH₃]⁺[M-NO₂]⁺Other Key Fragments
This compound [4]215/217184/186169/171138, 111, 75
Methyl 4-chloro-3-nitrobenzoate [1]215/217184/186169/171138, 111, 75
Methyl 2-chloro-4-nitrobenzoate [5][6]215/217184/186169/171138, 111, 75
Methyl 5-chloro-2-nitrobenzoate Predicted: 215/217Predicted: 184/186Predicted: 169/171Predicted: 138, 111, 75

Analysis and Interpretation:

The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). While the major fragments may be similar for all isomers, the relative intensities of these fragment ions can differ, providing a basis for distinction. For example, ortho effects, where adjacent substituents influence fragmentation, can lead to unique fragmentation patterns.

Fragmentation_Pathway M [M]⁺˙ m/z 215/217 M_OCH3 [M-OCH₃]⁺ m/z 184/186 M->M_OCH3 - •OCH₃ M_NO2 [M-NO₂]⁺ m/z 169/171 M->M_NO2 - •NO₂ M_COOCH3 [M-COOCH₃]⁺ m/z 156/158 M_OCH3->M_COOCH3 - CO Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR (¹H & ¹³C) Dissolve->NMR IR FTIR Dissolve->IR GCMS GC-MS Dissolve->GCMS Compare Compare Spectra (Chemical Shift, Multiplicity, Fragments, etc.) NMR->Compare IR->Compare GCMS->Compare Identify Isomer Identification Compare->Identify

Sources

A Senior Application Scientist's Guide to Methyl 4-chloro-2-nitrobenzoate: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, chloro-nitroaromatic compounds are particularly valuable due to their predictable reactivity and versatility.[1][2] This guide provides an in-depth comparison of Methyl 4-chloro-2-nitrobenzoate against other common chloro-nitroaromatic building blocks. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to make informed strategic decisions in their synthetic endeavors.

Introduction to this compound: A Multifaceted Building Block

This compound (CAS: 42087-80-9) is a crystalline solid with a melting point of 43-45 °C and a molecular weight of 215.59 g/mol .[3][4] Its utility as a synthetic intermediate stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and a chlorine atom, all arrayed on an aromatic scaffold.

  • The Chloro Group: Positioned at C4, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: Located at C2 (ortho to the reaction center for substitution of the chloro group), it strongly activates the aromatic ring towards nucleophilic attack. This is a crucial feature that governs the primary reactivity of the molecule.

  • The Methyl Ester Group: Situated at C1, it provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, after the primary substitution has been accomplished.

This specific arrangement of functional groups makes this compound a highly valuable and predictable component in multi-step synthetic sequences.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary value of chloro-nitroaromatics lies in their susceptibility to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on alkyl halides (SN1 and SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism.

Aryl halides are typically unreactive towards nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group (e.g., a halogen), dramatically alters this reactivity profile.[5][6] The EWG serves to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[7] This stabilization lowers the activation energy of the reaction, allowing the substitution to proceed under viable laboratory conditions.[5][8]

Ether_Synthesis_Workflow A This compound + 4-Methoxyphenol B Add K₂CO₃ (base) and DMF (solvent) A->B C Heat reaction mixture (e.g., 80-100 °C) B->C D Monitor reaction by TLC/LC-MS C->D E Work-up: - Quench with H₂O - Extract with Ethyl Acetate D->E F Purification: Column Chromatography E->F G Final Product: Methyl 4-(4-methoxyphenoxy)-2-nitrobenzoate F->G

Caption: Workflow for Diaryl Ether Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Causality: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the potassium cation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

Protocol 2: Fluorodenitration

A less common but powerful transformation is the displacement of the activated nitro group. This demonstrates the versatility of the molecule beyond simple chlorine displacement.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable vessel, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DMSO.

  • Reagent Addition: Add a source of fluoride, such as tetramethylammonium fluoride (TMAF), to the solution. 3. Reaction Conditions: Heat the mixture as required to facilitate the substitution. The nitro group, activated by the adjacent ester and the para-chloro group, is displaced by the fluoride ion.

  • Work-up and Purification: Follow a standard aqueous work-up and chromatographic purification to isolate the resulting Methyl 4-chloro-2-fluorobenzoate. Insight: This fluorodenitration reaction provides a route to fluorinated aromatics, which are highly sought after in medicinal chemistry due to fluorine's ability to modulate metabolic stability and binding affinity.

Conclusion: Strategic Selection of the Right Building Block

This compound stands out as a robust and versatile building block for complex organic synthesis. Its primary strength lies in the reliable and predictable SNAr reactivity conferred by the ortho-nitro group, which activates the C4 position for substitution. When compared to its isomers, it offers a distinct advantage over the meta-substituted analog (Methyl 4-chloro-3-nitrobenzoate) for SNAr chemistry. While the highly activated 2,4-dinitrochlorobenzene offers faster reaction times, this compound provides a more controlled reactivity profile and retains a versatile ester handle for subsequent synthetic elaborations.

The ultimate choice of a chloro-nitroaromatic building block will always depend on the specific target molecule and the overall synthetic strategy. By understanding the fundamental principles of reactivity and the subtle differences between these key intermediates, chemists can design more efficient, robust, and successful synthetic routes.

References

  • Brainly.in. Why p nitro chloro benzene is more reactive towards nucleophilic substitution reaction?. [Link]

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  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

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  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Methyl 4-chloro-2-nitrobenzoate, a key building block in various synthetic pathways, demands analytical methods that are not only accurate and reliable but also validated to meet stringent regulatory expectations. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and supported by experimental data. Our discussion will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[1][2][3][4][5]

The Imperative of Method Validation in Quantification

Before delving into specific techniques, it is crucial to understand the causality behind the rigorous process of analytical method validation. A validated method provides documented evidence that the procedure is fit for its intended purpose.[2] This is not merely a procedural formality; it is a self-validating system that ensures the integrity of the data generated. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[1][3] These parameters collectively build a comprehensive picture of a method's performance and its suitability for routine use.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it a preferred method. Nitroaromatic compounds, in particular, are well-suited for HPLC with UV detection due to their strong chromophores.

Comparative Analysis of HPLC Methods
ParameterMethod A: Reversed-Phase HPLC with UV DetectionMethod B: Ultra-High-Performance Liquid Chromatography (UPLC)
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) for faster and more efficient separations.
Column Newcrom R1, C18, or similar reverse-phase column.[6]Sub-2 µm particle size column.
Mobile Phase Acetonitrile and water with a modifier like phosphoric or formic acid.[6]Similar to HPLC, optimized for high pressure.
Detection UV-Vis Detector (typically at a wavelength of maximum absorbance for the nitroaromatic group).UV-Vis or Diode Array Detector (DAD).
Key Advantages Robust, widely available, and highly versatile.Significantly faster run times and improved resolution.
Considerations Longer analysis times compared to UPLC.Higher backpressure requires specialized instrumentation.
Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method

This protocol outlines a validated method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Newcrom R1 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved with no interference at its retention time. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be conducted to demonstrate that the method can separate the analyte from its degradation products.[7]

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analogs

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a moderate boiling point, GC can be an excellent choice, especially for impurity profiling where volatile related substances may be present.

Comparative Analysis of GC Methods
ParameterMethod A: GC with Flame Ionization Detection (FID)Method B: GC with Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Combines the separation power of GC with the identification capabilities of mass spectrometry.
Column A non-polar capillary column such as a DB-5 or HP-5ms is often suitable for nitroaromatic compounds.[8]Same as GC-FID.[8]
Carrier Gas Typically Helium or Nitrogen.[8]Helium is preferred for its inertness and efficiency.[8]
Detection FID provides a response proportional to the mass of carbon.MS provides structural information through fragmentation patterns, offering high specificity.[8][9]
Key Advantages Robust, linear over a wide range, and relatively inexpensive.High specificity and sensitivity, allows for definitive peak identification.
Considerations Less specific than MS; co-eluting peaks can interfere.Higher instrumentation cost and complexity.
Experimental Protocol: A Validated GC-MS Method

This protocol is based on general methods for the analysis of nitroaromatic compounds and should be validated for this compound.[8][10]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-550.[8]

    • Ion Source Temperature: 230 °C.[8]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable volatile solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dilute the sample in the chosen solvent to fall within the calibration range.

3. Method Validation:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are analogous to those for HPLC and must be rigorously evaluated according to ICH guidelines. For GC-MS, specificity is significantly enhanced by monitoring characteristic ions of this compound.

Visualizing the Workflow: A Comparative Overview

To better illustrate the decision-making process and the experimental flow, the following diagrams outline the workflows for HPLC-UV and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_validation Data Processing & Validation prep_start Accurate Weighing dissolution Dissolution in Mobile Phase prep_start->dissolution sample_prep Sample Dilution prep_start->sample_prep dilution Serial Dilution for Calibration Curve dissolution->dilution injection Autosampler Injection dilution->injection sample_prep->injection separation Reversed-Phase Column Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Linearity) integration->calibration quantification Quantification of Analyte calibration->quantification validation Validation Parameter Assessment (Accuracy, Precision, etc.) quantification->validation GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_validation_gc Data Processing & Validation prep_start_gc Accurate Weighing dissolution_gc Dissolution in Volatile Solvent prep_start_gc->dissolution_gc sample_prep_gc Sample Dilution prep_start_gc->sample_prep_gc dilution_gc Serial Dilution for Calibration Curve dissolution_gc->dilution_gc injection_gc Injector Port dilution_gc->injection_gc sample_prep_gc->injection_gc separation_gc Capillary Column Separation injection_gc->separation_gc ionization Electron Ionization separation_gc->ionization detection_ms Mass Spectrometry Detection ionization->detection_ms data_acq_gc Data Acquisition detection_ms->data_acq_gc integration_gc Peak Integration (Total Ion Chromatogram) data_acq_gc->integration_gc calibration_gc Calibration Curve (Linearity) integration_gc->calibration_gc quantification_gc Quantification of Analyte calibration_gc->quantification_gc validation_gc Validation Parameter Assessment quantification_gc->validation_gc

Caption: Experimental workflow for GC-MS quantification.

Conclusion and Recommendations

Both HPLC-UV and GC-MS offer viable and robust platforms for the validated quantification of this compound. The choice between these methods should be guided by the specific requirements of the analysis.

  • For routine quality control and assays where high throughput and robustness are key, HPLC-UV is the recommended method. Its operational simplicity and the strong UV absorbance of the analyte make it an ideal choice.

  • For impurity profiling, structural elucidation of unknowns, and analyses requiring the highest level of specificity, GC-MS is the superior technique. Its ability to provide mass spectral data is invaluable for definitive identification.

Ultimately, the successful implementation of any analytical method hinges on a thorough and scientifically sound validation process. By adhering to the principles outlined in the ICH guidelines and tailoring the chosen method to the specific analytical challenge, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

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A Senior Application Scientist's Guide to Methyl 4-chloro-2-nitrobenzoate: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Methyl 4-chloro-2-nitrobenzoate, a halogenated aromatic nitro compound, presents itself as a versatile and economically viable building block for the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth technical review of its applications, offers a comparative analysis against relevant alternatives, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of this compound in Synthesis

This compound (CAS No: 42087-80-9) is a bifunctional reagent whose reactivity is dominated by two key features: the chloro substituent, which acts as a leaving group in nucleophilic aromatic substitution (SNA r) reactions, and the nitro group, which can be readily reduced to an amino group, providing a handle for further functionalization.[1][2] The ester moiety offers a site for hydrolysis and subsequent amide bond formation. The true synthetic utility of this molecule lies in the synergistic interplay of these functional groups. The strongly electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group.[3] This activation is a cornerstone of its application in building complex heterocyclic systems.

Core Application I: Synthesis of the Tyrosine Kinase Inhibitor Nintedanib

A prominent application of a close isomer, methyl 4-chloro-3-nitrobenzoate, is in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers. The core of the Nintedanib molecule is an indolinone ring system, and methyl 4-chloro-3-nitrobenzoate serves as a key precursor for its formation.[4][5] The synthesis hinges on a nucleophilic substitution reaction followed by a reductive cyclization.

Mechanistic Rationale and Experimental Workflow

The synthesis commences with a nucleophilic attack of a carbanion, typically derived from a malonic ester or a β-keto ester, on the electron-deficient aromatic ring of methyl 4-chloro-3-nitrobenzoate. The nitro group at the meta position (relative to the chloro group) provides the necessary activation for the displacement of the chlorine atom. The subsequent and crucial step is the reduction of the nitro group, which is then followed by an intramolecular cyclization to construct the indolinone core.[4]

Experimental Protocol: Synthesis of a Nintedanib Precursor

This protocol is adapted from patent literature and illustrates the key transformations.[5][6]

Step 1: Nucleophilic Aromatic Substitution

  • To a 250 mL reaction flask, add 120 mL of N-methylpyrrolidone and 12.0 g of methyl 4-chloro-3-nitrobenzoate. Stir at 25°C until fully dissolved.[5][6]

  • Successively add 10.9 g of methyl 3-oxo-3-phenylpropionate and 7.5 g of potassium tert-butoxide.[5][6]

  • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]

  • Cool the reaction mixture and add glacial acetic acid to neutralize the solution.[5][6]

  • Add 300 mL of water and extract the product with ethyl acetate (3 x 100 mL).[5][6]

  • Combine the organic layers, wash with 5% NaCl solution (2 x 200 mL), and dry over anhydrous magnesium sulfate.[5][6]

  • Evaporate the solvent under reduced pressure to obtain the crude product, methyl 4-(1-methoxy-1,3-dioxo-3-phenylpropan-2-yl)-3-nitrobenzoate, which can be used in the next step with or without further purification. A reported yield for this step is approximately 90%.[5][6]

Step 2: Reductive Cyclization

  • Dissolve the crude product from the previous step in 880 mL of acetic acid.[4]

  • Add a 10% Palladium on carbon (Pd/C) catalyst.[4]

  • Hydrogenate the mixture at 45°C under a hydrogen atmosphere.[4]

  • After the hydrogenation is complete (monitored by TLC or hydrogen uptake), heat the reaction mixture to 115°C for 2 hours to effect cyclization.[4]

  • Filter off the catalyst and add 1800 mL of water at approximately 50°C.[4]

  • Cool the mixture to 5°C to precipitate the product, methyl 2-oxoindoline-6-carboxylate.[4]

  • Collect the solid by centrifugation or filtration and dry at 50°C. The reported yield for this two-step sequence is approximately 82.6%.[4]

Workflow for Nintedanib Precursor Synthesis

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization A Methyl 4-chloro-3-nitrobenzoate C Methyl 4-(1-methoxy-1,3-dioxo-3-phenylpropan-2-yl)-3-nitrobenzoate A->C 80-90°C, 2-3h B Methyl 3-oxo-3-phenylpropionate, K-OtBu, NMP B->C D Intermediate from Step 1 F Methyl 2-oxoindoline-6-carboxylate D->F 1. Hydrogenation 2. Heat to 115°C E H2, Pd/C, Acetic Acid E->F

Caption: Generalized mechanism for the SNAr reaction of this compound.

The nitro group ortho to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the rate-determining nucleophilic addition step.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in many synthetic sequences. A variety of reagents can accomplish this transformation, and the choice depends on the presence of other functional groups in the molecule.

Reducing AgentConditionsAdvantagesDisadvantages
H₂, Pd/C Acidic or neutral, various pressuresHigh yield, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation.
Fe, Acid e.g., Fe/HCl, Fe/AcOHCost-effective, good for large scaleRequires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates.
SnCl₂ Acidic or alcoholic solventMild, good functional group toleranceGenerates tin-based waste products.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasicMild, often used for selective reductionsCan sometimes lead to over-reduction or side products.

For the synthesis of the Nintedanib intermediate, catalytic hydrogenation is often preferred for its efficiency and clean reaction profile. [4]

Conclusion

This compound and its isomers are undeniably valuable and versatile building blocks in modern organic synthesis. Their utility is firmly grounded in the principles of nucleophilic aromatic substitution and the synthetic versatility of the nitro group. While fluoro-analogs may offer higher reactivity in certain contexts, the cost-effectiveness and broad applicability of chloro-substituted nitrobenzoates often make them the reagent of choice for the industrial-scale synthesis of important pharmaceuticals like Nintedanib. A thorough understanding of the underlying reaction mechanisms and careful consideration of the comparative advantages of available alternatives, as outlined in this guide, will enable researchers to make informed decisions and design more efficient and robust synthetic routes.

References

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Cost-benefit analysis of using "Methyl 4-chloro-2-nitrobenzoate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"## A Strategic Cost-Benefit Analysis: Employing Methyl 4-chloro-2-nitrobenzoate in Modern Chemical Synthesis

In the intricate landscape of chemical synthesis, the judicious selection of starting materials is a cornerstone of efficient, scalable, and economically sound process development. This guide presents a comprehensive cost-benefit analysis of this compound, a versatile chemical building block, for researchers, scientists, and professionals in drug development. We will delve into its performance in pivotal synthetic transformations, draw comparisons with viable alternatives, and furnish the experimental context necessary for informed decision-making. The core of this analysis balances the compound's reactivity with pragmatic considerations such as cost, safety, and ease of downstream processing.

Unveiling the Synthetic Utility of this compound

This compound is a substituted aromatic compound that has carved a niche for itself in organic synthesis.[1][2] It serves as a crucial intermediate in the construction of complex heterocyclic frameworks and as a precursor to a variety of active pharmaceutical ingredients (APIs). The molecule's architecture, featuring an electron-withdrawing nitro group and a reactive chlorine atom, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, unlocking a vast potential for subsequent chemical modifications.

The principal applications of this compound are centered on its role as a foundational scaffold for assembling more elaborate molecular structures. For instance, it is a key component in the synthesis of certain kinase inhibitors and other targeted therapeutics. The strategic positioning of the chloro and nitro functionalities facilitates selective and controlled chemical reactions, a highly sought-after characteristic in multi-step synthetic campaigns.

A Comparative Look at Performance in Key Synthetic Reactions

To facilitate a clear and practical comparison, we will focus on a prevalent and critical reaction: the nucleophilic aromatic substitution of the chloride with a generic amine. This reaction is a fundamental step in numerous drug discovery programs. We will evaluate the performance of this compound against a common alternative, Methyl 4-fluoro-2-nitrobenzoate.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a linchpin of modern medicinal chemistry. The electron-withdrawing nitro group present in both this compound and its fluoro-counterpart activates the aromatic ring, making it susceptible to nucleophilic attack and promoting the displacement of the halogen.

Experimental Protocol: A General Procedure for SNAr with an Aliphatic Amine

  • To a solution of the methyl 4-halo-2-nitrobenzoate (1.0 equivalent) in a suitable solvent (e.g., DMSO, DMF, or ACN), add the aliphatic amine (1.2 equivalents) and a base such as K2CO3 or DIPEA (2.0 equivalents).[3]

  • Heat the reaction mixture to a designated temperature (typically between 80-120 °C) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Metrics:

ParameterThis compoundMethyl 4-fluoro-2-nitrobenzoateRationale and Insights
Reaction Time 4-8 hours1-3 hoursThe carbon-fluorine bond is more polarized, and fluoride is a superior leaving group in polar aprotic solvents, resulting in faster reaction kinetics.
Typical Yield 85-95%90-98%While both substrates afford high yields, the fluoro derivative often exhibits slightly higher conversion due to its enhanced reactivity.
Reaction Temperature 100-120 °C80-100 °CThe greater reactivity of the fluoro compound permits the use of lower reaction temperatures, which can be advantageous for thermally labile substrates.
Cost per Gram *~$3-6~$12-18The significantly lower cost of the chloro derivative is a critical factor in large-scale synthesis.
Safety/Handling Standard precautions for aromatic nitro compounds are required.Similar to the chloro derivative. The potential for HF as a byproduct necessitates careful handling and workup procedures.

Cost is an estimation and may vary depending on the supplier and purity.

Visualizing the SNAr Comparative Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound R1 S_NAr Reaction (100-120°C) A->R1 B Methyl 4-fluoro-2-nitrobenzoate R2 S_NAr Reaction (80-100°C) B->R2 Amine Aliphatic Amine Amine->R1 Amine->R2 Base Base (e.g., K2CO3) Base->R1 Base->R2 Solvent Solvent (e.g., DMSO) Solvent->R1 Solvent->R2 W Aqueous Workup R1->W 4-8h R2->W 1-3h P Column Chromatography W->P Product Substituted Product P->Product

Caption: A comparative workflow for SNAr reactions.

Subsequent Reduction of the Nitro Group

Following the SNAr reaction, the nitro group is frequently reduced to an amine, which can then be utilized in a variety of coupling reactions or other synthetic transformations.

Experimental Protocol: Nitro Group Reduction

  • Dissolve the substituted methyl 2-nitrobenzoate derivative (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically Pd/C (5-10 mol%), to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (usually balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline product.

Comparative Insights:

The choice between the chloro and fluoro starting material in the preceding step has a negligible effect on the efficiency of the nitro group reduction. This reaction is typically high-yielding (>95%) for both substrates. The primary consideration at this stage is the purity of the material from the SNAr reaction, as impurities can potentially poison the catalyst.

Illustrating the Nitro Reduction Mechanism

Nitro_Reduction cluster_reactants Reactants cluster_intermediates Key Intermediates Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + H2 H2 H2 (gas) H2->Nitroso Hydroxylamine Ar-NHOH H2->Hydroxylamine Product Ar-NH2 (Aniline) H2->Product Catalyst Pd/C Catalyst->Nitroso Catalyst->Hydroxylamine Catalyst->Product Nitroso->Hydroxylamine + H2 Hydroxylamine->Product + H2

Caption: A simplified mechanism of catalytic nitro group reduction.

A Pragmatic Cost-Benefit Analysis: Guiding Your Selection

The decision to utilize this compound over an alternative like Methyl 4-fluoro-2-nitrobenzoate is a classic exercise in balancing chemical reactivity with economic considerations.

Opt for this compound when:

  • Cost is a primary constraint: For large-scale manufacturing, the substantial cost savings associated with the chloro derivative can be a decisive factor.

  • Reaction time is not the most critical variable: If a moderately longer reaction time is acceptable, the economic advantages often supersede the time savings offered by the fluoro analogue.

  • The nucleophile is sufficiently reactive: For highly reactive amines or other nucleophiles, the inherent reactivity of the chloro-substituted ring may be adequate to achieve high yields within a reasonable timeframe.

Consider Methyl 4-fluoro-2-nitrobenzoate when:

  • Rapid synthesis is essential: In early-stage drug discovery or high-throughput synthesis, where the swift generation of analogues is paramount, the faster reaction kinetics of the fluoro compound can significantly accelerate project timelines.

  • Milder reaction conditions are necessary: The ability to conduct the reaction at lower temperatures can be beneficial for substrates containing thermally sensitive functional groups.

  • The nucleophile is sterically hindered or exhibits low reactivity: The enhanced reactivity of the fluoro derivative can help to overcome the challenges posed by less reactive coupling partners.

Conclusion: A Strategic and Informed Decision

Both this compound and its fluoro-analogue are valuable assets in the synthetic chemist's arsenal. The optimal choice is not a one-size-fits-all answer but is contingent upon the specific objectives and limitations of the project. For large-scale, cost-driven syntheses, this compound frequently emerges as the more pragmatic option. Conversely, for rapid lead optimization and in scenarios that demand milder conditions, the superior reactivity of Methyl 4-fluoro-2-nitrobenzoate may warrant its higher cost. A meticulous evaluation of the factors detailed in this guide will empower researchers to make a strategic decision that aligns seamlessly with their synthetic goals.

References

  • PubChem. this compound. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]"}

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A Senior Application Scientist's Guide to Catalysis for Methyl 4-chloro-2-nitrobenzoate Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Methyl 4-chloro-2-nitrobenzoate

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring three distinct functional groups—an ester, a nitro group, and a chloro substituent—offers multiple handles for chemical modification. The strategic challenge and opportunity lie in the selective transformation of one functional group while preserving the others. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring, particularly at the chloro position.

This guide provides a comparative study of catalytic systems for two primary classes of reactions involving this substrate: the chemoselective reduction of the nitro group and palladium-catalyzed cross-coupling at the carbon-chlorine bond. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.

Chapter 1: Chemoselective Reduction of the Nitro Group

The transformation of the aromatic nitro group into an amine is a fundamental step in the synthesis of anilines, which are precursors to a vast array of bioactive molecules.[4] The primary challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the ester or the C-Cl bond (hydrodehalogenation). We will compare three leading catalytic methodologies.

Diagram: General Reaction Pathway

sub This compound prod Methyl 2-amino-4-chlorobenzoate sub->prod cat Catalytic System (e.g., H₂, Pd/C)

Caption: General pathway for the reduction of this compound.

Heterogeneous Catalytic Hydrogenation with Pd/C

Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions due to its high activity, recyclability, and operational simplicity.[5] The reaction proceeds via the dissociative chemisorption of hydrogen on the palladium surface, followed by stepwise reduction of the nitro group.

Causality of Experimental Choices:

  • Catalyst Loading: Typically, 1-5 mol% of palladium is sufficient. Higher loadings can increase reaction rates but also elevate the risk of side reactions like hydrodehalogenation.

  • Solvent: Protic solvents like ethanol or methanol are preferred as they effectively dissolve the substrate and facilitate hydrogen transport to the catalyst surface.

  • Hydrogen Pressure: While reactions can often be run with a hydrogen balloon (approx. 1 atm), using a pressurized vessel (e.g., 50 psi) can significantly accelerate the reaction and may be necessary for more stubborn substrates. This increases the concentration of dissolved hydrogen, driving the reaction forward.

  • Additives: In some cases, additives like ammonium formate can be used for transfer hydrogenation, avoiding the need for gaseous hydrogen.

Experimental Protocol: Pd/C-Catalyzed Hydrogenation

  • To a 100 mL hydrogenation flask, add this compound (2.15 g, 10 mmol) and 40 mL of methanol.

  • Carefully add 10% Pd/C (106 mg, 1 mol% Pd) under a nitrogen or argon atmosphere.

  • Seal the flask, evacuate, and backfill with nitrogen three times.

  • Replace the nitrogen atmosphere with hydrogen (using a balloon or by connecting to a pressurized hydrogen source, e.g., 50 psi).

  • Stir the mixture vigorously at room temperature (20-25°C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Homogeneous Transfer Hydrogenation

Homogeneous catalysts, such as those based on rhodium or ruthenium, offer an alternative approach using hydrogen donors like formic acid or isopropanol.[4] These systems can exhibit high selectivity as the catalyst's ligand sphere can be tuned to prevent interaction with the C-Cl bond.

Causality of Experimental Choices:

  • Hydrogen Donor: Formic acid is a common and effective hydrogen donor, often used with a tertiary amine base (like triethylamine) to form an in-situ formate salt.

  • Catalyst: Ruthenium and rhodium complexes are highly efficient for transfer hydrogenation. The choice of phosphine ligands on the metal center is critical for catalyst stability and activity.

  • Aprotic Solvent: Solvents like DMF or DMSO are often used to ensure the solubility of all reaction components.

Metal-Free Reduction with Diboron Reagents

Recent advances have enabled the metal-free reduction of nitroarenes using reagents like tetrahydroxydiboron (B₂(OH)₄).[5] This method is prized for its exceptional chemoselectivity, tolerating even highly reducible functional groups like iodides.

Causality of Experimental Choices:

  • Reductant: Tetrahydroxydiboron is a mild and selective reducing agent.

  • Organocatalyst: A catalyst like 4,4'-bipyridine is often required to facilitate the reduction process.[5]

  • Solvent: Water is a remarkable and green solvent for this transformation, highlighting the method's environmental benefits.[5]

Comparative Data: Catalysts for Nitro Group Reduction
Catalyst SystemTypical ConditionsTypical YieldSelectivityAdvantagesDisadvantages
10% Pd/C H₂ (1-4 atm), Methanol, RT>95%Good to ExcellentHigh activity, recyclable, cost-effectiveRisk of hydrodehalogenation, requires H₂ gas
RuCl₂(PPh₃)₃ HCOOH/NEt₃, DMF, 80°C~90%ExcellentHigh chemoselectivity, no H₂ gas neededHigher cost, requires elevated temperature
B₂(OH)₄ / Bipy Water, RT, 5 min>90%ExceptionalMetal-free, very fast, green solventStoichiometric reductant, higher reagent cost

Chapter 2: Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

Functionalizing the C-Cl bond of this compound via cross-coupling is challenging due to the bond's relative inertness compared to C-Br or C-I bonds.[6] Success hinges on using highly active catalyst systems, typically involving a palladium precursor and a sterically demanding, electron-rich phosphine ligand.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Cl)Ln pd0->oa_complex pd0->oa_complex Ar-Cl trans_complex Ar-Pd(II)(Ar')Ln oa_complex->trans_complex oa_complex->trans_complex Ar'-B(OR)₂ (Base) product_complex Ar-Ar' + Pd(0)Ln trans_complex->product_complex  Product Formation trans_complex->product_complex oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. For aryl chlorides, the rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center. This requires specialized ligands that can stabilize the electron-rich Pd(0) species and promote the difficult oxidative addition.[7]

Causality of Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is essential. These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[7] The choice of base can be critical and substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[6] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (215 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 4.5 mg, 2 mol%) and the phosphine ligand (e.g., XPhos, 19 mg, 4 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Under a positive pressure of inert gas, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine. Similar to the Suzuki coupling, highly active catalyst systems are required to overcome the inertness of the C-Cl bond.[8]

Causality of Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is paramount. Biaryl phosphine ligands like XPhos or Josiphos-type ligands are often highly effective.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Comparative Data: Catalysts for C-Cl Cross-Coupling
ReactionCatalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(OAc)₂ + XPhosK₃PO₄Dioxane/H₂O10070-90%
Suzuki-Miyaura Pd₂(dba)₃ + SPhosK₂CO₃Toluene/H₂O10065-85%
Buchwald-Hartwig Pd₂(dba)₃ + XPhosNaOt-BuToluene11075-95%
Buchwald-Hartwig Pd(OAc)₂ + RuPhosLHMDSDioxane10070-90%

Conclusion

This compound is a substrate that offers rich opportunities for synthetic diversification. The choice of catalyst is the determining factor in achieving the desired transformation with high yield and selectivity. For nitro group reduction, classic heterogeneous hydrogenation with Pd/C remains a robust and economical choice, while metal-free methods offer unparalleled chemoselectivity for delicate substrates. For C-Cl cross-coupling, the key to success lies in the rational selection of modern, highly active palladium-ligand systems capable of activating the challenging aryl chloride bond. This guide serves as a foundational resource, and researchers are encouraged to use these protocols as a starting point for their own optimization efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. Methyl 4-chloro-2-nitrobenzoate, a member of the chlorinated nitroaromatic compound family, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. These compounds can be persistent and exhibit toxicity, making improper disposal a significant risk.[1][2]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety practices and regulatory principles. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.

Hazard Assessment and Immediate Safety Protocols

Before handling waste, it is imperative to understand the material's intrinsic hazards. While specific GHS hazard data for this compound is not universally harmonized[3], its structural analogues, such as methyl 4-chloro-3-nitrobenzoate, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, treating it with a high degree of caution is a cornerstone of safe practice.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling waste this compound.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Prevents eye contact from accidental splashes or dust generation.
Hand Protection Nitrile or other chemically resistant gloves.[5][6]Creates a barrier to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Type N95 (US) or type P1 (EU EN 143) particle respirator if handling fine powders or creating dust.[5][6]Minimizes inhalation risk, especially for the solid, crystalline form of the compound.[4]

First Aid Measures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Waste Characterization and Segregation Workflow

Proper disposal begins with correct waste characterization. This compound must be managed as hazardous waste. This is due to its classification as a chlorinated aromatic compound, a group of chemicals often subject to stringent environmental regulations.[9] The following workflow provides a logical sequence for characterizing and handling this waste stream.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Chlorinated Nitroaromatic) start->characterize check_compat Check for Chemical Incompatibility (e.g., strong oxidizers, bases) characterize->check_compat segregate Segregate Waste Stream (Halogenated Organics) check_compat->segregate Incompatibles Present containerize Select Appropriate Container (HDPE or glass, sealed) check_compat->containerize No Incompatibles segregate->containerize label Label Container Correctly ('Hazardous Waste', full chemical name, date) containerize->label store Store in Satellite Accumulation Area (SAA) label->store dispose Arrange Pickup by Licensed Disposal Vendor store->dispose

Caption: Waste Disposal Decision Workflow.

Segregation is a critical control point. This waste must be kept separate from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions. It should be collected in a dedicated container for halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol ensures that waste is contained, identified, and stored in a manner that is safe and compliant with institutional and national regulations, such as those from the U.S. Environmental Protection Agency (EPA).[10]

Step 1: Containerization Select a container that is in good condition and compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container with a secure, tightly sealed cap is appropriate.[10] The container must be kept closed at all times except when adding waste.[4][10]

Step 2: Labeling Proper labeling is essential for safety and regulatory compliance. From the moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "HAZARDOUS WASTE" [10]

  • The full chemical name: "this compound" (avoiding formulas or abbreviations)[10]

  • The approximate percentage if it is part of a mixture.

  • The date accumulation started.

Step 3: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10] The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks. Ensure the storage area is cool, dry, and well-ventilated.[4]

Step 4: Arranging for Professional Disposal Surplus and non-recyclable chemicals must be handled by a licensed professional waste disposal company.[6][7][11] Do not attempt to dispose of this chemical via drains or as regular solid waste. The sewer ban on hazardous waste pharmaceuticals is in effect in all states, setting a clear precedent against this practice for all hazardous chemicals.[12][13] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Recommended Disposal Methodologies

The chemical structure of this compound dictates the appropriate terminal disposal method.

Primary Method: High-Temperature Incineration The universally recommended disposal method for chlorinated organic compounds is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[6][9][11]

  • Causality: High-temperature incineration ensures the complete destruction of the organic molecule. The presence of chlorine necessitates a scrubber system. During combustion, chlorine is converted to hydrogen chloride (HCl) gas. The scrubber neutralizes this corrosive and toxic gas, preventing its release into the atmosphere.[14]

Alternative Methods (Not for Laboratory Waste) While research explores methods like microbial degradation for chlorinated nitroaromatic compounds in the environment[1][2], these are not applicable for routine laboratory-scale disposal. They are complex bioremediation techniques intended for large-scale environmental cleanup, not for the concentrated waste generated in a lab.

Emergency Procedures: Spills and Leaks

Accidents require a prepared response to mitigate harm.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. Use a dry, inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.[6][15]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[6][8] Do not allow the material to enter drains.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your EHS department.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with the scientific diligence it requires, ensuring the safety of personnel and the protection of our environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • ChemSrc. (n.d.). MSDS of Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 11(3), 263-285. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 4-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of Methyl 4-chloro-2-nitrobenzoate, a compound frequently utilized in organic synthesis. By elucidating the principles behind each procedural step, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

This compound is a solid crystalline substance that necessitates careful handling to mitigate potential health risks.[1] According to its classification, it is considered hazardous and can cause skin and serious eye irritation.[1] Inhalation of its dust may also lead to respiratory irritation.[1] A thorough understanding of these hazards is the first step in implementing a robust safety protocol.

Key Hazard Information:

Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Corrosion/Irritation, Category 2Dermal
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Ocular
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3Inhalation

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to establish effective engineering controls to minimize exposure. All manipulations of this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be performed within a certified chemical fume hood. This is critical to contain any dust particles and prevent inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1]

  • Safety Goggles: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][3]

  • Face Shield: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[4]

Hand Protection

To prevent skin contact and subsequent irritation, the use of appropriate chemical-resistant gloves is essential.

  • Glove Type: Nitrile gloves are a suitable choice for protection against incidental contact. Always inspect gloves for any signs of degradation or punctures before use.

  • Glove Removal: Employ the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.

Body Protection

A laboratory coat should be worn to protect the skin and personal clothing from contamination.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat should be worn and kept buttoned.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[4]

Respiratory Protection

In most laboratory settings with proper engineering controls, respiratory protection may not be necessary for routine handling of small quantities. However, a risk assessment may indicate its need.

  • Dust Mask/Respirator: If there is a potential for generating significant amounts of dust, or if working outside of a fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[5][6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Methyl 4-chloro-2-nitrobenzoate Task Define Task: - Weighing - Transfer - Reaction Setup - Work-up Start->Task Engineering Engineering Controls: - Fume Hood Available? Task->Engineering FumeHoodYes Work in Fume Hood Engineering->FumeHoodYes Yes FumeHoodNo Work on Bench (Not Recommended) Proceed with Caution Engineering->FumeHoodNo No BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHoodYes->BasePPE SplashRisk Risk of Splash or Significant Dust? FumeHoodNo->SplashRisk Respiratory Respiratory Protection: - N95 Dust Mask or Respirator FumeHoodNo->Respiratory BasePPE->SplashRisk EnhancedPPE Enhanced PPE: - Face Shield - Chemical Apron SplashRisk->EnhancedPPE Yes FinalPPE Final PPE Ensemble SplashRisk->FinalPPE No EnhancedPPE->Respiratory Respiratory->FinalPPE

Caption: Logical workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Work Area Designation: Designate a specific area for handling the chemical, preferably within a chemical fume hood.

  • Pre-use Inspection: Ensure the fume hood is functioning correctly and that safety shower and eyewash stations are unobstructed and operational.

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.

Weighing and Transfer Protocol
  • Don PPE: Put on the appropriate PPE as determined by your risk assessment.

  • Containment: Conduct all weighing and transfer operations on a disposable absorbent pad within the fume hood to contain any spills.

  • Minimize Dust: Handle the solid material gently to avoid generating dust. Use a spatula for transfers.

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and any relevant hazard warnings.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. For large spills, evacuate the area and notify the appropriate safety officer.

  • Control and Contain (for small spills):

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Waste Disposal

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix with other waste streams.[4]

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid hazardous waste container.[4]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[4]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Seek immediate medical attention.[2]

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • PubChem. This compound. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.